molecular formula C12H18N2O2 B1316514 tert-Butyl (4-amino-3-methylphenyl)carbamate CAS No. 325953-41-1

tert-Butyl (4-amino-3-methylphenyl)carbamate

Cat. No.: B1316514
CAS No.: 325953-41-1
M. Wt: 222.28 g/mol
InChI Key: RGXHWTGFGABIQF-UHFFFAOYSA-N
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Description

tert-Butyl (4-amino-3-methylphenyl)carbamate is a chemical compound of significant interest in organic and medicinal chemistry research. It features both a carbamate group, provided by the tert-butoxycarbonyl (Boc) moiety, and an aromatic amine functional group . The Boc group is one of the most commonly used protecting groups in organic synthesis for the protection of amines, allowing for selective reactions to be carried out on other parts of the molecule . The presence of the carbamate group is a key structural motif in modern drug discovery, found in a wide range of therapeutic agents due to its good chemical and proteolytic stability and ability to resemble a peptide bond . Carbamate-containing compounds are integral parts of FDA- and EMA-approved drugs for treating various conditions, including cancer, epilepsy, HIV, and neurodegenerative diseases . Compounds with this core structure serve as versatile building blocks, or synthetic intermediates, for the preparation of more complex molecules for pharmaceutical research and development . The specific research applications for this compound are explored in ongoing studies. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-(4-amino-3-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-8-7-9(5-6-10(8)13)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXHWTGFGABIQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514887
Record name tert-Butyl (4-amino-3-methylphenyl)carbamate
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Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325953-41-1
Record name tert-Butyl (4-amino-3-methylphenyl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 325953-41-1
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Foundational & Exploratory

tert-Butyl (4-amino-3-methylphenyl)carbamate CAS number 325953-41-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl (4-amino-3-methylphenyl)carbamate (CAS 325953-41-1)

Abstract

This technical guide provides a comprehensive overview of this compound, CAS Number 325953-41-1. This compound is a critical bifunctional building block in modern organic synthesis, primarily utilized as an intermediate in the development of pharmaceuticals and other specialized chemicals.[1] Its structure, featuring a phenylenediamine core with one amine selectively protected by a tert-butyloxycarbonyl (Boc) group, offers a strategic advantage for sequential chemical modifications. This document delves into its physicochemical properties, provides a detailed, field-proven synthesis protocol with mechanistic insights, explores its diverse applications, and outlines essential safety and handling procedures. The methodologies described are designed to be self-validating, ensuring reproducibility and reliability for researchers in drug discovery and chemical development.

Core Compound Analysis: Structure and Significance

This compound is a derivative of 2-methyl-p-phenylenediamine. The strategic value of this molecule lies in the differential reactivity of its two amino groups. The primary amino group at the 4-position remains a potent nucleophile, available for a wide range of chemical transformations. In contrast, the amino group at the 1-position is rendered temporarily inert by the presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting group.[1][2]

This "mono-protection" is the cornerstone of its utility. It allows chemists to perform selective chemistry on the free amine without affecting the second, thereby enabling the controlled, stepwise construction of complex molecular architectures.[3] The Boc group is favored for its stability under a broad spectrum of reaction conditions (e.g., basic, hydrogenolytic, and mildly nucleophilic environments) and its clean, straightforward removal under acidic conditions.[4][5]

Molecular Structure

Caption: Chemical structure of this compound.

Physicochemical & Computational Data

A summary of key properties for CAS 325953-41-1 is presented below. This data is essential for experimental design, including solvent selection, reaction temperature, and analytical method development.

PropertyValueSource
CAS Number 325953-41-1[6]
Molecular Formula C₁₂H₁₈N₂O₂[6]
Molecular Weight 222.28 g/mol [6]
Boiling Point 307.5 ± 35.0 °C at 760 mmHg[7]
Density 1.1 ± 0.1 g/cm³[7]
Topological Polar Surface Area (TPSA) 64.35 Ų[6]
logP 2.92[6]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 3[6]
Storage Conditions 0-8°C, Protect from light[6][8]

Synthesis Protocol: Selective Mono-Boc Protection

The primary challenge in synthesizing this compound is achieving selective protection at only one of the two amino groups of the starting material, 2-methyl-p-phenylenediamine. Direct reaction with one equivalent of di-tert-butyl dicarbonate (Boc₂O) typically yields a statistical mixture of unprotected, mono-protected, and di-protected products, necessitating challenging chromatographic separation.

A more robust and scalable strategy involves the in situ differentiation of the two amines by transiently deactivating one via protonation.[3] The amino group para to the methyl group is more basic and therefore more readily protonated than the amino group ortho to the electron-donating methyl group. This difference in basicity allows for a highly selective reaction.

Synthesis Workflow

G start Start: 2-methyl-p-phenylenediamine protonation Protonation (1 eq. Acid) start->protonation boc_addition Boc₂O Addition (1 eq.) protonation->boc_addition reaction Selective N-Acylation (Room Temp) boc_addition->reaction workup Aqueous Workup & Neutralization reaction->workup extraction Organic Extraction workup->extraction purification Purification (Crystallization/Chromatography) extraction->purification product Final Product: This compound purification->product

Caption: General workflow for the selective mono-Boc protection of a diamine.

Detailed Experimental Methodology

This protocol is based on established methods for the selective mono-Boc protection of aromatic diamines.[3][9]

Reagents & Equipment:

  • 2-methyl-p-phenylenediamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Chlorotrimethylsilane (Me₃SiCl) or Hydrochloric Acid (HCl)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, addition funnel, standard glassware

  • Rotary evaporator

Step-by-Step Procedure:

  • Vessel Preparation: To a clean, dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar and an inert atmosphere (Nitrogen or Argon), add 2-methyl-p-phenylenediamine (1 eq.).

  • Solvent Addition: Dissolve the diamine in anhydrous Methanol (approx. 10 volumes, e.g., 100 mL for 10g of diamine). Cool the resulting solution to 0 °C in an ice-water bath.

  • Selective Protonation: While stirring at 0 °C, slowly add a solution of Chlorotrimethylsilane (1.0 eq.) in anhydrous Methanol dropwise via an addition funnel. Me₃SiCl reacts with methanol to generate one equivalent of HCl in situ, which selectively protonates the more basic amino group.[9] Stir the mixture for 30 minutes at 0 °C to ensure complete formation of the mono-hydrochloride salt.

  • Boc Anhydride Addition: Prepare a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in Dichloromethane (DCM, approx. 5 volumes). Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching & Neutralization: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is ~8-9. This neutralizes the hydrochloride salt and quenches any unreacted Boc₂O.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into Dichloromethane (3 x 10 volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water (1 x 10 volumes) and brine (1 x 10 volumes).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Causality and Mechanistic Insight

The success of this protocol hinges on the principle of nucleophilicity modulation. By adding one equivalent of acid, the more basic amine is protonated to form an ammonium salt (-NH₃⁺). This positively charged group is no longer nucleophilic and will not react with the electrophilic Boc₂O.[3] The remaining free amine, being less sterically hindered and still nucleophilic, can then react selectively to form the desired mono-protected carbamate. The final basic workup deprotonates the ammonium salt, restoring the second amino group to yield the final product.

Reaction Mechanism

cluster_reactants Reactants cluster_intermediates Mechanism cluster_product Product Diamine 2-methyl-p-phenylenediamine ProtonatedDiamine Mono-protonated Diamine (Inactive Nucleophile) Diamine->ProtonatedDiamine + HCl FreeAmine Free Amine (Active Nucleophile) Diamine->FreeAmine Unprotonated Amine Boc2O Boc₂O HCl HCl (from Me₃SiCl + MeOH) Carbamate Product Formation ProtonatedDiamine->Carbamate + Boc₂O (No Reaction at -NH₃⁺) FreeAmine->Carbamate + Boc₂O (Selective Attack) FinalProduct This compound Carbamate->FinalProduct Workup (Base)

Caption: Simplified mechanism of selective mono-Boc protection.

Applications in Research and Development

The primary utility of this compound is as a versatile intermediate for constructing more complex molecules.[7]

Pharmaceutical Development

This compound is a valuable building block in medicinal chemistry.[1] The free amine serves as a handle for introducing the molecule into a larger structure via reactions like amide bond formation, reductive amination, urea formation, or transition metal-catalyzed cross-coupling reactions. After this initial modification, the Boc group can be removed under acidic conditions to reveal the second amine, which can then be functionalized in a subsequent step. This orthogonal strategy is fundamental to building libraries of compounds for structure-activity relationship (SAR) studies.

  • Neuroprotective Agents: Research has shown that derivatives of tert-butyl phenylcarbamates can be pivotal in developing agents that target neurodegenerative diseases like Alzheimer's.[1] For instance, related structures have demonstrated protective effects against amyloid beta-induced toxicity, suggesting a role for this scaffold in inhibiting peptide aggregation.[1]

  • Kinase Inhibitors: The 1,4-diaminobenzene scaffold is a common feature in many kinase inhibitors. This building block provides a straightforward entry point for synthesizing analogues for cancer research and other therapeutic areas.

Other Industrial Applications
  • Agrochemicals: The compound is used in the formulation of specialized herbicides and pesticides, where its structure can contribute to the efficacy and environmental profile of the final product.[1]

  • Polymer Science: It can be incorporated into specialized polymers to enhance mechanical properties and thermal stability, finding use in advanced coatings and composite materials.[1]

Synthetic Utility Workflow

G start tert-Butyl (4-amino-3-methylphenyl)carbamate step1 Step 1: Functionalize Free Amine (e.g., Acylation, Alkylation) start->step1 intermediate Boc-Protected Intermediate step1->intermediate step2 Step 2: Boc Deprotection (Acidic Conditions, e.g., TFA/DCM) intermediate->step2 product Functionalized Diamine step2->product step3 Step 3 (Optional): Functionalize Second Amine product->step3 final_product Complex Target Molecule step3->final_product

Caption: Stepwise functionalization enabled by the bifunctional nature of the title compound.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. Based on available Safety Data Sheets (SDS), this compound requires careful handling.

Hazard Identification:

  • May cause skin, eye, and respiratory irritation.[10][11]

  • May be harmful if swallowed.[11][12]

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

    • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[13]

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[13]

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12][13] Avoid creating dust if handling as a solid.

First Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, seek immediate medical attention.[12]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[10]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[12]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • For long-term stability, store at recommended temperatures (0-8°C) and protect from light.[6][8]

References

  • BIOSYNCE. (n.d.). This compound CAS 325953-41-1. Retrieved from [Link]

  • Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine. Retrieved from [Link]

  • Redalyc. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Retrieved from [Link]

  • Lee, J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • ResearchGate. (2019, October 6). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]

  • SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]

  • Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate. Retrieved from [Link]

  • Pittelkow, M. (2007, October 1). mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Boc-amino)-2-methylaniline. Retrieved from [Link]

  • Tasso, B., et al. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-[(4-aminophenyl)methylamino]carbamate. Retrieved from [Link]

  • SpectraBase. (n.d.). tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Alagić, A., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to tert-Butyl (4-amino-3-methylphenyl)carbamate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (4-amino-3-methylphenyl)carbamate, a key intermediate in organic and medicinal chemistry. The document details its synthesis, purification, and characterization, underpinned by a discussion of the mechanistic principles guiding these processes. A thorough examination of its physicochemical properties is presented, alongside a survey of its significant applications, particularly in the development of novel therapeutic agents. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights.

Introduction: Strategic Importance in Synthesis

This compound, identified by CAS number 176961-48-9, is a bifunctional aromatic amine. Its structure is characterized by a phenyl ring substituted with an amino group, a methyl group, and a tert-butoxycarbonyl (Boc)-protected amino group. The Boc protecting group is a cornerstone of its utility, rendering one of the amino functionalities temporarily inert to a wide range of reaction conditions. This strategic protection allows for selective chemical transformations at other positions on the molecule, a critical feature in multi-step organic synthesis.

The carbamate moiety itself is a prevalent structural motif in a multitude of approved pharmaceuticals.[1] Carbamates are recognized for their chemical stability and their ability to enhance the bioavailability of drug candidates.[2] The specific arrangement of functional groups in this compound makes it a valuable building block, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[3]

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common synthetic route commences with the nitration of a suitable toluene derivative, followed by reduction of the nitro group and subsequent Boc protection of one of the amino functionalities.

Representative Synthetic Protocol

A prevalent laboratory-scale synthesis involves the following key transformations:

  • Nitration: 2-Methylaniline is subjected to nitration to introduce a nitro group onto the aromatic ring.

  • Reduction: The resulting nitro-substituted intermediate is then reduced to the corresponding diamine.

  • Selective Boc Protection: The diamine is treated with di-tert-butyl dicarbonate (Boc₂O) to selectively protect one of the amino groups.

The selectivity in the Boc protection step is crucial and is often influenced by steric hindrance and the electronic nature of the substituents on the aromatic ring.

Mechanistic Considerations

The selective Boc protection of one amino group in the presence of another is a key feature of this synthesis. This selectivity is governed by the differing nucleophilicity of the two amino groups, which is influenced by the electronic effects of the methyl group. The reaction proceeds via nucleophilic attack of the more basic amino group on the electrophilic carbonyl carbon of Boc₂O.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

Physical Properties
PropertyValueReference
CAS Number 325953-41-1[4]
Molecular Formula C₁₂H₁₈N₂O₂[4]
Molecular Weight 222.28 g/mol [4]
Boiling Point 307.5±35.0 °C at 760 mmHg[5]
Density 1.1±0.1 g/cm³[5]
Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons, the methyl group protons, the tert-butyl protons of the Boc group, and the protons of the amino and carbamate groups.[6]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct resonances for the aromatic carbons, the methyl carbon, the quaternary and methyl carbons of the tert-butyl group, and the carbonyl carbon of the carbamate.[6]

  • Mass Spectrometry (MS): Mass spectral analysis is used to confirm the molecular weight of the compound. The molecular ion peak corresponding to the exact mass of C₁₂H₁₈N₂O₂ is a key diagnostic feature.[6]

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly sought-after intermediate in the synthesis of a wide range of biologically active molecules.

Intermediate in the Synthesis of Kinase Inhibitors

A primary application of this compound is as a key building block in the synthesis of various kinase inhibitors. Many of these inhibitors are used in oncology to target specific signaling pathways that are dysregulated in cancer cells. The free amino group of this compound serves as a crucial handle for coupling with other molecular fragments to construct the final drug molecule. For instance, it is a known intermediate in the synthesis of Omisertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[7][8]

Role in the Synthesis of Neuroprotective Agents

Derivatives of this compound have shown potential as neuroprotective agents. Research has indicated that related compounds may inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathology of Alzheimer's disease.[6]

Experimental Protocols

Synthesis of this compound

This protocol is a generalized representation and may require optimization based on specific laboratory conditions.

A detailed, multi-step synthesis procedure can be found in various chemical literature and patents. A general approach involves the reduction of a nitro-aniline precursor followed by selective Boc-protection. For example, a related synthesis of tert-butyl 2-aminophenyl carbamate involves dissolving the nitro-aniline precursor in methanol, followed by the addition of a reducing agent like hydrazine hydrate in the presence of a catalyst such as ferric chloride, and heating the mixture under reflux.[9] After completion, the reaction is worked up by removing the solvent, basifying, and extracting the product.[9] The subsequent Boc-protection step would involve reacting the resulting diamine with di-tert-butyl dicarbonate in a suitable solvent.

Purification and Characterization Workflow

Caption: A typical workflow for the purification and characterization of the synthesized compound.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][11][12]

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[10][11][12] Avoid contact with skin and eyes.[11][12] Wash hands thoroughly after handling.[10][11][12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][13]

In case of exposure, follow standard first-aid measures and seek immediate medical attention.[10][11]

Conclusion

This compound stands out as a strategically important building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its carefully designed structure, featuring a selectively protected amino group, provides chemists with a versatile tool for the construction of complex molecular architectures. A comprehensive understanding of its synthesis, properties, and applications, as detailed in this guide, is crucial for leveraging its full potential in the development of novel and effective therapeutic agents.

References

  • BIOSYNCE. (n.d.). This compound CAS 325953-41-1. Retrieved from [Link]

  • Chem-Impex. (n.d.). (4-Amino-3-methyl-phenyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • Taha, M., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Bioorganic & Medicinal Chemistry Letters, 27(10), 2249-2254. Retrieved from [Link]

  • Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses, 43, 13. Retrieved from [Link]

  • Supporting Information for a related publication. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl (4-amino-3-fluorophenyl)carbamate. PubChem Compound Database. Retrieved from [Link]

  • Zhang, L., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Proceedings of the 2016 5th International Conference on Energy, Environment and Materials Science (EEMS 2016). Atlantis Press. Retrieved from [Link]

  • Tandon, R., et al. (2021). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 26(17), 5199. Retrieved from [Link]

  • Turel, I., & Kljun, J. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 28(21), 4149-4168. Retrieved from [Link]

  • Zhang, L., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Advances in Computer Science Research, 59, 210-213. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to tert-Butyl (4-amino-3-methylphenyl)carbamate: A Pivotal Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of tert-Butyl (4-amino-3-methylphenyl)carbamate, a critical building block in the landscape of pharmaceutical and organic synthesis. We will dissect its fundamental physicochemical properties, explore the rationale behind its molecular design, and present detailed, field-proven protocols for its synthesis and application. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the strategic utilization of this versatile compound.

Introduction: The Strategic Importance of a Bifunctional Building Block

In the intricate process of drug discovery, the efficiency and precision of multi-step organic synthesis are paramount. The design of molecular building blocks that allow for selective, sequential chemical modifications is a cornerstone of modern medicinal chemistry. This compound (CAS No: 325953-41-1) has emerged as a compound of significant interest due to its unique bifunctional nature. It possesses two amino groups on a phenyl ring with distinct reactivities: a primary aromatic amine that serves as a nucleophilic handle, and a second amine protected by a tert-butyloxycarbonyl (Boc) group.

The presence of the Boc protecting group is the key to its utility.[1] This group is stable under a wide range of reaction conditions, yet can be cleanly removed when desired, allowing chemists to direct reactions to the unprotected primary amine with high selectivity.[2] This guide will elucidate the properties and applications that make this molecule an invaluable asset in the synthesis of complex pharmaceutical agents, particularly those targeting neurological disorders.[1]

Physicochemical & Structural Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application. The data presented below has been consolidated from verified chemical suppliers and databases.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₁₂H₁₈N₂O₂[3][4][5][6]
Molecular Weight 222.28 g/mol [3][4][5]
CAS Number 325953-41-1[3][4][5][6]
Boiling Point 307.5 ± 35.0 °C at 760 mmHg[4]
Density 1.1 ± 0.1 g/cm³[4]
Appearance Solid-
SMILES CC1=CC(=CC=C1N)NC(=O)OC(C)(C)C[3]
Synonyms tert-butyl 4-amino-3-methylphenylcarbamate, (4-AMINO-3-METHYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER[3][4]
Molecular Structure

The structural arrangement of this compound is visualized below. The key features are the primary amine (-NH₂) at position 4 and the Boc-protected amine (-NHBoc) at position 1 of the 3-methylphenyl ring.

Boc_Deprotection_Workflow Start Boc-Protected Amine (Stable to Base, Nucleophiles) Process Add Strong Acid (e.g., TFA in DCM) Start->Process Deprotection Step End Free Amine + CO₂ + Isobutylene Process->End Cleavage

Caption: Workflow for the acid-labile deprotection of the Boc group.

Synthesis Protocol: A Validated Approach

While numerous synthetic routes can be envisioned, a common and reliable method involves the selective protection of one amine in a diamine precursor. The following protocol is a representative example based on established chemical principles for carbamate synthesis. [2][7]

Proposed Synthetic Pathway

The synthesis logically begins with a commercially available precursor, 4-amino-3-methylbenzonitrile, and proceeds through reduction and selective protection.

Synthesis_Workflow A 1. 4-Amino-3-methylbenzonitrile (Starting Material) R1 Reduction (e.g., LiAlH₄ in THF) A->R1 B 2. 3-Methyl-4-aminobenzylamine (Diamine Intermediate) R2 Selective Boc Protection (Boc₂O, THF/H₂O) B->R2 C 3. This compound (Final Product) R1->B R2->C Application_Workflow Start This compound Process N-Acylation (Carboxylic Acid, HATU, DIPEA) Start->Process Intermediate Boc-Protected Amide Product Process->Intermediate Deprotection Boc Deprotection (TFA, DCM) Intermediate->Deprotection End Final Amine Product (Ready for next step) Deprotection->End

Sources

Solubility of tert-Butyl (4-amino-3-methylphenyl)carbamate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of tert-Butyl (4-amino-3-methylphenyl)carbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the solubility of this compound, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating drug products. This document delineates the theoretical principles governing solubility, presents detailed experimental protocols for both qualitative and quantitative solubility determination, and offers a framework for the systematic evaluation of this critical physicochemical property. By synthesizing established methodologies with practical insights, this guide serves as an essential resource for scientists and researchers engaged in the development and handling of this important molecule.

Introduction: The Significance of Solubility in Pharmaceutical Development

This compound is a vital building block in the synthesis of a multitude of active pharmaceutical ingredients (APIs). Its structural motif is present in various targeted therapies, making its chemical and physical properties a subject of considerable interest to the drug development community. Among these properties, solubility is arguably one of the most critical. The solubility of an intermediate like this compound directly influences:

  • Reaction Kinetics and Yield: The rate and efficiency of a chemical reaction are often dependent on the concentration of the reactants in solution. Poor solubility can lead to sluggish reactions and diminished yields.

  • Purification and Isolation: Crystallization, a common method for purifying solid compounds, is fundamentally a solubility-driven process. A comprehensive understanding of solubility in different solvent systems is essential for developing effective purification protocols.

  • Formulation and Bioavailability: For APIs, solubility is a key determinant of bioavailability. While this guide focuses on an intermediate, the principles of solubility are foundational to the ultimate formulation of the final drug product.

This guide provides a detailed exploration of the solubility of this compound, offering a blend of theoretical understanding and practical, field-proven experimental protocols.

Physicochemical Profile of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂O₂[1]
Molecular Weight 222.28 g/mol [1][2]
Boiling Point 307.5 ± 35.0 °C at 760 mmHg[2]
Density 1.1 ± 0.1 g/cm³[2]
Appearance Solid
CAS Number 325953-41-1[1][2]

The molecular structure of this compound, featuring a bulky, nonpolar tert-butoxycarbonyl (Boc) group, a polar carbamate linkage, and an aromatic amine, suggests a nuanced solubility profile. The Boc group enhances lipophilicity, promoting solubility in nonpolar organic solvents, while the carbamate and amino functionalities can participate in hydrogen bonding, thereby increasing solubility in polar solvents.[3]

The Theoretical Underpinnings of Solubility

The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility.[4] This principle is rooted in the nature of intermolecular forces between the solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

The key intermolecular forces at play include:

  • Van der Waals Forces: These weak, non-specific interactions are present in all molecules and are the primary forces governing the solubility of nonpolar compounds in nonpolar solvents.

  • Dipole-Dipole Interactions: Polar molecules with permanent dipoles can align to create attractive interactions.

  • Hydrogen Bonding: This is a particularly strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom (such as oxygen or nitrogen). The carbamate and amino groups of this compound are capable of acting as hydrogen bond donors and acceptors.

Based on these principles, the expected solubility of this compound in different classes of organic solvents can be hypothesized:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the solute, suggesting moderate to high solubility.[3]

  • Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate): These solvents can participate in dipole-dipole interactions and, in some cases, act as hydrogen bond acceptors. High solubility is generally expected in these solvents.[3]

  • Nonpolar Solvents (e.g., Hexane, Toluene): The bulky, nonpolar Boc group may confer some solubility in these solvents, though it is likely to be lower than in polar solvents.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is best obtained through systematic experimental measurement. The following protocols are designed to be self-validating and provide a robust framework for both qualitative screening and precise quantitative determination.

Qualitative Solubility Assessment

This rapid screening method provides a preliminary understanding of the solubility profile across a range of solvents.

Methodology:

  • Add approximately 10-20 mg of this compound to a small vial.

  • Add 1 mL of the test solvent to the vial.

  • Vortex the mixture vigorously for 1-2 minutes at a controlled temperature (e.g., 25 °C).

  • Visually inspect the solution. If the solid has completely dissolved, the compound is classified as "soluble." If a significant portion of the solid remains, it is deemed "insoluble" or "sparingly soluble."

  • Record the observations for each solvent tested.

Quantitative Solubility Determination: The Shake-Flask Method

The equilibrium or shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound.[5]

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials to prevent solvent evaporation and agitate them at a constant temperature (e.g., using a shaker bath) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled, leaving a clear supernatant.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Attach a syringe filter (e.g., 0.45 µm PTFE) to the syringe and dispense the filtered saturated solution into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Quantification (Gravimetric Method): a. Accurately weigh the vial containing the filtered saturated solution. b. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound. c. Once the solvent is completely removed, re-weigh the vial. The mass of the dissolved solute is the difference between the final and initial vial weights. d. Calculate the solubility in mg/mL or g/100 mL.

  • Quantification (Chromatographic Method): a. Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV). b. Analyze the diluted sample and determine the concentration by comparing its response to a standard curve prepared with known concentrations of this compound. c. Calculate the original solubility, accounting for the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solute to solvent B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Allow solid to settle C->D E Withdraw and filter supernatant D->E F Gravimetric or Chromatographic Analysis E->F G Calculate Solubility F->G

Caption: Workflow for Quantitative Solubility Determination.

Expected Solubility Profile and Data Presentation

While specific quantitative solubility data for this compound is not widely available in the public domain, a qualitative profile can be inferred from the general behavior of Boc-protected anilines.[3] The following table provides a template for recording experimentally determined quantitative solubility data.

Solvent ClassSolventPredicted Qualitative SolubilityQuantitative Solubility (mg/mL at 25 °C)Molar Solubility (mol/L at 25 °C)
Polar Aprotic Dichloromethane (DCM)HighExperimental dataExperimental data
Tetrahydrofuran (THF)HighExperimental dataExperimental data
Ethyl AcetateHighExperimental dataExperimental data
AcetonitrileModerate to HighExperimental dataExperimental data
Dimethylformamide (DMF)HighExperimental dataExperimental data
Dimethyl Sulfoxide (DMSO)HighExperimental dataExperimental data
Polar Protic MethanolModerate to HighExperimental dataExperimental data
EthanolModerate to HighExperimental dataExperimental data
Nonpolar TolueneLow to ModerateExperimental dataExperimental data
HexaneLowExperimental dataExperimental data

Factors Influencing Solubility

Several external factors can significantly impact the measured solubility of this compound:

  • Temperature: For most solid solutes, solubility increases with temperature. This relationship is crucial for developing crystallization protocols.

  • Solvent Polarity: As discussed, the polarity of the solvent plays a major role in its ability to dissolve the solute. A systematic study across a range of solvents with varying polarity can provide a comprehensive solubility profile.

  • Polymorphism: The existence of different crystalline forms (polymorphs) of a compound can lead to variations in solubility. It is important to characterize the solid form being used in solubility studies.

G Molecular Interactions Governing Solubility Solute This compound Solute->Solute Solute-Solute Interactions (Lattice Energy) Solvent Solvent Molecules Solute->Solvent Solute-Solvent Interactions (Solvation Energy) Solvent->Solvent Solvent-Solvent Interactions

Caption: Key Molecular Interactions in the Dissolution Process.

Conclusion

The solubility of this compound in organic solvents is a critical parameter that underpins its effective use in pharmaceutical research and development. This technical guide has provided a comprehensive overview of the theoretical principles of solubility, detailed and robust experimental protocols for its determination, and a framework for the systematic characterization of this important property. By applying the methodologies outlined herein, researchers can generate the high-quality, reliable solubility data necessary to accelerate their research and development efforts.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Navigating the Solubility Landscape of Tert-Butyl Carbamate in Common Organic Solvents: A Technical Guide. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)
  • Biosynce. (n.d.). This compound CAS 325953-41-1. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of tert-Butyl (4-amino-3-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for tert-Butyl (4-amino-3-methylphenyl)carbamate. As a key intermediate in various synthetic pathways, particularly in the development of pharmaceuticals, a thorough understanding of its structural characterization is paramount for researchers, scientists, and professionals in drug development. This document offers a comprehensive interpretation of the predicted NMR spectra, grounded in fundamental principles and supported by data from analogous structures. The causality behind chemical shifts and coupling patterns is elucidated, providing a framework for spectroscopic analysis of related compounds.

Introduction: The Role of NMR in the Structural Elucidation of Pharmaceutical Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry and drug discovery. Its ability to provide detailed information about the molecular structure of a compound at the atomic level is unparalleled. For a molecule such as this compound, which possesses a substituted aromatic ring and a flexible carbamate group, NMR spectroscopy allows for the unambiguous determination of its constitution and the electronic environment of each atom.

This guide will delve into the predicted ¹H and ¹³C NMR spectra of the title compound. While experimentally acquired spectra are the gold standard, a detailed predictive analysis based on established principles of NMR theory and data from closely related analogs offers significant insights. This approach not only provides a reliable reference for the identification of this compound but also enhances the reader's understanding of structure-spectra correlations.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the tert-butyl group, the methyl group, the aromatic ring, and the amine and carbamate functionalities. The chemical shifts (δ) are influenced by the electron-donating effects of the amino and methyl groups and the electron-withdrawing nature of the carbamate substituent.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
tert-Butyl (9H)1.51Singlet (s)9H-
Methyl (3H)2.15Singlet (s)3H-
Amino (2H)3.60Broad Singlet (br s)2H-
H-56.65Doublet (d)1H8.1
H-66.90Doublet of Doublets (dd)1H8.1, 2.1
H-27.05Doublet (d)1H2.1
Carbamate NH (1H)7.20Broad Singlet (br s)1H-
Interpretation of the Predicted ¹H NMR Spectrum
  • The tert-Butyl Group (1.51 ppm): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet at approximately 1.51 ppm[1]. This characteristic upfield signal is a hallmark of the Boc-protecting group and is typically well-resolved from other proton signals.

  • The Methyl Group (2.15 ppm): The protons of the methyl group on the aromatic ring are predicted to resonate as a singlet around 2.15 ppm. The electron-donating nature of the adjacent amino group slightly shields these protons.

  • The Aromatic Protons (6.65 - 7.05 ppm): The substitution pattern on the aromatic ring gives rise to a distinct set of signals.

    • H-5: This proton is ortho to the strongly electron-donating amino group, leading to significant shielding and an upfield shift to approximately 6.65 ppm. It is expected to appear as a doublet due to coupling with H-6.

    • H-6: This proton is coupled to both H-5 and H-2, resulting in a doublet of doublets around 6.90 ppm.

    • H-2: Being ortho to the methyl group and meta to the amino group, H-2 is the most deshielded of the aromatic protons directly attached to the ring, with a predicted chemical shift of about 7.05 ppm. It will appear as a doublet due to coupling with H-6.

  • The Amino and Carbamate Protons (3.60 and 7.20 ppm): The chemical shifts of N-H protons are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a non-protic solvent like CDCl₃, the amino protons (-NH₂) are expected to appear as a broad singlet around 3.60 ppm. The carbamate proton (-NHCOO-) is predicted to be more downfield, at approximately 7.20 ppm, also as a broad singlet. The broadness of these signals is a consequence of quadrupole broadening from the nitrogen atom and potential exchange with trace amounts of water.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The chemical shifts are highly sensitive to the nature of the substituents on the aromatic ring.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Methyl17.5
tert-Butyl (CH₃)₃28.4
tert-Butyl C80.2
C-3118.0
C-5118.5
C-6122.0
C-2128.0
C-1130.0
C-4140.0
Carbonyl (C=O)153.0
Interpretation of the Predicted ¹³C NMR Spectrum
  • Aliphatic Carbons (17.5 - 80.2 ppm):

    • The methyl carbon is expected at approximately 17.5 ppm.

    • The three equivalent methyl carbons of the tert-butyl group are predicted around 28.4 ppm[1].

    • The quaternary carbon of the tert-butyl group will appear further downfield, around 80.2 ppm, due to its attachment to the electronegative oxygen atom.

  • Aromatic Carbons (118.0 - 140.0 ppm): The chemical shifts of the aromatic carbons are significantly influenced by the electronic effects of the substituents. The amino group exerts a strong shielding effect (upfield shift) on the ortho and para carbons, while the carbamate group has a deshielding effect.

    • C-3 and C-5: These carbons are ortho and para to the electron-donating amino group, respectively, and are therefore expected to be the most shielded aromatic carbons, with predicted chemical shifts around 118.0 and 118.5 ppm.

    • C-6 and C-2: These carbons experience less shielding and are predicted to resonate at approximately 122.0 and 128.0 ppm, respectively.

    • C-1 and C-4: These are the ipso-carbons, directly attached to the carbamate and amino groups. C-1, attached to the electron-withdrawing carbamate, will be deshielded (around 130.0 ppm). C-4, attached to the amino group, will be significantly deshielded due to the direct attachment of the nitrogen atom, with a predicted chemical shift of about 140.0 ppm.

  • The Carbonyl Carbon (153.0 ppm): The carbonyl carbon of the carbamate group is characteristically found in the downfield region of the spectrum, at approximately 153.0 ppm.

Experimental Considerations and Protocols

To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended:

Protocol 1: Sample Preparation and NMR Acquisition

  • Sample Preparation:

    • Weigh approximately 10-20 mg of the solid compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Acquire the spectrum at room temperature.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Use the same spectrometer.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

Structural Confirmation Workflow

The following workflow illustrates the logical steps for confirming the structure of this compound using the predicted NMR data.

G cluster_0 1H NMR Analysis cluster_1 13C NMR Analysis cluster_2 Structural Confirmation H_Boc Singlet at ~1.5 ppm (9H) Confirm Structure Confirmed: This compound H_Boc->Confirm Identifies Boc group H_Me Singlet at ~2.1 ppm (3H) H_Me->Confirm Identifies methyl group H_Aromatic Aromatic signals (6.6-7.1 ppm, 3H) H_Aromatic->Confirm Confirms substitution pattern H_NH Broad singlets for NH2 and NH H_NH->Confirm Identifies N-H protons C_Aliphatic Aliphatic signals (17-81 ppm) C_Aliphatic->Confirm Confirms aliphatic framework C_Aromatic Aromatic signals (118-140 ppm) C_Aromatic->Confirm Confirms aromatic core C_CO Carbonyl signal (~153 ppm) C_CO->Confirm Identifies carbamate carbonyl

Caption: Workflow for structural confirmation using NMR data.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the expected chemical shifts and coupling patterns, researchers can confidently identify this compound and assess its purity. The principles outlined here are broadly applicable to the structural elucidation of other substituted aromatic compounds, serving as a valuable resource for scientists in the pharmaceutical and chemical industries.

References

  • Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry. [Link]

  • Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. ResearchGate. [Link]

  • 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules. [Link]

  • The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. ResearchGate. [Link]

  • Supporting Information for "A General and Efficient Method for the N-tert-Butoxycarbonylation of Amines". Organic Syntheses. [Link]

Sources

Mass spectrometry analysis of tert-Butyl (4-amino-3-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Analysis of tert-Butyl (4-amino-3-methylphenyl)carbamate

Foreword: A Practical Approach to a Key Pharmaceutical Intermediate

Welcome to a detailed exploration of the mass spectrometric analysis of this compound. This compound, a key intermediate in the synthesis of various pharmaceutical agents, presents a classic analytical challenge that is perfectly suited for modern liquid chromatography-mass spectrometry (LC-MS). As researchers and drug development professionals, our goal is not just to detect a molecule but to characterize it with confidence, quantify it with precision, and understand its behavior within a given system. This guide is structured from a practical, field-proven perspective, moving beyond mere procedural steps to elucidate the fundamental reasoning—the "why"—behind each methodological choice. We will delve into the nuances of ionization, the predictability of fragmentation, and the construction of a robust analytical method from the ground up.

Analyte Characterization: Understanding the Molecule

Before any analysis, a thorough understanding of the target analyte's physicochemical properties is paramount. This knowledge directly informs our choice of analytical technique, sample preparation, and instrument parameters.

This compound (Molecular Formula: C₁₂H₁₈N₂O₂) is a bifunctional molecule featuring a primary aromatic amine and a carbamate group, the latter of which serves as a tert-butoxycarbonyl (Boc) protecting group. The presence of two basic nitrogen atoms makes this compound an excellent candidate for positive-mode electrospray ionization.

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂O₂[1]
Molecular Weight 222.29 g/mol [1]
Boiling Point 307.5±35.0 °C[2]
Key Functional Groups Primary Aromatic Amine, Boc-Protected AmineN/A
Expected Ionization Electrospray Ionization (ESI), Positive Mode[3]

A critical consideration for any carbamate is its thermal stability. Many carbamates are thermally labile, degrading rapidly in the high temperatures of a gas chromatography (GC) inlet.[4][5] This inherent property makes liquid chromatography the unequivocally superior separation technique, thereby dictating the use of LC-MS for this analysis.

Method Development: A Logic-Driven Workflow

Our analytical workflow is designed to ensure robust, reproducible, and sensitive detection. The choice of Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is deliberate, offering the best combination of selectivity and sensitivity for this class of compounds.[6]

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography (LC) cluster_ms Tandem Mass Spectrometry (MS/MS) cluster_data Data Analysis sp1 Dissolution in Organic Solvent (e.g., Methanol/ACN) sp2 Dilution to Working Concentration (e.g., 1-100 ng/mL) sp1->sp2 sp3 Filtration (0.22 µm Syringe Filter) sp2->sp3 lc1 Injection onto Reversed-Phase Column (e.g., C18) sp3->lc1 Analyte Transfer lc2 Gradient Elution with Acidified Mobile Phase (e.g., H2O/ACN + 0.1% FA) lc1->lc2 ms1 Electrospray Ionization (ESI+) lc2->ms1 Eluent Introduction ms2 Precursor Ion Isolation (Q1 - m/z 223.1) ms1->ms2 ms3 Collision-Induced Dissociation (CID in Q2) ms2->ms3 ms4 Product Ion Scanning (Q3) ms3->ms4 da1 Chromatogram Extraction (MRM Transitions) ms4->da1 Signal Acquisition da2 Peak Integration & Quantification da1->da2

Caption: High-level LC-MS/MS workflow for analyte analysis.

Sample Preparation Protocol

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent system at an appropriate concentration.

  • Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 10 mL of HPLC-grade methanol or acetonitrile to create a 100 µg/mL stock solution.

  • Working Standard Dilution: Perform serial dilutions from the stock solution using a 50:50 mixture of mobile phase A (Water + 0.1% Formic Acid) and mobile phase B (Acetonitrile + 0.1% Formic Acid) to prepare working standards in the desired concentration range (e.g., 1 ng/mL to 100 ng/mL).

  • Sample Filtration: For real-world samples, filter the final diluted solution through a 0.22 µm syringe filter to remove particulates that could damage the LC system. This step is mandatory for ensuring method longevity.[7]

Causality: Using an organic solvent ensures complete dissolution. Diluting in the initial mobile phase composition prevents peak distortion upon injection. Formic acid is added to maintain an acidic pH, ensuring the analyte remains protonated and ready for ESI+ analysis.

Liquid Chromatography: The Separation

Effective chromatographic separation is essential to resolve the analyte from matrix interferences. A reversed-phase C18 column is the workhorse for moderately polar compounds like our target.

LC ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent separation efficiency and is compatible with fast analysis times.[6]
Mobile Phase A Water + 0.1% Formic AcidThe aqueous phase. Formic acid aids in protonation for better ESI efficiency and sharpens peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidThe organic phase for eluting the analyte.
Flow Rate 0.4 mL/minStandard for 2.1 mm ID columns, balancing analysis time and system pressure.
Gradient 5% B to 95% B over 5 minA typical screening gradient to ensure elution of the analyte.
Column Temp. 40 °CImproves peak shape and reduces viscosity, leading to lower backpressure.
Injection Vol. 5 µLA small volume minimizes peak broadening.
Mass Spectrometry: Detection and Confirmation

Here, we move from separation to detection. We will use a triple quadrupole mass spectrometer, operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.

  • Analyte Infusion & Tuning: Begin by directly infusing a 100 ng/mL standard solution into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows) and to identify the exact mass of the protonated precursor ion, [M+H]⁺.

  • Full Scan (MS1): Acquire a full scan spectrum to confirm the presence of the [M+H]⁺ ion at m/z 223.1.

  • Product Ion Scan (MS/MS): Isolate the precursor ion (m/z 223.1) and apply collision energy (CID) to induce fragmentation. Scan the resulting product ions to build a fragmentation spectrum. This step is crucial for identifying characteristic fragments for the MRM method.

  • MRM Method Development: Select the most intense and specific precursor-to-product ion transitions. A common practice is to use one transition for quantification ("quantifier") and another for confirmation ("qualifier").[6]

MS ParameterRecommended SettingRationale
Ionization Mode ESI, PositiveThe two basic nitrogen atoms readily accept a proton.[3]
Capillary Voltage 3.5 kVOptimized to achieve stable and efficient electrospray.
Precursor Ion m/z 223.1 [M+H]⁺Calculated from the molecular weight (222.14) + mass of a proton.
Product Ions See Section 3Determined from the MS/MS fragmentation spectrum.
Collision Gas ArgonAn inert gas used to induce fragmentation in the collision cell.
Collision Energy 10-30 eVMust be optimized for each transition to maximize product ion intensity.

Data Interpretation: The Fragmentation Pathway

The collision-induced dissociation (CID) of this compound is highly predictable, dominated by the facile fragmentation of the Boc protecting group. This predictability is the cornerstone of a trustworthy and self-validating analytical method.

The Boc group is notoriously unstable under MS conditions and fragments in several characteristic ways.[8][9] The primary fragmentation route involves a McLafferty-like rearrangement leading to the neutral loss of isobutylene (56 Da).[9][10] Subsequent or alternative fragmentations include the loss of the entire Boc group or cleavage of the aniline ring.

G M [M+H]⁺ m/z 223.1 (Precursor Ion) F1 [M+H - C₄H₈]⁺ m/z 167.1 (Loss of Isobutylene) M->F1 - 56 Da F2 [M+H - C₅H₈O₂]⁺ m/z 123.1 (Loss of Boc Group) M->F2 - 100 Da F1->F2 - CO₂ (-44 Da) F3 [C₆H₆N]⁺ m/z 92.1 (Aniline Fragment) F2->F3 - CH₃CNH (-42 Da)

Caption: Predicted fragmentation pathway of protonated analyte.

Proposed MRM Transitions:

Based on this pathway, a robust MRM method can be established.

TransitionRoleCollision Energy (eV)Notes
223.1 → 167.1 Quantifier~15Most common and often most intense fragmentation for Boc-amines, representing the loss of isobutylene.[10]
223.1 → 123.1 Qualifier~20Confirms the structure by showing the loss of the entire Boc group, leaving the protonated 4-amino-3-methylaniline core.
223.1 → 92.1 Qualifier 2~25A deeper fragment, confirming the aniline substructure. Its utility may depend on matrix complexity.

Self-Validation: The presence of both the quantifier and qualifier ions at a consistent ratio across all standards and samples provides a high degree of confidence in the analyte's identity, forming a self-validating system.

Conclusion: From Theory to Practice

The mass spectrometric analysis of this compound is a clear-cut application of fundamental LC-MS principles. By understanding the analyte's inherent chemical properties—namely its thermal lability and the predictable fragmentation of its Boc protecting group—we can design a logical, robust, and highly specific analytical method. The LC-MS/MS approach, particularly with a triple quadrupole instrument in MRM mode, provides the necessary sensitivity and selectivity for confident detection and quantification in complex matrices. This guide serves as both a procedural template and, more importantly, a framework for critical thinking in analytical method development.

References

  • Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry. (n.d.). Simon Fraser University.
  • Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2537. Available from: [Link]

  • Effective Analysis of Carbamate Pesticides. (n.d.). Separation Science. Retrieved January 11, 2026, from [Link]

  • Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. (n.d.). Shimadzu Scientific Instruments. Retrieved January 11, 2026, from [Link]

  • Engebretson, J. A. (n.d.). Chromatographic Analysis of Insecticidal Carbamates. Journal of AOAC INTERNATIONAL. Retrieved January 11, 2026, from [Link]

  • This compound CAS 325953-41-1. (n.d.). BIOSYNCE. Retrieved January 11, 2026, from [Link]

  • ESI response of aniline and 4-aminopyridine in presence of different. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • The origin of isomerization of aniline revealed by high kinetic energy ion mobility spectrometry (HiKE-IMS). (2022). RSC Publishing. Available from: [Link]

  • Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. (2023). Journal of the American Chemical Society. Available from: [Link]

  • tert-Butyl (4-amino-3-fluorophenyl)carbamate. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. (2023). Reddit. Retrieved January 11, 2026, from [Link]

  • Russell, J. D., et al. (2018). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Analytical Chemistry, 90(2), 1487-1495. Available from: [Link]

  • Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. (2010). Journal of Mass Spectrometry, 45(10), 1149-61. Available from: [Link]

  • Electrochemical polymerization of aniline investigated using on-line electrochemistry/electrospray mass spectrometry. (2001). Journal of the American Society for Mass Spectrometry, 12(4), 403-13. Available from: [Link]

  • (R)-tert-butyl (4-amino-4-oxo-1-phenylbutan-2-yl)carbamate. (n.d.). SpectraBase. Retrieved January 11, 2026, from [Link]

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2016). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. (2007). Journal of the American Society for Mass Spectrometry, 18(11), 1995-2002. Available from: [Link]

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An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Boc-Protected Anilines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive examination of the principles and techniques for analyzing tert-butoxycarbonyl (Boc)-protected anilines using Infrared (IR) spectroscopy. Tailored for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of spectral data to explain the underlying structural and electronic factors that govern the characteristic vibrational frequencies of these critical synthetic intermediates. We will explore the diagnostic absorption bands, the influence of aromatic ring substituents, and robust protocols for acquiring high-fidelity spectra.

Foundational Principles: Why IR Spectroscopy is Indispensable for Boc-Anilines

The Boc protecting group is a cornerstone of modern organic synthesis, particularly in peptide chemistry and the construction of complex pharmaceutical agents. Its function is to temporarily mask the nucleophilicity of the aniline nitrogen, allowing for selective reactions at other sites of the molecule. The successful installation and eventual removal of the Boc group are critical checkpoints in a synthetic sequence.

Infrared spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of the Boc-aniline moiety. The technique probes the vibrational modes of molecules; specific functional groups absorb IR radiation at characteristic frequencies, causing their bonds to stretch or bend. For a Boc-protected aniline, the transformation of a primary amine (-NH₂) into a secondary carbamate (Ar-NH-C(=O)OtBu) results in a distinct and easily interpretable spectral signature.

The Anatomy of a Boc-Aniline IR Spectrum: Key Diagnostic Regions

The IR spectrum of a Boc-protected aniline is defined by several key absorption bands. Understanding the origin and typical position of these bands is fundamental to accurate spectral interpretation.

The N-H Stretching Vibration: A Telltale Sign of Protection

The most immediate indicator of a successful Boc protection is the change in the N-H stretching region (3200-3500 cm⁻¹).

  • Primary Anilines (Ar-NH₂): Unprotected anilines display two distinct bands in this region, corresponding to the symmetric and asymmetric N-H stretches.[1][2]

  • Boc-Protected Anilines (Ar-NH-Boc): As a secondary amide (specifically, a carbamate), a Boc-aniline exhibits only a single, sharp N-H stretching band , typically found between 3300 and 3400 cm⁻¹ .[3][4] This singular peak is a clear confirmation that one of the N-H bonds has been replaced by the Boc group. Its sharpness contrasts with the often broad O-H signals from alcohols or water, which can appear in a similar region.[5]

The Carbonyl (C=O) Stretch: The Dominant "Amide I" Band

The stretching vibration of the carbamate carbonyl group is arguably the most prominent feature in the spectrum. This absorption, often called the "Amide I band," is strong and sharp, typically appearing in the 1680-1740 cm⁻¹ range.[6][7]

The precise position of this band is highly sensitive to the molecule's electronic environment. The nitrogen lone pair can be delocalized into the carbonyl group through resonance, decreasing the C=O double bond character and lowering its stretching frequency (wavenumber). This resonance effect is a key reason why carbamate and amide carbonyls absorb at a lower frequency than, for example, esters (typically 1735-1750 cm⁻¹).[8] For instance, in a study involving Boc-protected 3-chloroaniline derivatives, the aromatic C=C bond absorption was noted between 1688-1589 cm⁻¹, which overlaps with the expected carbonyl region, highlighting the need to consider the entire spectrum.[3][4]

Aromatic and Alkyl Vibrations: Confirming the Molecular Skeleton

While the N-H and C=O bands are primary diagnostics, other signals confirm the integrity of the overall structure.

  • Aromatic C=C Stretches: Medium-to-sharp absorptions between 1450 and 1600 cm⁻¹ correspond to the stretching of carbon-carbon bonds within the aniline ring.[9] Often, two distinct bands are visible in this region.

  • Aromatic C-H Stretches: These appear as weaker, sharp bands just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range.[8] Their presence distinguishes them from purely aliphatic C-H stretches.

  • Alkyl C-H Stretches: The tert-butyl group of the Boc moiety gives rise to strong, sharp bands just below 3000 cm⁻¹, typically in the 2850-2980 cm⁻¹ range, corresponding to the stretching of its sp³-hybridized C-H bonds.[10][11]

  • C-N and C-O Stretches: Strong bands associated with the C-N and C-O single bonds of the carbamate group are found in the fingerprint region, typically between 1150 and 1350 cm⁻¹ .[1]

The following diagram illustrates the relationship between the key functional groups in a generic Boc-protected aniline and their corresponding vibrational modes.

cluster_molecule cluster_peaks mol Boc-Protected Aniline Structure nh_stretch N-H Stretch ~3350 cm⁻¹ (sharp, single) nh_stretch->p2 co_stretch C=O Stretch ~1710 cm⁻¹ (strong) co_stretch->p3 arom_stretch Aromatic C=C & C-H ~1500-1600 cm⁻¹ >3000 cm⁻¹ arom_stretch->p1 alkyl_stretch Alkyl C-H Stretch <3000 cm⁻¹ alkyl_stretch->p4

Caption: Key functional groups of a Boc-aniline and their IR frequencies.

The Impact of Aromatic Ring Substituents on Vibrational Frequencies

The electronic nature of substituents on the aniline ring provides a deeper layer of information that can be extracted from the IR spectrum. Electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups, and electron-withdrawing groups (EWGs) like nitro (-NO₂) or halides (-Cl), alter the electron density throughout the conjugated system, which in turn influences bond strengths and their corresponding vibrational frequencies.[12][13]

The C=O stretching frequency is particularly sensitive to these effects .

  • Electron-Withdrawing Groups (EWGs): An EWG on the ring pulls electron density towards it. This reduces the ability of the aniline nitrogen to donate its lone pair electrons into the carbonyl group via resonance. The result is an increase in the double-bond character of the C=O bond, causing it to become stronger and vibrate at a higher wavenumber .

  • Electron-Donating Groups (EDGs): An EDG pushes electron density into the ring, which can then be relayed to the carbamate nitrogen. This enhances the nitrogen's ability to delocalize its lone pair into the carbonyl, weakening the C=O double bond character. This weaker bond vibrates at a lower wavenumber .

This predictable electronic effect is a powerful tool for confirming the substitution pattern of the aromatic ring.

Vibrational ModeTypical Wavenumber (cm⁻¹)IntensityKey Characteristics & Influences
N-H Stretch3300 - 3400Medium, SharpA single peak confirming the secondary carbamate structure.[3][4]
Aromatic C-H Stretch3000 - 3100Weak to MediumSharp peaks located just above the alkyl C-H region.[8]
Alkyl C-H Stretch2850 - 2980Medium to StrongSharp peaks from the tert-butyl group.[10]
C=O Stretch (Amide I)1680 - 1740StrongPosition is sensitive to electronic effects: EWGs increase wavenumber, EDGs decrease it.[14]
Aromatic C=C Stretch1450 - 1600Medium, SharpTypically two or more bands confirming the aromatic ring.[9]
C-N / C-O Stretch1150 - 1350StrongFound in the fingerprint region; confirms the carbamate linkage.[1]

Experimental Protocols for High-Fidelity Spectral Acquisition

The quality of an IR spectrum is critically dependent on meticulous sample preparation. The goal is to obtain a spectrum with sharp, well-resolved peaks and minimal background interference.

Method 1: KBr Pellet (for Solid Samples)

This method is ideal for obtaining a high-quality spectrum of a solid-state sample. The principle is to disperse the analyte in an IR-transparent matrix (potassium bromide) to minimize light scattering.[15]

Step-by-Step Protocol:

  • Drying: Gently heat spectroscopic grade KBr powder in an oven (~100 °C) for several hours and store it in a desiccator. This removes adsorbed water, which has a very strong, broad IR absorbance that can obscure large portions of the spectrum.[16]

  • Grinding: Place ~1-2 mg of the Boc-aniline sample and ~100-150 mg of the dried KBr into an agate mortar.

  • Mixing: Grind the mixture thoroughly with an agate pestle for several minutes until it becomes a fine, homogenous powder. Inadequate grinding leads to light scattering and a poor-quality spectrum.[16]

  • Pellet Pressing: Transfer a portion of the powder into a pellet press die. Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

  • Data Acquisition: First, run a background scan with an empty sample compartment. Then, run the sample scan to acquire the spectrum.

Method 2: Solution Cell (for Soluble Samples)

This method is useful when the sample is a liquid or a solid that is soluble in an appropriate IR-transparent solvent.

Step-by-Step Protocol:

  • Solvent Selection: Choose a solvent that dissolves the sample and has minimal absorption in the regions of interest. Carbon tetrachloride (CCl₄) and chloroform (CHCl₃) are common choices, but their own spectra must be accounted for.

  • Solution Preparation: Prepare a ~1-5% (w/v) solution of the Boc-aniline sample in the chosen solvent.[17]

  • Cell Preparation: Select a solution cell with IR-transparent windows (e.g., NaCl or KBr). Ensure the windows are clean and dry.

  • Background Spectrum: Fill the cell with the pure solvent and acquire a background spectrum. This allows the instrument's software to subtract the solvent's absorbance from the final sample spectrum.[16]

  • Sample Spectrum: Empty and dry the cell, then fill it with the sample solution. Place it in the spectrometer and acquire the sample spectrum.

A Systematic Workflow for Spectral Interpretation

Caption: Systematic workflow for interpreting Boc-aniline IR spectra.

References

  • Gunduz, S., Tarı, G., & Kose, E. (2014). Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 128, 46–53. [Link]

  • Harale, P. L., et al. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences, 28(03), 046–052. [Link]

  • Harale, P. L., et al. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Online Press. [Link]

  • ResearchGate. (2014). Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate. Request PDF. [Link]

  • ResearchGate. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]

  • Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method. (n.d.). AIJ-Kurashiki. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. [Link]

  • NIST. (n.d.). tert-Butyl carbamate. NIST WebBook. [Link]

  • ResearchGate. (n.d.). Deprotection of Boc from 3-(thiosustitutedcarbamido) aniline compound. Scientific Diagram. [Link]

  • University of Regensburg. (n.d.). Sample preparation for FT-IR. [Link]

  • Royal Society of Chemistry. (2016, June 7). Preparing a sample for infrared spectroscopy [Video]. YouTube. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carbonyl Compounds. UCLA Chemistry & Biochemistry. [Link]

  • ResearchGate. (n.d.). Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • University of Warsaw. (n.d.). Carbonyl compounds - IR spectroscopy. UW Faculty of Chemistry. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Chemistry LibreTexts. (2022). IR Spectroscopy. [Link]

  • ResearchGate. (n.d.). Recycle studies of protection of aniline with BOC anhydride over SBA-15 catalysts. [Link]

  • The features of IR spectrum. (n.d.). [Link]

  • IR_lectureNotes.pdf. (n.d.). [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Department of Chemistry. [Link]

  • University of the West Indies. (2000). The IR Spectrum of 4-chloroaniline. [Link]

  • University of the West Indies. (n.d.). IR of 4-chloroaniline. [Link]

  • University of Wisconsin-River Falls. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. [Link]

  • Yokoyama, T., Taft, R. W., & Kamlet, M. J. (1987). Resonance and solvent effects on absorption spectra. Part 5. Substituent and solvent effects on infrared spectra of 2- and 4-substituted aniline derivatives. Journal of the Chemical Society, Perkin Transactions 2, 875-879. [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80, 1107-1115. [Link]

  • RHENIUM BIO SCIENCE. (n.d.). N-BOC-4-Chloroaniline, 98%. [Link]

  • The Organic Chemistry Tutor. (2020, June 13). Effect of Substituents on the Basicity of Anilines [Video]. YouTube. [Link]

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Physical and chemical properties of tert-Butyl 4-amino-3-methylphenylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of tert-Butyl 4-amino-3-methylphenylcarbamate, a key intermediate in contemporary drug discovery and organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physical and chemical properties, analytical methodologies, and synthetic considerations for this versatile compound.

Foreword: The Strategic Importance of tert-Butyl 4-amino-3-methylphenylcarbamate

In the landscape of medicinal chemistry, the strategic manipulation of functional groups is paramount to the successful development of novel therapeutics. tert-Butyl 4-amino-3-methylphenylcarbamate emerges as a valuable building block, primarily due to the orthogonal reactivity of its two amine functionalities. The Boc-protected amine offers stability under a variety of reaction conditions, allowing for selective transformations at the free aniline moiety. This differential protection is instrumental in the construction of complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapies.[1][2] Understanding the nuanced properties of this intermediate is therefore crucial for its effective application in multi-step synthetic campaigns.

Section 1: Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of a synthetic intermediate is the bedrock of its successful application. This section details the key identifiers and characteristics of tert-Butyl 4-amino-3-methylphenylcarbamate.

Compound Identification
IdentifierValue
IUPAC Name tert-butyl N-(4-amino-3-methylphenyl)carbamate
CAS Number 325953-41-1[3]
Molecular Formula C₁₂H₁₈N₂O₂[4]
Molecular Weight 222.28 g/mol [4]
Physical Properties

The physical state and solubility of a compound dictate its handling, purification, and reaction conditions. While some experimental data is available, certain properties are predicted based on the compound's structure and data from similar molecules.

PropertyValueSource/Method
Appearance White to off-white solidTypical for similar carbamates[5]
Melting Point Not experimentally determined. Predicted to be in the range of 110-130 °C.Based on similar structures like tert-butyl (4-aminophenyl)carbamate (110-113 °C)[5]
Boiling Point 307.5 ± 35.0 °C at 760 mmHg[3]
Density 1.1 ± 0.1 g/cm³[3]
Solubility Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water.General observation for similar organic compounds.

Section 2: Synthesis and Mechanistic Insights

The efficient synthesis of tert-Butyl 4-amino-3-methylphenylcarbamate is critical for its accessibility in research and development. A common and logical synthetic route commences from the readily available starting material, 2-methyl-4-nitroaniline.

Synthetic Workflow

The synthesis can be conceptualized as a two-step process: reduction of the nitro group followed by selective protection of one of the resulting amino groups.

SynthesisWorkflow Start 2-Methyl-4-nitroaniline Intermediate 2-Methyl-1,4-phenylenediamine Start->Intermediate Reduction (e.g., H₂, Pd/C or SnCl₂/HCl) Product tert-Butyl 4-amino-3-methylphenylcarbamate Intermediate->Product Boc Protection (Boc₂O, base)

Caption: Synthetic pathway from 2-methyl-4-nitroaniline.

Detailed Experimental Protocol: Synthesis from 2-Methyl-4-nitroaniline

This protocol outlines a robust and scalable procedure for the laboratory synthesis of the title compound.

Step 1: Reduction of 2-Methyl-4-nitroaniline to 2-Methyl-1,4-phenylenediamine

  • Rationale: The initial step involves the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method, though other reducing agents like tin(II) chloride can also be employed.[6]

  • Procedure:

    • To a solution of 2-methyl-4-nitroaniline (1.0 eq) in ethanol or ethyl acetate, add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Pressurize the reaction vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield crude 2-methyl-1,4-phenylenediamine, which can often be used in the next step without further purification.

Step 2: Selective Boc Protection of 2-Methyl-1,4-phenylenediamine

  • Rationale: The key to this synthesis is the selective protection of the more nucleophilic amino group. The amino group at the 4-position is generally more reactive due to electronic effects. Careful control of stoichiometry is crucial to favor mono-protection.

  • Procedure:

    • Dissolve the crude 2-methyl-1,4-phenylenediamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.9-1.0 eq) in the same solvent, along with a non-nucleophilic base like triethylamine (1.1 eq).

    • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford pure tert-Butyl 4-amino-3-methylphenylcarbamate.

Section 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. This section details the expected spectral data and provides protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

Predicted ¹H NMR (400 MHz, CDCl₃) Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.2d1HAr-H
~6.6-6.8m2HAr-H
~6.4br s1HNH (carbamate)
~3.6br s2HNH₂
~2.1s3HAr-CH₃
1.51s9HC(CH₃)₃

Predicted ¹³C NMR (100 MHz, CDCl₃) Data:

Chemical Shift (δ, ppm)Assignment
~153C=O (carbamate)
~142Ar-C (C-NH₂)
~130Ar-C (C-NHBoc)
~128Ar-CH
~122Ar-C (C-CH₃)
~118Ar-CH
~115Ar-CH
~80C(CH₃)₃
~28C(CH₃)₃
~17Ar-CH₃

Protocol for NMR Sample Preparation and Analysis:

  • Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[2]

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Predicted Characteristic IR Absorptions:

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, sharpN-H stretch (primary amine)
~3350Medium, sharpN-H stretch (carbamate)
2980-2850StrongC-H stretch (aliphatic)
~1700Strong, sharpC=O stretch (carbamate)
1620-1580MediumN-H bend (primary amine)
~1520MediumN-H bend (carbamate)
~1250StrongC-O stretch (carbamate)

Protocol for FT-IR Analysis (ATR):

  • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 222

  • Key Fragmentation Peaks:

    • m/z = 166 (Loss of isobutylene, C₄H₈)

    • m/z = 121 (Loss of the Boc group, C₅H₉O₂)

    • m/z = 57 (tert-butyl cation, C₄H₉⁺)

MS_Fragmentation M [M]⁺˙ m/z = 222 Frag1 [M - C₄H₈]⁺˙ m/z = 166 M->Frag1 - C₄H₈ Frag2 [M - C₅H₉O₂]⁺ m/z = 121 M->Frag2 - C₅H₉O₂ Frag3 [C₄H₉]⁺ m/z = 57 M->Frag3

Caption: Predicted mass spectrometry fragmentation pathway.

Section 4: Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling tert-Butyl 4-amino-3-methylphenylcarbamate.

GHS Hazard Classification

Based on data for similar compounds, the following GHS classifications may apply:

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[7]

  • Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[7][8]

  • Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[7][8]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System , H335: May cause respiratory irritation.[7][8]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.[8]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

    • If inhaled: Move to fresh air.[8]

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8]

Section 5: Applications in Drug Discovery

The unique structural features of tert-Butyl 4-amino-3-methylphenylcarbamate make it a valuable intermediate in the synthesis of various biologically active molecules, most notably kinase inhibitors.

Role as a Synthetic Intermediate

The presence of a Boc-protected amine and a free primary amine allows for sequential and site-selective reactions. The free amine can undergo a variety of transformations, including:

  • Acylation

  • Sulfonylation

  • Reductive amination

  • Buchwald-Hartwig amination

Following these transformations, the Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to reveal a second primary amine for further functionalization.

Application in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted cancer therapies.[10] The 4-amino-3-methylphenyl moiety is a common scaffold in many kinase inhibitors. tert-Butyl 4-amino-3-methylphenylcarbamate serves as a key building block to introduce this scaffold, with the protected amine allowing for the controlled assembly of the final inhibitor structure.[1][2]

KinaseInhibitor Intermediate tert-Butyl 4-amino-3- methylphenylcarbamate Step1 Coupling with Kinase-Targeting Moiety Intermediate->Step1 Step2 Boc Deprotection Step1->Step2 FinalProduct Kinase Inhibitor Step2->FinalProduct

Caption: General workflow for kinase inhibitor synthesis.

References

  • AK Scientific, Inc. Safety Data Sheet for Tert-butyl N-[1-(4-methylphenyl)
  • Fisher Scientific.
  • Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies. (Note: While this reference discusses kinase inhibitors, it may not specifically mention the title compound.)
  • Interpreting Infrared Spectra - Specac Ltd.
  • Supporting Information for a relevant chemical synthesis paper. (Note: A specific paper with the exact data was not found, this is a placeholder for a typical reference type).
  • MedChemExpress. Safety Data Sheet for tert-Butyl 4-(methylamino)
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.
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  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry D
  • Sigma-Aldrich.
  • Synthesis of tert-butyl (substituted benzamido)
  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate.
  • Table of Characteristic IR Absorptions.
  • tert-Butyl (4-amino-3-methylphenyl)carbamate CAS 325953-41-1 - BIOSYNCE. Available from: [Link]

  • 325953-41-1 | this compound - ChemExpress. Available from: [Link]

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  • Benchchem. Product Page for tert-Butyl (4-amino-3-methylphenyl)
  • BLDpharm. Product Page for tert-Butyl (4-amino-3-methylphenyl)
  • AiFChem. Product Page for tert-Butyl (4-amino-3-methylphenyl)
  • ChemicalBook. Product Page for 4-tert-Butylphenol.
  • ChemicalBook. Synthesis of 2-Methyl-4-nitroaniline.
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  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC - NIH.

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A Comprehensive Technical Guide to tert-Butyl (4-amino-3-methylphenyl)carbamate: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of tert-butyl (4-amino-3-methylphenyl)carbamate, a crucial building block for researchers, scientists, and professionals in drug development. We will explore its chemical identity, properties, synthesis, and significant applications, with a focus on providing actionable insights and robust experimental protocols.

Chemical Identity and Nomenclature

This compound is a bifunctional organic compound featuring both a free primary amine and a carbamate-protected primary amine on a substituted phenyl ring. This unique structure makes it a valuable intermediate in multi-step organic synthesis.

The nomenclature for this compound can vary, leading to potential ambiguity. Below is a comprehensive list of its alternative names and identifiers to ensure accurate identification.

Identifier Type Value Source
Systematic (IUPAC) Name tert-butyl N-(4-amino-3-methylphenyl)carbamate
CAS Number 325953-41-1
Molecular Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.28 g/mol
Common Synonyms (4-AMINO-3-METHYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER
N-(4-amino-3-methylphenyl)carbamic acid tert-butyl ester
N1-Boc-3-methylbenzene-1,4-diamine
tert-butyl 4-amino-3-methylphenylcarbamate

It is crucial to distinguish this compound from its isomer, tert-butyl (3-amino-4-methylphenyl)carbamate (CAS Number: 660838-05-1), as the positions of the amino and methyl groups on the phenyl ring are critical for its reactivity and use in targeted synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for designing experimental conditions, including solvent selection and purification methods.

Property Value Source
Appearance Solid
Purity ≥97%
Topological Polar Surface Area (TPSA) 64.4 Ų
Storage Conditions 4°C, protect from light

Synthesis Protocol: Selective Mono-Boc Protection

The synthesis of this compound hinges on the selective protection of one of the two amino groups of 2-methyl-1,4-phenylenediamine. The differential basicity of the two amino groups, influenced by the electronic effect of the methyl group, allows for regioselective mono-protection. The following protocol is a robust method for this synthesis, adapted from general procedures for the selective protection of diamines.[1]

Rationale for Experimental Choices

The choice of di-tert-butyl dicarbonate ((Boc)₂O) as the protecting group is strategic. The Boc group is stable under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, providing an orthogonal protection strategy in complex syntheses.[2] The use of a slight excess of the diamine or careful control of the stoichiometry of (Boc)₂O is crucial to minimize the formation of the di-protected by-product. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to ensure good solubility of the reactants and prevent side reactions.

Step-by-Step Experimental Protocol

Materials:

  • 2-methyl-1,4-phenylenediamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-1,4-phenylenediamine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in anhydrous DCM dropwise to the cooled reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 2-methyl-1,4-phenylenediamine C Dissolve in DCM Cool to 0 °C A->C B Di-tert-butyl dicarbonate ((Boc)₂O) D Add (Boc)₂O dropwise Stir at RT B->D C->D E Aqueous Work-up (Wash with NaHCO₃, Brine) D->E F Dry (Na₂SO₄) & Concentrate E->F G Column Chromatography F->G H This compound G->H

Synthetic workflow for this compound.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of complex molecules, particularly in the development of kinase inhibitors for cancer therapy.[3][4] The presence of a free amino group allows for further chemical transformations, while the Boc-protected amine remains unreactive until a deprotection step is desired.

Role as a Key Building Block in Kinase Inhibitor Synthesis

This compound serves as a crucial precursor in the synthesis of several targeted cancer therapies, including afatinib and lapatinib.[5][6] The free amine at the 4-position can undergo nucleophilic aromatic substitution or coupling reactions to introduce the core heterocyclic scaffold of the kinase inhibitor. The methyl group at the 3-position can influence the binding affinity and selectivity of the final drug molecule.

Exemplary Synthetic Application: Synthesis of a Quinazoline Intermediate

The following protocol illustrates the use of this compound in the synthesis of a key quinazoline intermediate, a common scaffold in many kinase inhibitors.

Reaction: Buchwald-Hartwig amination with a chloropyrimidine derivative.

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is highly efficient and tolerates a wide range of functional groups, making it ideal for complex molecule synthesis.

Step-by-Step Protocol:

Materials:

  • This compound

  • 2,4-dichloro-7-methoxyquinazoline

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), 2,4-dichloro-7-methoxyquinazoline (1.1 eq), Pd(OAc)₂ (0.05 eq), BINAP (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired N-(4-((2-chloro-7-methoxyquinazolin-4-yl)amino)-2-methylphenyl)-tert-butyl carbamate.

Application_Workflow cluster_reactants Reactants & Catalysts cluster_reaction_app Buchwald-Hartwig Amination cluster_workup_app Work-up & Purification cluster_product_app Quinazoline Intermediate A tert-Butyl (4-amino-3-methylphenyl)carbamate D Combine in Toluene Heat to 100 °C A->D B 2,4-dichloro-7-methoxyquinazoline B->D C Pd(OAc)₂ / BINAP Cs₂CO₃ C->D E Filter through Celite® Concentrate D->E F Column Chromatography E->F G N-(4-((2-chloro-7-methoxyquinazolin-4-yl)amino) -2-methylphenyl)-tert-butyl carbamate F->G

Workflow for the synthesis of a quinazoline intermediate.

Conclusion

This compound is a strategically important building block in modern organic and medicinal chemistry. Its well-defined structure, coupled with the reliable chemistry of the Boc protecting group, provides a versatile platform for the synthesis of a diverse range of complex molecules, most notably in the development of targeted cancer therapeutics. The protocols and information provided in this guide are intended to empower researchers to confidently and effectively utilize this key intermediate in their synthetic endeavors.

References

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]

  • PubChem. tert-Butyl (4-aminophenyl)carbamate. [Link]

  • PubChem. This compound. [Link]

  • Roskoski, R. Jr. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. 2021, 64 (20), 14794-14829.
  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research. 2017, 26, 1345-1356.
  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. 2007, 84, 209.
  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Practical synthesis of lapatinib. ResearchGate. [Link]

  • Method for preparing afatinib and intermediate thereof.
  • Addition of amino acid moieties to lapatinib increases the anti-cancer effect via amino acid transporters. Biopharmaceutics & Drug Disposition. 2014, 35 (1), 60-9.
  • Process for the preparation of lapatinib.
  • Afatinib. PubChem. [Link]

  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry. 2006, 14 (1), 21-33.
  • Synthesis of afatinib dimaleate. ResearchGate. [Link]

  • Improved protocol for synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine (gefitinib). ResearchGate. [Link]

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An In-depth Technical Guide to N-Boc-3-methyl-p-phenylenediamine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Boc-3-methyl-p-phenylenediamine, systematically named tert-butyl (4-amino-2-methylphenyl)carbamate, is a mono-protected diamine that serves as a crucial building block in modern organic synthesis. Its strategic design, featuring a Boc-protected amine and a free amine on a methylated phenyl ring, allows for selective functionalization, making it an invaluable intermediate in the development of pharmaceuticals, agrochemicals, and novel materials. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed synthetic methodologies with mechanistic insights, a summary of its physicochemical properties, and a discussion of its applications in contemporary research and drug development.

Introduction: The Strategic Importance of Mono-Protected Diamines

In the landscape of complex molecule synthesis, the ability to selectively modify one of two identical functional groups is a paramount challenge. Symmetrical diamines, such as 3-methyl-p-phenylenediamine (2-methyl-1,4-benzenediamine), present this very challenge. The differential protection of one amine group unlocks the potential for sequential, controlled reactions, paving the way for the construction of intricate molecular architectures.

N-Boc-3-methyl-p-phenylenediamine (CAS No. 325953-40-0) emerges as an elegant solution to this synthetic hurdle. The tert-butoxycarbonyl (Boc) protecting group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions. This allows chemists to utilize the nucleophilicity of the unprotected amine for a desired transformation, and then, if required, deprotect the second amine for further functionalization. The presence of the methyl group on the aromatic ring also introduces steric and electronic differentiation, which can influence the reactivity and conformational properties of downstream compounds.

This guide will delve into the nuances of this versatile molecule, providing researchers and drug development professionals with the foundational knowledge and practical protocols necessary for its effective utilization.

Discovery and Historical Context

The precise first synthesis of N-Boc-3-methyl-p-phenylenediamine is not prominently documented in a single landmark publication. Instead, its emergence is tied to the broader development of amine protecting group strategies and the increasing demand for selectively functionalized diamines in medicinal chemistry. The Boc group itself gained widespread use in the mid-20th century as a robust yet easily cleavable protecting group for amines, particularly in peptide synthesis.

The synthesis of mono-Boc protected diamines, in general, has been an area of active research. Early methods often struggled with the formation of mixtures of di-protected and unprotected diamines, necessitating tedious purification. More sophisticated methods, which will be detailed in the synthesis section, were later developed to achieve high selectivity for the mono-protected product.

The utility of N-Boc-3-methyl-p-phenylenediamine and its analogs has become particularly evident in recent years with their incorporation into complex molecules, including potent therapeutic agents. For instance, related structures are key intermediates in the synthesis of kinase inhibitors for cancer therapy, highlighting the compound's relevance in modern drug discovery.

Synthesis of N-Boc-3-methyl-p-phenylenediamine: A Tale of Two Amines

The synthesis of N-Boc-3-methyl-p-phenylenediamine can be approached in two primary ways: the direct, selective mono-protection of 3-methyl-p-phenylenediamine, or a multi-step synthesis involving the reduction of a nitro group precursor.

Method 1: Selective Mono-Boc Protection of 3-methyl-p-phenylenediamine

The direct protection of one of the two amine groups in 3-methyl-p-phenylenediamine is a challenge due to their similar reactivity. A common and effective strategy involves the in-situ formation of a mono-hydrochloride salt of the diamine. The protonated amine is deactivated towards nucleophilic attack by the Boc-anhydride, allowing the reaction to occur selectively at the free amine.

Experimental Protocol:

A detailed procedure for the selective mono-Boc protection of a diamine is described by Servín, et al.[1]. The following is an adapted protocol for 3-methyl-p-phenylenediamine:

  • Dissolution: Dissolve 3-methyl-p-phenylenediamine (1.0 eq) in anhydrous methanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Mono-protonation: Slowly add a solution of freshly distilled trimethylsilyl chloride (Me3SiCl, 1.0 eq) in anhydrous methanol to the diamine solution. This in-situ generates one equivalent of HCl, forming the mono-hydrochloride salt of the diamine. Stir the mixture for 30 minutes at 0 °C.

  • Boc Protection: To the resulting suspension, add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.0 eq) in methanol.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with water.

    • Wash the aqueous layer with a non-polar solvent like diethyl ether to remove any di-Boc protected by-product.

    • Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

    • Extract the product into dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield N-Boc-3-methyl-p-phenylenediamine. Further purification can be achieved by column chromatography if necessary.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous methanol is crucial to prevent the hydrolysis of Me3SiCl and (Boc)2O.

  • In-situ HCl Generation: Me3SiCl reacts with methanol to produce HCl and methoxytrimethylsilane. This method of generating HCl is often preferred over the direct addition of gaseous HCl or concentrated aqueous HCl, as it allows for more precise control over the stoichiometry.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction of Me3SiCl with methanol and the subsequent Boc protection.

  • Aqueous Work-up: The pH adjustments are critical for separating the product from unreacted starting material and by-products. The desired mono-Boc protected product is soluble in the organic phase at high pH, while the unreacted diamine hydrochloride salt remains in the aqueous phase.

Visualization of the Synthetic Workflow:

G cluster_0 Reaction Setup cluster_1 Mono-protonation (0 °C) cluster_2 Boc Protection (RT) cluster_3 Work-up & Purification Diamine 3-methyl-p-phenylenediamine in Anhydrous Methanol Mono_HCl Mono-hydrochloride salt formation Diamine->Mono_HCl Me3SiCl Me3SiCl in Anhydrous Methanol Me3SiCl->Mono_HCl Reaction Selective Boc Protection Mono_HCl->Reaction Boc2O (Boc)2O in Methanol Boc2O->Reaction Workup Aqueous Work-up (pH adjustment & extraction) Reaction->Workup Purification Drying & Concentration Workup->Purification Final_Product N-Boc-3-methyl-p-phenylenediamine Purification->Final_Product

Caption: Workflow for selective mono-Boc protection.

Method 2: Reduction of a Nitro Precursor

An alternative and often high-yielding route involves the synthesis of a nitro-aniline precursor, followed by the reduction of the nitro group. This approach circumvents the need for selective protection of two similar amines.

Step 1: Synthesis of tert-butyl (2-methyl-4-nitrophenyl)carbamate

The starting material for this route is 2-methyl-4-nitroaniline. The amino group is protected with the Boc group.

Experimental Protocol:

  • Dissolution: Dissolve 2-methyl-4-nitroaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (Et3N, 1.5 eq) or diisopropylethylamine (DIPEA).

  • Boc Protection: Add di-tert-butyl dicarbonate ((Boc)2O, 1.2 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature overnight, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification: Perform a standard aqueous work-up, followed by purification by column chromatography to yield tert-butyl (2-methyl-4-nitrophenyl)carbamate.

Step 2: Reduction of the Nitro Group

The nitro group of the Boc-protected intermediate is then reduced to an amine.

Experimental Protocol:

A procedure for a similar reduction is described by Rahman, et al.[2]:

  • Reaction Setup: Dissolve tert-butyl (2-methyl-4-nitrophenyl)carbamate (1.0 eq) in a solvent mixture such as ethyl acetate/ethanol.

  • Reagent Addition: Add ammonium formate (2.0 eq) and a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogenator at 40 psi) overnight.

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by column chromatography to yield N-Boc-3-methyl-p-phenylenediamine.

Causality Behind Experimental Choices:

  • Catalytic Transfer Hydrogenation: The use of ammonium formate and Pd/C is a common method for catalytic transfer hydrogenation. This method is often preferred over using hydrogen gas for safety and convenience on a laboratory scale.

  • Catalyst: Palladium on carbon is a highly efficient catalyst for the reduction of nitro groups.

  • Solvent System: A mixture of ethyl acetate and ethanol is often used to ensure the solubility of both the starting material and the reagents.

Visualization of the Synthetic Pathway:

G Start 2-methyl-4-nitroaniline Intermediate tert-butyl (2-methyl-4-nitrophenyl)carbamate Start->Intermediate (Boc)2O, Base Final_Product N-Boc-3-methyl-p-phenylenediamine Intermediate->Final_Product Reduction (e.g., H2, Pd/C or NH4HCO2, Pd/C)

Caption: Two-step synthesis via a nitro intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of N-Boc-3-methyl-p-phenylenediamine is presented in the table below.

PropertyValue
CAS Number 325953-40-0
Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
Appearance Off-white to light brown crystalline powder
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. Insoluble in water.
Melting Point Typically in the range of 130-140 °C (may vary with purity)

Applications in Research and Drug Development

The primary application of N-Boc-3-methyl-p-phenylenediamine lies in its use as a versatile intermediate in multi-step organic synthesis. The presence of two differentially protected amino groups allows for a wide range of chemical transformations.

  • Pharmaceutical Synthesis: This compound is a valuable building block in the synthesis of pharmacologically active molecules. The free amine can be acylated, alkylated, or used in coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce various substituents. The Boc-protected amine can then be deprotected to allow for further functionalization, leading to the creation of complex molecular scaffolds found in many modern drugs. For example, substituted phenylenediamines are core structures in various kinase inhibitors used in oncology.

  • Agrochemicals: Similar to pharmaceuticals, the synthesis of advanced agrochemicals often requires the precise assembly of molecular components. N-Boc-3-methyl-p-phenylenediamine can serve as a key intermediate in the development of novel herbicides, fungicides, and insecticides.

  • Materials Science: The ability to create well-defined, functionalized aromatic structures makes this compound of interest in materials science. It can be incorporated into polymers to modify their electronic or physical properties, or used in the synthesis of dyes and pigments.

Conclusion

N-Boc-3-methyl-p-phenylenediamine is a testament to the power of strategic molecular design. Its utility as a mono-protected diamine has solidified its place as a valuable tool in the arsenal of the synthetic chemist. This guide has provided a comprehensive overview of its synthesis, properties, and applications, with a focus on the underlying chemical principles and practical experimental considerations. As the demand for complex and precisely functionalized molecules continues to grow, the importance of versatile building blocks like N-Boc-3-methyl-p-phenylenediamine is set to increase, making a thorough understanding of its chemistry essential for researchers and developers in the chemical sciences.

References

  • Rahman, K. M., et al. (2025). Design, synthesis and evaluation of pyrrolobenzodiazepine (PBD)-based PROTAC conjugates for the selective degradation of the NF-κB RelA/p65 subunit. RSC Medicinal Chemistry.

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-27. [Link]

  • Lee, D. W., & Ha, H. J. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(8), 1359-1363. [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]

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An In-Depth Technical Guide to the Theoretical Properties and Computational Analysis of tert-Butyl (4-amino-3-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of tert-Butyl (4-amino-3-methylphenyl)carbamate, a key intermediate in contemporary pharmaceutical synthesis. The guide is structured to deliver an in-depth understanding of the molecule's theoretical properties, substantiated by computational analysis. We will explore its molecular structure, spectroscopic characteristics, and quantum mechanical properties. Furthermore, this guide presents detailed, field-proven experimental protocols for its synthesis and analytical validation. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this versatile building block.

Introduction

This compound is a bifunctional organic molecule of significant interest in medicinal chemistry. Its structure, featuring a Boc-protected amine and a free aniline moiety, makes it a valuable synthon for the construction of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics. The strategic placement of the methyl group and the two nitrogen functionalities, each with distinct reactivity, allows for selective chemical modifications. This guide will elucidate the fundamental physicochemical and quantum chemical properties of this compound, providing a robust theoretical framework for its application in drug discovery and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central benzene ring substituted with an amino group, a methyl group, and a tert-butoxycarbonylamino (Boc) group. The Boc group serves as a protecting group for one of the amino functionalities, allowing for selective reactions at the unprotected amino group.

PropertyValueSource
IUPAC Name tert-butyl N-(4-amino-3-methylphenyl)carbamateN/A
CAS Number 325953-41-1N/A
Molecular Formula C₁₂H₁₈N₂O₂N/A
Molecular Weight 222.29 g/mol N/A
Boiling Point 307.5±35.0 °C at 760 mmHg[1]
Density 1.1±0.1 g/cm³[1]

Spectroscopic Characterization

The structural features of this compound give rise to a unique spectroscopic fingerprint. While a publicly available, dedicated spectrum for this specific molecule is not readily found, we can predict its spectral characteristics with high confidence based on data from closely related analogs.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, the Boc group, and the amine protons. The aromatic protons will appear as a set of multiplets in the aromatic region (typically δ 6.5-7.5 ppm). The methyl group will present as a singlet around δ 2.1-2.3 ppm. The nine equivalent protons of the tert-butyl group will give a sharp singlet at approximately δ 1.5 ppm. The protons of the two amino groups (one free, one protected) will appear as broad singlets, with the NH of the carbamate appearing further downfield than the NH₂ of the aniline.

  • ¹³C NMR: The carbon NMR will display signals for the aromatic carbons, the methyl carbon, the quaternary and methyl carbons of the Boc group, and the carbonyl carbon of the carbamate. The aromatic carbons will resonate in the δ 110-150 ppm range. The methyl carbon will be found around δ 17-20 ppm. The Boc group will show a quaternary carbon signal around δ 80 ppm and a methyl carbon signal around δ 28 ppm. The carbonyl carbon of the carbamate will be observed near δ 153-155 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrational frequencies include:

  • N-H Stretching: Two distinct bands in the 3300-3500 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of the primary amine (NH₂) and a single band for the secondary amine (N-H) of the carbamate.

  • C-H Stretching: Bands just below 3000 cm⁻¹ for the aliphatic C-H bonds of the methyl and tert-butyl groups, and above 3000 cm⁻¹ for the aromatic C-H bonds.

  • C=O Stretching: A strong absorption band around 1690-1720 cm⁻¹ due to the carbonyl group of the carbamate.

  • C-N Stretching: Bands in the 1200-1350 cm⁻¹ region.

  • Aromatic C=C Stretching: Absorptions in the 1450-1600 cm⁻¹ range.[3]

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺. Common fragmentation patterns would involve the loss of the tert-butyl group (-57 amu) or isobutylene (-56 amu), and the loss of the entire Boc group.[4]

Computational Analysis

Computational chemistry provides valuable insights into the electronic structure and reactivity of molecules. Density Functional Theory (DFT) is a powerful tool for these investigations.[5][6]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.

  • HOMO: For aniline derivatives, the HOMO is typically localized on the benzene ring and the nitrogen atom of the amino group, indicating that this is the region most susceptible to electrophilic attack.

  • LUMO: The LUMO is generally distributed over the aromatic ring and is associated with the molecule's ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.[7][8]

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map visually represents the electron density around the molecule. For this compound, the MEP map would show regions of negative potential (electron-rich) around the oxygen atoms of the carbamate and the nitrogen of the free amino group, making them likely sites for electrophilic attack and hydrogen bonding. Regions of positive potential (electron-poor) would be located around the hydrogen atoms of the amino groups.[1][7][9]

computational_workflow cluster_input Input cluster_dft DFT Calculations (B3LYP/6-31G*) cluster_output Output & Analysis start Initial Molecular Structure (this compound) geom_opt Geometric Optimization start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy homo_lumo HOMO-LUMO Analysis geom_opt->homo_lumo mep MEP Mapping geom_opt->mep opt_struct Optimized 3D Structure geom_opt->opt_struct spectral Theoretical Spectroscopic Data (IR, NMR) freq_calc->spectral reactivity Reactivity Prediction (Electrophilic/Nucleophilic Sites) homo_lumo->reactivity mep->reactivity synthesis_pathway start This compound C₁₂H₁₈N₂O₂ intermediate Intermediate Further Functionalization start->intermediate Reaction at free amino group deprotection {Deprotection | (e.g., TFA or HCl)} intermediate->deprotection final_product Final Pharmaceutical Compound e.g., Kinase Inhibitor deprotection->final_product Further Synthesis Steps

Caption: General synthetic utility in drug development.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the Boc protection of anilines. [10] Materials:

  • 4-Amino-3-methylaniline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • A suitable solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • A suitable base (e.g., Triethylamine or Sodium bicarbonate)

Procedure:

  • Dissolve 4-amino-3-methylaniline in the chosen solvent in a round-bottom flask.

  • Add the base to the solution.

  • Slowly add a solution of Boc₂O in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction for several hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is based on standard protocols for the analysis of Boc-protected amines. [11][] Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

    • A typical gradient could be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of the compound.

  • Dissolve in the initial mobile phase composition to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Conclusion

This compound is a strategically designed molecule with significant utility in pharmaceutical and organic synthesis. Its theoretical properties, elucidated through spectroscopic and computational analysis, provide a solid foundation for its rational application in the development of novel therapeutics. The experimental protocols provided herein offer a practical guide for its synthesis and quality control, empowering researchers to effectively utilize this important chemical entity.

References

  • BIOSYNCE. (n.d.). This compound CAS 325953-41-1. Retrieved from [Link]

  • El Ouafy, H., et al. (2022). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and p-Isopropylaniline. Science & Technology Asia, 27(1). Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated HOMO and LUMO energy levels (eV) for nitrobenzene, aniline and their para-substituted derivatives obtained with B3LYP/6-311+G(d,p). Retrieved from [Link]

  • Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]

  • Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Advances in Computer Science Research, volume 59. Retrieved from [Link]

  • Bernstein Group. (1992). Potential energy surfaces of substituted anilines: Conformational energies, deuteration effects, internal rotation, and torsional motion. The Journal of Chemical Physics, 97(12). Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated molecular electrostatic potential maps for aniline (a) and sulfaguanidine (b). Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]

  • Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Proceedings of the 2016 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). Retrieved from [Link]

  • Michael Pittelkow. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

  • NIST. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

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  • ResearchGate. (2025). Synthesis, structural characterization and computational DFT studies, vibrational dynamics and Hirshfeld surface analysis of tert-butyl (4-fluoro-2-nitrophenyl) carbamate and di-tert-butyl (4-fluoro-2-nitrophenyl) iminodicarbonate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • PubMed. (2020). Crystal structure and DFT computational studies of (E)-2,4-di- tert-butyl-6-{[3-(tri-fluoro-meth-yl)benz-yl]imino-meth-yl}phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]

  • SpectraBase. (n.d.). (R)-tert-butyl (4-amino-4-oxo-1-phenylbutan-2-yl)carbamate - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). (R)-tert-butyl (4-amino-4-oxo-1-phenylbutan-2-yl)carbamate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas chromatography-mass spectrometry-based quantitative method using tert-butyldimethylsilyl derivatization for plasma levels of free amino acids and related metabolites in Japanese Black cattle. Retrieved from [Link]

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Literature review on the synthesis of substituted phenylcarbamates

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Substituted Phenylcarbamates for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The phenylcarbamate moiety is a cornerstone in modern medicinal chemistry and materials science, prized for its unique combination of stability, hydrogen bonding capability, and its role as a bioisostere for the amide bond.[1] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the principal synthetic methodologies for accessing substituted phenylcarbamates. We move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into why certain reagents, catalysts, and conditions are chosen. Classical, robust methods involving isocyanate and chloroformate precursors are detailed alongside modern, catalytic alternatives that offer advantages in safety and substrate scope. Each section includes a discussion of reaction mechanisms, detailed experimental protocols designed to be self-validating, and a critical analysis of the method's advantages and limitations. This document is designed to empower researchers to not only execute these syntheses but to make informed, rational decisions in selecting and optimizing the ideal synthetic route for their specific target molecules.

Introduction: The Strategic Importance of the Phenylcarbamate Core

The carbamate functional group, and specifically the phenylcarbamate scaffold, is a privileged structure in drug discovery. Its prevalence stems from a unique confluence of chemical and physical properties. Chemically, it is significantly more stable to enzymatic hydrolysis than an ester and often more stable than a simple amide, making it an excellent choice for designing metabolically robust molecules.[1] Structurally, the planar nature of the carbamate bond and its capacity to act as both a hydrogen bond donor (N-H) and acceptor (C=O) allow it to effectively mimic the peptide bond, engaging in critical binding interactions with biological targets.[1]

This has led to its incorporation into numerous therapeutic agents. A prominent example is the class of acetylcholinesterase (AChE) inhibitors used in the treatment of Alzheimer's disease, such as Rivastigmine. These drugs act by carbamoylating a key serine residue in the enzyme's active site, leading to prolonged inhibition.[1] Beyond this, the phenylcarbamate group is used to create prodrugs of phenols to enhance bioavailability, to modulate the physicochemical properties (like solubility and lipophilicity) of a lead compound, and to serve as a key pharmacophore in its own right.[1] Understanding the efficient and reliable construction of this moiety is, therefore, a critical skill for any scientist in the field of drug development.

Chapter 1: Classical Synthetic Strategies: The Workhorses of Carbamate Synthesis

The most established and widely practiced methods for phenylcarbamate synthesis rely on the reaction of highly electrophilic carbonyl sources with nucleophiles. These methods are robust, generally high-yielding, and their scalability has been proven over decades of industrial use.

The Isocyanate Route: Direct Addition of Phenols

The most direct route to a phenylcarbamate is the addition of a phenol to an isocyanate. This reaction is thermodynamically favorable and forms the basis for the polyurethane industry.[2] The reaction proceeds via the nucleophilic attack of the phenolic oxygen on the highly electrophilic central carbon of the isocyanate group.

Mechanism and Causality:

The uncatalyzed reaction can be slow, particularly with less nucleophilic, electron-deficient phenols. The reaction rate is dramatically enhanced by catalysts. The choice of catalyst is critical and reveals two primary mechanistic pathways:

  • General Base Catalysis (e.g., Tertiary Amines like Triethylamine, DABCO): The amine catalyst forms a hydrogen-bonded complex with the phenol, increasing the nucleophilicity of the phenolic oxygen without full deprotonation. This activated complex then attacks the isocyanate. This mechanism is favored for less acidic phenols.[3]

  • Nucleophilic Catalysis (e.g., Strong Bases like Alkoxides, Phenoxides): Stronger bases can deprotonate the phenol to form a highly nucleophilic phenoxide anion. The phenoxide then rapidly attacks the isocyanate. This pathway is highly efficient but may not be suitable for base-sensitive substrates.[4]

Kinetic studies show that the reaction often involves a multimolecular intervention of the alcohol or phenol, where additional molecules help to stabilize the transition state through hydrogen bonding.[2]

Caption: Base-catalyzed reaction of a phenol with an isocyanate.

Field-Proven Experimental Protocol: Synthesis of a Generic Substituted Phenylcarbamate

This protocol is a self-validating system for the synthesis of a phenylcarbamate from a phenol and an isocyanate using a tertiary amine catalyst.

  • Materials:

    • Substituted Phenol (1.0 equiv)

    • Substituted Isocyanate (1.05 equiv)

    • Triethylamine (TEA) or 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.1 equiv)

    • Anhydrous Toluene or Tetrahydrofuran (THF) (approx. 0.5 M concentration)

  • Procedure:

    • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the substituted phenol (1.0 equiv) and anhydrous toluene.

    • Catalyst Addition: Add the tertiary amine catalyst (0.1 equiv) to the stirred solution.

    • Isocyanate Addition: Add the isocyanate (1.05 equiv) dropwise via syringe at room temperature. An exotherm may be observed. If the reaction is vigorous, cooling with a water bath may be necessary.

    • Reaction & Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A key indicator is the disappearance of the starting phenol. The characteristic N=C=O stretch of the isocyanate in the infrared (IR) spectrum (approx. 2250-2275 cm⁻¹) should also disappear upon completion.

    • Work-up: Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1 M HCl (to remove the amine catalyst), saturated aqueous NaHCO₃, and brine.

    • Purification & Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol or hexanes/ethyl acetate) or flash column chromatography on silica gel.

    • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The formation of the carbamate can be confirmed by the appearance of a characteristic C=O stretch in the IR spectrum (approx. 1700-1730 cm⁻¹) and the N-H stretch (approx. 3300 cm⁻¹).

  • Advantages: High atom economy, direct C-O bond formation, generally clean reactions with high yields.

  • Limitations: The primary limitation is the availability and stability of the required isocyanate. Isocyanates are highly reactive, sensitive to moisture, and can be toxic, requiring careful handling.[5][6]

The Chloroformate Route: A Two-Step, One-Pot Approach

This is arguably the most versatile and widely used laboratory method for preparing substituted phenylcarbamates. It involves the reaction of a primary or secondary amine with a phenyl chloroformate precursor.[1]

Mechanism and Causality:

The reaction is a classic nucleophilic acyl substitution. The amine nitrogen attacks the electrophilic carbonyl carbon of the phenyl chloroformate. A tetrahedral intermediate is formed, which then collapses, expelling the phenoxide as a leaving group and generating a protonated carbamate. A base is required to neutralize the HCl generated in situ.

The choice of base is a critical experimental parameter:

  • Inorganic Bases (e.g., NaHCO₃, K₂CO₃): Used in aqueous or biphasic systems, these bases act solely as acid scavengers. They are inexpensive and easily removed during work-up.[1]

  • Tertiary Amines (e.g., Triethylamine, Pyridine): In anhydrous organic solvents, these bases serve a dual purpose. They act as an acid scavenger, but they can also function as nucleophilic catalysts. The amine can attack the chloroformate to form a highly reactive acylammonium intermediate, which is then more readily attacked by the primary/secondary amine substrate. This catalytic role can significantly accelerate the reaction rate.

Palladium Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(L₂)X Pd0->OxAdd Oxidative Addition (Ar-X) IsocyanateComplex [Ar-NCO]Pd(0)L₂ OxAdd->IsocyanateComplex + NaOCN - NaX IsocyanateComplex->Pd0 Reductive Elimination Isocyanate Ar-N=C=O IsocyanateComplex->Isocyanate Release Product Phenylcarbamate Isocyanate->Product + Ar'-OH (Trapping)

Caption: Simplified catalytic cycle for Pd-catalyzed phenylcarbamate synthesis.

  • Advantages: Avoids the direct handling of toxic isocyanates. The substrate scope is broad, tolerating a wide range of functional groups on both the aryl halide and phenol components. [7][8]* Limitations: Requires transition metal catalysts which can be expensive and may require removal from the final product, especially in a pharmaceutical context. Reactions often require elevated temperatures and inert atmospheres.

Rearrangement Reactions: Accessing Isocyanates Indirectly

The Hofmann, Curtius, and Lossen rearrangements are classical name reactions that convert carboxylic acid derivatives into primary amines with the loss of one carbon atom. [9]The key feature of these reactions is that they all proceed through a reactive isocyanate intermediate. [10][11]By performing these rearrangements in the presence of a phenol, the isocyanate can be trapped in situ to form a phenylcarbamate, avoiding the need to isolate the often-hazardous intermediate.

Mechanism (Hofmann Rearrangement):

  • A primary amide is treated with bromine and a strong base (e.g., NaOH). [10]2. The amide is deprotonated and then brominated on the nitrogen to form an N-bromoamide.

  • A second deprotonation is followed by a concerted rearrangement: the alkyl/aryl group (R) migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming the isocyanate (R-N=C=O). [12]4. This isocyanate is then immediately intercepted by a phenol nucleophile to yield the phenylcarbamate.

  • Advantages: Provides a route to phenylcarbamates from readily available carboxylic acids (via their primary amides). The one-carbon degradation can be a synthetically useful transformation.

  • Limitations: The reaction conditions (strong base, bromine) are harsh and not compatible with sensitive functional groups. [12]

Chapter 3: Comparative Analysis and Method Selection

Choosing the optimal synthetic route depends on a multi-faceted analysis of the target molecule, available starting materials, scale, and safety considerations. As a senior scientist, the goal is to select the most robust, efficient, and safest path to the desired compound.

Data Summary Table: Comparison of Synthetic Routes

FeatureIsocyanate RouteChloroformate RoutePd-Catalyzed RouteHofmann Rearrangement
Key Precursors Phenol, IsocyanateAmine, Phenyl ChloroformateAryl Halide, Phenol, NaOCNPrimary Amide, Phenol
Substrate Scope Good; limited by isocyanate availabilityExcellent; very broad amine scopeExcellent; broad halide/phenol scopeModerate; limited by harsh conditions
Key Reagents Isocyanates, Base CatalystChloroformates, BasePd Catalyst, Ligand, BaseBr₂, Strong Base
Safety Concerns High (toxic/reactive isocyanates)Moderate (lachrymatory chloroformates)Moderate (metal catalysts, CO source)High (bromine, strong base)
Scalability ExcellentExcellentGood, but catalyst cost can be a factorModerate
Typical Yields Very Good to ExcellentVery Good to ExcellentGood to Very GoodFair to Good

Decision-Making Workflow

A logical workflow can guide the selection process. The primary consideration is often the most complex or valuable starting material you have in hand.

Decision Tree Start What is your key starting material? Amine A complex Amine? Start->Amine Phenol A complex Phenol? Start->Phenol Amide A complex Amide? Start->Amide ArylHalide An Aryl Halide? Start->ArylHalide UseChloroformate Use the Chloroformate Route. (React with Phenyl Chloroformate) Amine->UseChloroformate Yes UseIsocyanate Use the Isocyanate Route. (React with a simple Isocyanate) Phenol->UseIsocyanate Yes UseHofmann Use Hofmann Rearrangement. (Trap isocyanate with a simple Phenol) Amide->UseHofmann Yes UsePd Use Pd-Catalyzed Route. (Couple with a simple Phenol) ArylHalide->UsePd Yes

Caption: Decision workflow for selecting a synthetic route.

Chapter 4: Safety and Handling of Critical Reagents

Scientific integrity demands a commitment to safety. The synthesis of phenylcarbamates often involves hazardous reagents that require strict handling protocols.

  • Isocyanates: These compounds are potent respiratory and skin sensitizers. [5]Acute inhalation can cause severe irritation, and chronic exposure can lead to occupational asthma. [6] * Engineering Controls: Always handle isocyanates in a certified chemical fume hood with robust ventilation. For larger quantities or spray applications, automated processes or dedicated spray booths are necessary. [5] * Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., butyl rubber, not latex), safety goggles, and a lab coat. For volatile isocyanates or when there is a risk of aerosol generation, a full-face respirator with an appropriate organic vapor cartridge is mandatory. [6][13] * Storage: Store in tightly sealed containers under an inert atmosphere (e.g., nitrogen) and away from moisture, as they react with water to form insoluble ureas and release CO₂ gas, which can pressurize containers. [14]

  • Phenyl Chloroformate: This reagent is a lachrymator (causes tearing) and is corrosive. It is highly reactive towards nucleophiles, including water.

    • Handling: Handle exclusively in a chemical fume hood. Avoid contact with skin and eyes. Use appropriate PPE, including gloves and safety goggles.

    • Quenching: Spills or residual reagent can be quenched carefully with a solution of sodium bicarbonate or a dilute solution of a non-volatile amine like ethanolamine.

Conclusion and Future Outlook

The synthesis of substituted phenylcarbamates is a mature field with a rich arsenal of reliable methods. The classical isocyanate and chloroformate routes remain the go-to strategies for many applications due to their robustness and scalability. However, the future of phenylcarbamate synthesis will undoubtedly be shaped by the principles of green chemistry. We anticipate continued growth in the development of novel catalytic systems that operate under milder conditions, utilize less hazardous starting materials, and minimize waste. Methods involving the direct carbonylative coupling of phenols and amines using CO₂ as a C1 source, while still facing challenges, represent a particularly attractive goal for sustainable synthesis. As the demand for complex, highly functionalized molecules in drug discovery continues to grow, the development of chemoselective and efficient methods for constructing the vital phenylcarbamate linkage will remain a key focus for synthetic chemists.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors. Benchchem. 1

  • Flynn, K. G., & Nenortas, D. R. (1962). Kinetics and Mechanism of the Reaction between Phenyl Isocyanate and Alcohols. Strong Base Catalysis and Deuterium Isotope Effects. The Journal of Organic Chemistry. Link

  • Kim, C.-S. (n.d.). N-Dealkylation of Amines. PMC, NIH. Link

  • Jacquemard, U., et al. (n.d.). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. PMC, NIH. Link

  • Vinogradova, E. V., Park, N. H., Fors, B. P., & Buchwald, S. L. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. PMC, NIH. Link

  • Arndtsen, B. A., et al. (n.d.). Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. PubMed Central. Link

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  • Wikipedia. (n.d.). Hofmann rearrangement. Wikipedia. Link

  • Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow. Link

  • Li, Z.-Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal. Link

  • Baker, J. W., & Holdsworth, J. B. (1947). The mechanism of the reaction between alcohols and isocyanates. Part I. The kinetics of the alcohol-isocyanate reaction in an inert solvent. J. Chem. Soc., 713-726.
  • EP0121532A1 - Production of phenyl carbamates. Google Patents. Link

  • Vinogradova, E. V., Park, N. H., Fors, B. P., & Buchwald, S. L. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Letters, 15(6), 1394–1397. Link

  • SafeWork NSW. (n.d.). Isocyanates technical fact sheet. SafeWork NSW. Link

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  • ResearchGate. (2022). Palladium-catalyzed enantioselective carbonylation reactions. ResearchGate. Link

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. Link

  • Buchwald, S. L., et al. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Chemistry Portal. Link

  • Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Safe Work Australia. Link

  • EP1991524A1 - A process for the preparation of phenylcarbamates. Google Patents. Link

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Methodological & Application

Application Notes: The Strategic Use of tert-Butyl (4-amino-3-methylphenyl)carbamate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

tert-Butyl (4-amino-3-methylphenyl)carbamate is a cornerstone building block in contemporary organic and medicinal chemistry. Its structure, featuring a strategically mono-protected 2-methyl-p-phenylenediamine, offers chemists a powerful tool for achieving chemoselectivity in complex synthetic routes. The tert-butoxycarbonyl (Boc) protecting group effectively "masks" one of the two amine functionalities, thereby directing reactivity towards the free primary amine at the 4-position. This allows for a plethora of sequential transformations, including amide bond formations, cross-coupling reactions, and the construction of diverse heterocyclic scaffolds. This guide elucidates the core principles governing its application, provides detailed, field-proven protocols, and showcases its pivotal role in the synthesis of high-value molecules, particularly in the realm of drug discovery.

The Principle of Selective Reactivity: The Role of the Boc Group

The synthetic utility of this compound stems directly from the differential reactivity of its two amino groups. The primary aromatic amine at the C-4 position is a potent nucleophile, readily participating in a wide range of bond-forming reactions. In contrast, the amine at the C-1 position is protected as a carbamate. The electron-withdrawing nature of the carbonyl in the tert-butoxycarbonyl (Boc) group delocalizes the lone pair of the attached nitrogen, rendering it significantly less nucleophilic and non-reactive under many standard reaction conditions.[1][2]

The Boc group is renowned for its stability in basic, nucleophilic, and reductive environments, yet it can be cleanly and efficiently cleaved under acidic conditions.[3][4] This acid lability forms the basis of an "orthogonal" protection strategy, where multiple protecting groups can be selectively removed in a specific sequence without affecting others.[1]

The general workflow involves an initial reaction at the free amine, followed by the acidic removal of the Boc group to unmask the second amine for subsequent transformations.

G cluster_0 Step 1: Selective Functionalization cluster_1 Step 2: Deprotection A tert-Butyl (4-amino-3-methylphenyl)carbamate C Functionalized Intermediate A->C Reaction at free -NH2 B Electrophile (e.g., R-COCl, R-X) B->C E Final Diamine Product C->E Boc Removal C->E D Acid (e.g., TFA, HCl) D->E

Diagram 1: General workflow for using the title compound.

Application in the Synthesis of Kinase Inhibitors: Amide and Urea Formation

A prominent application of this reagent is in the synthesis of pharmacologically active molecules, particularly kinase inhibitors, which often feature complex substituted benzamide or phenylurea scaffolds.[5][6][7] The free amine serves as a critical handle for coupling with carboxylic acids or isocyanates to build these core structures.

Protocol 1: Synthesis of N-(4-(tert-Butoxycarbonylamino)-2-methylphenyl)benzamide via Amide Coupling

This protocol describes a standard peptide-coupling approach to form a stable amide bond, a key step in the synthesis of many biologically active compounds.[8]

Workflow:

G cluster_workflow Amide Coupling Workflow A Dissolve Reactants (Carbamate & Acid) B Add Coupling Reagents (EDCI, HOBt, Base) A->B C Stir at RT (Monitor by TLC) B->C D Aqueous Work-up (Extraction) C->D E Purification (Column Chromatography) D->E F Isolated Product E->F

Diagram 2: Workflow for a typical amide coupling reaction.

Materials & Reagents:

  • This compound

  • Benzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), benzoic acid (1.1 eq), EDCI (1.5 eq), and HOBt (1.5 eq).

  • Solvent Addition: Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the carbamate).

  • Base Addition: Cool the mixture in an ice bath (0 °C). Slowly add DIPEA (1.5 eq) dropwise. The base is crucial for neutralizing the HCl byproduct from EDCI activation and facilitating the reaction.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carbamate is consumed.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). The bicarbonate wash removes unreacted acid and HOBt.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure amide product.

Data Summary:

Reactant 1Reactant 2Coupling ReagentsBaseSolventTypical YieldReference
This compoundBenzoic AcidEDCI, HOBtDIPEADCM70-90%[8]
This compoundSubstituted Aryl IsocyanateNoneNoneTHF/DCM>90%

Application in C-N Bond Formation: Buchwald-Hartwig Amination

The nucleophilic free amine is an excellent partner in palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction allows for the formation of a C(aryl)-N bond, connecting the carbamate building block to another aromatic system, a common strategy for building complex scaffolds in medicinal chemistry.[5][9]

Protocol 2: Palladium-Catalyzed Coupling with an Aryl Bromide

This protocol details the coupling of the title compound with a generic aryl bromide. The choice of phosphine ligand is critical and often requires optimization based on the specific substrates.

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, combine this compound (1.2 eq), the aryl bromide (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq) in an oven-dried Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the flask and heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring. The reaction is usually complete within 4-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purification: Purify the product via flash column chromatography.

G A Reagent Assembly (Carbamate, Aryl-Br, Pd-Catalyst, Ligand, Base) B Add Degassed Solvent (e.g., Toluene) A->B C Heat under Inert Gas (80-110 °C) B->C D Cool & Filter (Remove Catalyst) C->D E Extract & Purify D->E F Coupled Product E->F

Diagram 3: General workflow for Buchwald-Hartwig amination.

Final Step: Boc Group Deprotection

The removal of the Boc protecting group is often the final step to reveal the target molecule or an intermediate for further cyclization. This is reliably achieved under acidic conditions.[10]

Protocol 3: Acid-Mediated Boc Deprotection

This protocol uses trifluoroacetic acid (TFA), a standard reagent for clean and efficient Boc removal.

Materials & Reagents:

  • Boc-protected substrate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the Boc-protected compound in DCM (approx. 0.1 M).

  • Acid Addition: Cool the solution in an ice bath (0 °C). Add TFA (5-10 equivalents, or as a 20-50% v/v solution in DCM). The reaction is often accompanied by bubbling as tert-butyl cation is released and forms isobutylene gas.[10]

  • Reaction: Stir the mixture at 0 °C to room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.

  • Quenching: Carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Neutralization: Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and slowly add saturated NaHCO₃ solution until the bubbling ceases and the aqueous layer is basic. This step neutralizes the ammonium trifluoroacetate salt to yield the free amine.

  • Extraction: Separate the layers and extract the aqueous phase with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine product, which can often be used without further purification.

Deprotection Conditions Comparison:

ReagentSolventTemperatureNotesReference
Trifluoroacetic Acid (TFA)DCM0 °C to RTHighly effective, volatile byproduct.[1][10]
HCl (4M solution)1,4-DioxaneRTProduct is isolated as the hydrochloride salt.[4]
Phosphoric AcidWater (aq.)RTAn environmentally benign and mild alternative.[3][11]

Conclusion

This compound is an exceptionally versatile and valuable intermediate for organic synthesis. The chemoselective reactivity imparted by the Boc protecting group enables the straightforward and high-yielding synthesis of substituted anilines, amides, and ureas. Its application is particularly impactful in the field of drug discovery, where it serves as a key building block for constructing complex heterocyclic systems and kinase inhibitors.[12][13][14] The robust and well-documented protocols for its use in coupling reactions and for its subsequent deprotection make it an indispensable tool for researchers and process chemists.

References

  • BIOSYNCE. (n.d.). This compound CAS 325953-41-1. Available from: [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14381-14457. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available from: [Link]

  • Szostak, M. (2021). Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N–C(O)
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Available from: [Link]

  • Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). Available from: [Link]

  • Jacquemard, U., et al. (2004). Mild and selective deprotection of carbamates with Bu4NF. Tetrahedron, 60(44), 10039-10047. Available from: [Link]

  • Gutmann, B., et al. (2017). Reagent-free continuous thermal tert-butyl ester deprotection. Organic Process Research & Development, 21(12), 1996-2001. Available from: [Link]

  • Pittelkow, M., et al. (2007). Selective mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses, 84, 1. Available from: [Link]

  • ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Der Pharma Chemica. Available from: [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available from: [Link]

  • Ghorab, M. M., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1262-1271. Available from: [Link]

  • Yagupolskii, L. M., et al. (2018). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Molbank, 2018(2), M988. Available from: [Link]

  • MDPI. (2022). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 27(1), 234. Available from: [Link]

  • Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. Available from: [Link]

  • T. S. Kamat, et al. (2011). Organic Carbamates in Drug Design and Medicinal Chemistry. Medicinal Chemistry, 1(2), 1-20. Available from: [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Available from: [Link]

  • Magano, J. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Catalysis in the Pharmaceutical Industry. Available from: [Link]

Sources

Application Notes & Protocols: Leveraging tert-Butyl (4-amino-3-methylphenyl)carbamate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Differentially Protected Diamine

In the landscape of medicinal chemistry and complex organic synthesis, the strategic introduction of nitrogen-containing moieties is paramount. tert-Butyl (4-amino-3-methylphenyl)carbamate (CAS No. 325953-41-1) has emerged as a highly valuable and versatile building block for this purpose.[1][2] Its utility stems from a carefully orchestrated molecular architecture: a substituted phenylenediamine scaffold where one amino group is rendered nucleophilic and ready for reaction, while the other is masked with a tert-butyloxycarbonyl (Boc) protecting group.[3] This differential protection is the cornerstone of its application, enabling chemists to perform sequential, regioselective modifications, thereby streamlining the synthesis of complex molecular architectures, including pharmaceutically active intermediates.[1][4]

The carbamate functional group, particularly the Boc-protected amine, is a key structural motif in a vast number of FDA-approved drugs and is fundamental to modern synthetic strategies.[5][6] The Boc group offers robust stability across a wide range of reaction conditions, yet it can be cleaved cleanly under acidic conditions, providing an orthogonal handle for multi-step synthetic sequences.[3] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its strategic use.

Physicochemical Properties & Safe Handling

A thorough understanding of a reagent's properties and handling requirements is critical for successful and safe experimentation.

PropertyValueReference
CAS Number 325953-41-1[7]
Molecular Formula C₁₂H₁₈N₂O₂[7]
Molecular Weight 222.28 g/mol [7]
Appearance Solid[8]
Purity Typically ≥97%[7]
Storage Store at 4°C, protected from light[7]

Safety & Handling: this compound should be handled in a well-ventilated area or a chemical fume hood.[9] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required.[8] Avoid breathing dust and prevent contact with skin and eyes.[9] In case of contact, rinse the affected area immediately and thoroughly with water.[9] Store the compound in a tightly closed container in a dry, cool place as recommended.[9][10]

The Core Principle: Regioselective Functionalization

The primary strategic advantage of this building block is the differential reactivity of its two amine functionalities. The unprotected 4-amino group is a strong nucleophile, readily participating in a wide range of bond-forming reactions. In contrast, the Boc-protected amine is non-nucleophilic and serves as a masked precursor to a second amine, which can be revealed at a later synthetic stage. This allows for a controlled, stepwise elaboration of the molecular scaffold.

G cluster_molecule This compound cluster_reactivity Selective Reactivity Sites cluster_reactions Potential Transformations mol      NH-Boc /  (C) --(C) /   /  (C) --(C) --(C) -- NH2  / (C) -- CH3 N_Boc Boc-Protected Amine NH2 Free Primary Amine Deprotection Acid-Mediated Deprotection N_Boc->Deprotection Stable until treated with acid (e.g., TFA) Acylation Amide Bond Formation (Acylation) NH2->Acylation Nucleophilic Attack Alkylation N-Alkylation NH2->Alkylation Nucleophilic Attack

Caption: Regioselective reaction pathways for the building block.

Application Protocol: Amide Bond Formation via EDCI/HOBt Coupling

A primary application of this building block is in the synthesis of amide derivatives, which are prevalent in pharmaceuticals. The free aniline is an excellent nucleophile for coupling with carboxylic acids. The following protocol details a standard and robust method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) as coupling agents. This method is adapted from established procedures for similar substrates.[11]

Protocol 1: Synthesis of tert-Butyl (3-methyl-4-(phenylformamido)phenyl)carbamate

This protocol describes the reaction with benzoic acid as a representative carboxylic acid.

Materials and Reagents:

  • This compound (1.0 eq)

  • Benzoic Acid (1.1 eq)

  • EDCI (1.5 eq)

  • HOBt (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane (or Petroleum Ether) for chromatography

G A 1. Reagent Dissolution Dissolve building block and carboxylic acid in anhydrous DMF. B 2. Activation Cool to 0°C. Add DIPEA, EDCI, and HOBt sequentially. A->B C 3. Reaction Stir at 0°C for 30 min, then allow to warm to RT and stir for 3-5 hours. B->C D 4. Workup & Extraction Quench with water, extract with DCM. Wash with NaHCO₃ and brine. C->D E 5. Purification Dry organic layer (Na₂SO₄), concentrate, and purify via silica gel chromatography. D->E F 6. Final Product Characterize pure amide derivative (NMR, MS, etc.). E->F

Caption: General workflow for EDCI/HOBt mediated amide coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and benzoic acid (1.1 eq).

  • Dissolution: Dissolve the solids in a minimal amount of anhydrous DMF.

  • Activation: Cool the stirred solution to 0°C using an ice-water bath.

  • Reagent Addition: Sequentially add DIPEA (1.5 eq), EDCI (1.5 eq), and HOBt (1.5 eq) to the cooled solution.[11]

    • Causality: EDCI is the carbodiimide coupling agent that activates the carboxylic acid. HOBt is added to form an active ester intermediate, which suppresses side reactions (like N-acylurea formation) and minimizes racemization if chiral acids are used. DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDCI and the proton from the carboxylic acid.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to proceed at room temperature for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into water and extract the product with DCM (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove unreacted acid and HOBt) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil using silica gel column chromatography, typically with a gradient of ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions, remove the solvent, and dry the final product under vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Subsequent Transformations: Unmasking the Second Amine

The true power of this compound as a building block is realized when the Boc group is removed to reveal the second amino group, which can then be used in subsequent reactions.

Deprotection Protocol: The Boc group is reliably cleaved under acidic conditions. A standard and effective method involves using trifluoroacetic acid (TFA).

  • Dissolve the Boc-protected substrate in DCM (approx. 0.1 M concentration).

  • Cool the solution to 0°C.

  • Add TFA (typically 5-10 equivalents, or as a 20-50% solution in DCM) dropwise.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure. The product is often obtained as a TFA salt, which can be used directly or neutralized with a base (e.g., NaHCO₃ or triethylamine) during an aqueous workup to yield the free diamine.

G reactant      NH-Boc /  (C) --(C) /   /  (C) --(C) --(C) -- NH-R  / (C) -- CH3 product      NH2 /  (C) --(C) /   /  (C) --(C) --(C) -- NH-R  / (C) -- CH3 reactant->product TFA, DCM 0°C to RT

Caption: Boc-deprotection to reveal the second reactive amine site.

Conclusion

This compound is a strategically designed building block that offers a reliable and efficient route for the regioselective synthesis of complex substituted anilines and their derivatives. Its differentially protected amino groups provide chemists with precise control over synthetic sequences, making it an invaluable tool in the construction of novel heterocyclic systems and active pharmaceutical ingredients. The robust protocols for its functionalization and subsequent deprotection underscore its utility and broad applicability for researchers, scientists, and professionals in drug development.

References

  • BIOSYNCE. This compound CAS 325953-41-1. Retrieved from [Link]

  • Khan, K. M., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. SpringerPlus, 6(1), 448. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010, October 28). tert-Butyl carbamate - SAFETY DATA SHEET. Retrieved from [Link]

  • Lwowski, W. & Mattingly, P. G. (1965). Carbamic acid, tert-butyl ester. Organic Syntheses, 45, 10. Retrieved from [Link]

  • Zhang, Y., et al. (2017). Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) Carbamate. Atlantis Press. Retrieved from [Link]

  • ResearchGate. (2019, October 6). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]

  • Almaraz-Girón, M. A., et al. (2024, September 1). Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. ResearchGate. Retrieved from [Link]

  • Tandon, R., et al. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. Medicinal Chemistry, 13(5), 425-445. Retrieved from [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2008). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 85, 1-10. Retrieved from [Link]

  • Tota, A., et al. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 26(23), 4425-4443. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Use of tert-Butyl (4-amino-3-methylphenyl)carbamate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Drug Discovery Professionals

Introduction: In the intricate landscape of modern drug discovery, the success of a small molecule therapeutic often hinges on the precise arrangement of its functional groups to achieve optimal target engagement, selectivity, and pharmacokinetic properties. tert-Butyl (4-amino-3-methylphenyl)carbamate emerges as a highly valuable and strategic building block, particularly in the synthesis of kinase inhibitors. Its structure is deceptively simple, yet it provides a powerful solution to a common synthetic challenge: the controlled, sequential functionalization of a 1,4-diaminobenzene scaffold.

This guide provides an in-depth exploration of this reagent, moving beyond simple catalog data to explain the causality behind its use. We will detail its role as a bifunctional linchpin, provide validated, step-by-step protocols for its synthesis and subsequent reactions, and contextualize its application within the rational design of targeted therapeutics.

Physicochemical Properties & Handling

This compound is a stable, crystalline solid, making it easy to handle and store in a standard laboratory setting. Its properties are summarized below.

PropertyValue
CAS Number 325953-41-1[1]
Molecular Formula C₁₂H₁₈N₂O₂[1][2]
Molecular Weight 222.29 g/mol [1]
Appearance Off-white to light brown crystalline powder
Solubility Soluble in methanol, dichloromethane, ethyl acetate, THF
Storage Store at 0-8°C for long-term stability[1]

The Synthetic Rationale: A Differentially Protected Diamine

The core utility of this compound lies in the differential reactivity of its two amino groups. The aniline at position 4 is a free, nucleophilic primary amine, ready to participate in a wide range of coupling reactions. The amine at position 1, however, is masked as a tert-butoxycarbonyl (Boc) carbamate.

The Boc group is one of the most common amine protecting groups in organic synthesis for several key reasons[3][4]:

  • Stability: It is robust and stable to a wide variety of non-acidic reagents, including bases, nucleophiles, and hydrogenation conditions.[5]

  • Facile Cleavage: It can be removed cleanly and efficiently under acidic conditions, a process known as deprotection.[6]

This "protect-react-deprotect" strategy allows for the selective elaboration of a molecular scaffold in a controlled, stepwise manner, which is fundamental to building complex drug molecules.

G cluster_0 Step 1: Protection cluster_1 Step 2: Selective Reaction cluster_2 Step 3: Deprotection & Final Reaction Start 3-Methyl-p- phenylenediamine Reagent tert-Butyl (4-amino-3- methylphenyl)carbamate Start->Reagent Boc₂O, Base (Protocol 1) Coupled Coupled Intermediate (e.g., Amide) Reagent->Coupled R-COOH, Coupling Agent (Protocol 2) Deprotected Free Amine Intermediate Coupled->Deprotected Acid (TFA or HCl) (Protocol 3) Final Final Drug Scaffold Deprotected->Final Further Functionalization

Figure 1. The "Protect-React-Deprotect" workflow enabled by the title compound.

Core Application: Scaffolding for Kinase Inhibitors

A significant application of this building block is in the synthesis of ATP-competitive kinase inhibitors.[7] Protein kinases are a critical class of drug targets, and many inhibitors are designed to bind in the ATP pocket, mimicking the interactions of the natural adenine nucleobase.[8]

The Pharmacophore Rationale: The 4-amino-3-methylphenyl moiety is a privileged scaffold for interacting with the "hinge" region of the kinase ATP-binding site.

  • Hinge Binding: The exocyclic amine (revealed after Boc deprotection) typically forms one or more critical hydrogen bonds with the backbone amides of the kinase hinge region, anchoring the inhibitor in place.[9]

  • Hydrophobic Pocket Interaction: The methyl group at the 3-position is not merely a passive substituent. It is strategically positioned to project into a small, adjacent hydrophobic pocket. This interaction can significantly increase binding affinity (potency) and, crucially, can impart selectivity for the target kinase over other closely related kinases that may have a different residue (a "gatekeeper" residue) at that position.[10]

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Inhibitor Moiety hinge Hinge Region N-H C=O gatekeeper Gatekeeper Residue (e.g., Threonine) pocket Hydrophobic Pocket inhibitor H₂N Phenyl Ring CH₃ inhibitor:N->hinge:h1_N H-Bond inhibitor:N->hinge:h2_O inhibitor:Me->pocket Hydrophobic Interaction

Figure 2. Binding mode of the 4-amino-3-methylphenyl moiety in a kinase active site.

This rational design approach has been instrumental in developing potent and selective inhibitors for targets such as Bcr-Abl, the protein implicated in chronic myeloid leukemia.[11]

Experimental Protocols

The following protocols are provided as a guide for the synthesis and application of this reagent. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Synthesis of this compound

This procedure describes the selective mono-Boc protection of the less sterically hindered and more electron-rich amino group of 3-methyl-p-phenylenediamine.

  • Materials:

    • 3-Methyl-p-phenylenediamine

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Tetrahydrofuran (THF), anhydrous

    • Water, deionized

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Magnesium sulfate (MgSO₄), anhydrous

    • Round-bottom flask, magnetic stirrer, separatory funnel

  • Procedure:

    • In a round-bottom flask, dissolve 3-methyl-p-phenylenediamine (1.0 equiv.) in a 1:1 mixture of THF and water.

    • Cool the solution to 0 °C in an ice bath with stirring.

    • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.) portion-wise to the cooled solution.

    • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed.

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3x volumes).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.

Protocol 2: Acylation of the Free Amine - Synthesis of a Benzamide Intermediate

This protocol demonstrates the use of the building block in a standard amide bond formation, a key step in the synthesis of many kinase inhibitors.[11][12]

  • Materials:

    • This compound (1.0 equiv.)

    • A carboxylic acid of interest (e.g., 4-(chloromethyl)benzoyl chloride) (1.05 equiv.)

    • Triethylamine (Et₃N) or DIPEA (1.5 equiv.)

    • Dichloromethane (DCM), anhydrous

    • Round-bottom flask, magnetic stirrer, argon/nitrogen atmosphere

  • Procedure:

    • To a solution of this compound in anhydrous DCM under an inert atmosphere, add triethylamine.

    • Cool the mixture to 0 °C.

    • Add a solution of the acid chloride in anhydrous DCM dropwise to the cooled reaction mixture.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, dilute the reaction with water and separate the layers.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The resulting crude amide can be purified by crystallization or silica gel chromatography.

Protocol 3: Boc Group Deprotection

The final step to reveal the second amine for further functionalization or to complete the pharmacophore. The choice of method depends on the stability of other functional groups in the molecule.

  • Method A: Standard Strong Acid Cleavage (TFA)

    • Rationale: Fast, efficient, and complete removal for acid-stable substrates.[13] The generation of a tert-butyl cation can lead to side reactions, necessitating a scavenger.[14]

    • Procedure:

      • Dissolve the Boc-protected intermediate (1.0 equiv.) in anhydrous DCM (approx. 10 mL per gram of substrate).

      • Cool the solution to 0 °C.

      • Slowly add trifluoroacetic acid (TFA) (10 equiv.).

      • Remove the ice bath and stir at room temperature for 1-2 hours, monitoring by TLC/LC-MS.

      • Concentrate the reaction mixture under reduced pressure.

      • Add cold diethyl ether to the residue to precipitate the product, typically as a TFA salt.

      • Collect the solid by filtration, wash with cold ether, and dry under vacuum.

  • Method B: Milder Acidic Cleavage (HCl in Dioxane)

    • Rationale: A milder alternative to TFA, often used when other acid-sensitive groups are present, allowing for selective deprotection.[13][15]

    • Procedure:

      • Dissolve the Boc-protected intermediate (1.0 equiv.) in anhydrous 1,4-dioxane.

      • Add a solution of 4M HCl in 1,4-dioxane (5-10 equiv.) to the stirred solution.

      • Stir at room temperature for 2-4 hours, monitoring by TLC/LC-MS.

      • Concentrate the mixture under reduced pressure.

      • Triturate the residue with diethyl ether to precipitate the product as the hydrochloride salt.

      • Collect the solid by filtration, wash with ether, and dry under vacuum.

Technical Insights & Troubleshooting

  • Choosing a Deprotection Strategy: The key to using the Boc group effectively is understanding its lability relative to other protecting groups. If a molecule contains other acid-labile groups like a tert-butyl ester, selective cleavage of the N-Boc group can sometimes be achieved using specific conditions like methanesulfonic acid in tert-butyl acetate/DCM, which leverages the irreversible loss of CO₂ from the carbamate deprotection pathway.[5]

  • Scavenging the tert-Butyl Cation: During acid-mediated deprotection, a reactive tert-butyl cation is formed.[14] This electrophile can alkylate nucleophilic sites on the substrate or product, particularly electron-rich aromatic rings or sulfur atoms. To prevent this, a scavenger such as triethylsilane (TES), anisole, or thioanisole should be included in the reaction mixture.

  • Reaction Monitoring: For all protocols, careful monitoring by TLC or LC-MS is essential to determine reaction completion and identify any potential side products, allowing for optimization of reaction time and conditions.

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for medicinal chemists. Its pre-defined and differentially protected structure allows for the rapid and predictable synthesis of complex molecules. By providing a scaffold that is perfectly suited for interaction with the hinge region of protein kinases, it has become an invaluable asset in the development of targeted therapies. Understanding the rationale behind its design and the nuances of its reactivity empowers researchers to deploy it with precision and confidence in their drug discovery programs.

References

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • Jee, J., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection Reagent Guide. Available at: [Link]

  • Bishop, A. C., et al. (2000). Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology. Journal of the American Chemical Society. Available at: [Link]

  • Lin, S., et al. (2013). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Organic Letters. Available at: [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2007). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available at: [Link]

  • Tella, R. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Future Medicinal Chemistry. Available at: [Link]

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  • Chahrour, O., et al. (2022). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules. Available at: [Link]

  • Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Chen, K., et al. (2016). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Advances in Computer Science Research. Available at: [Link]

  • MDPI. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Available at: [Link]

  • ResearchGate. Discovery of N -(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-( tert -butyl)benzamide (CHMFL-BTK-01) as a highly. Available at: [Link]

  • Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Available at: [Link]

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Application Notes and Protocols: Nucleophilic Substitution Reactions Involving tert-Butyl (4-amino-3-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of nucleophilic substitution reactions involving tert-butyl (4-amino-3-methylphenyl)carbamate, a key building block in modern medicinal chemistry. The strategic placement of a Boc-protected amine and a free aniline functionality allows for selective and sequential chemical modifications, making it an invaluable intermediate in the synthesis of complex pharmaceutical agents. This document outlines detailed protocols for N-alkylation, N-acylation, and palladium-catalyzed cross-coupling reactions, offering insights into reaction mechanisms, experimental setup, and troubleshooting. The information presented is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Importance of a Differentially Protected Phenylenediamine

This compound, also known as N-Boc-4-amino-3-methylaniline, is a bifunctional aromatic compound that has gained significant traction in drug discovery. Its utility stems from the presence of two amino groups with distinct reactivities. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for one of the amines, rendering it stable under a variety of reaction conditions while allowing the unprotected primary amine to participate in nucleophilic reactions.[1][2] This differential protection is crucial for regioselective synthesis, enabling the construction of complex molecular architectures with precision.[3]

The Boc group's stability towards many nucleophilic and electrophilic conditions, coupled with its facile removal under mild acidic conditions, provides a powerful tool for synthetic chemists.[4][5] This guide will delve into the practical applications of this versatile building block, focusing on key nucleophilic substitution reactions that are fundamental to the synthesis of numerous biologically active molecules.

Reaction Schematics and Workflow

The following diagram illustrates the general workflow for the sequential functionalization of this compound, highlighting the key reaction types discussed in this guide.

Workflow General Synthetic Workflow start tert-Butyl (4-amino-3- methylphenyl)carbamate sub Nucleophilic Substitution (N-Alkylation, N-Acylation, Cross-Coupling) start->sub Reactant inter Functionalized Intermediate sub->inter Product dep Boc Deprotection inter->dep Acidic Conditions final Final Product dep->final Amine Product

Caption: General workflow for functionalizing this compound.

N-Alkylation of the Primary Amino Group

N-alkylation introduces alkyl substituents onto the free amino group, a common strategy for modulating the pharmacological properties of a lead compound. Reductive amination and direct alkylation are two prevalent methods.

Reductive Amination Protocol

Reductive amination offers a mild and efficient route for N-alkylation, proceeding through the formation of an imine intermediate followed by in-situ reduction.

Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]

Parameter Condition Rationale
Solvent DCM, DCEAprotic solvents that are compatible with the reagents and facilitate imine formation.
Reducing Agent NaBH(OAc)₃A mild and selective reducing agent for imines and iminium ions.
Temperature Room TemperatureSufficient for both imine formation and reduction.
Stoichiometry Slight excess of aldehyde/ketoneDrives the reaction towards product formation.
Direct Alkylation Protocol

Direct alkylation with alkyl halides provides an alternative route, often requiring a base to neutralize the acid generated during the reaction.

Protocol:

  • Reactant Preparation: Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).

  • Base Addition: Add a suitable base, such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq.), to the solution.

  • Alkylating Agent: Add the alkyl halide (e.g., iodomethane, benzyl bromide) (1.2 eq.) dropwise. The addition of a catalytic amount of tetrabutylammonium iodide (TBAI) can enhance the reaction rate with alkyl chlorides or bromides.[7]

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating and monitor by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate or diethyl ether.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via flash chromatography.[7]

Parameter Condition Rationale
Solvent DMF, THFPolar aprotic solvents that can dissolve the reactants and facilitate the SN2 reaction.
Base Cs₂CO₃, NaHTo deprotonate the amine and neutralize the generated acid.
Temperature Room Temperature to 60 °CDependent on the reactivity of the alkyl halide.
Additive TBAI (catalytic)Acts as a phase-transfer catalyst and facilitates halide exchange.

N-Acylation of the Primary Amino Group

N-acylation is a fundamental transformation that introduces an acyl group, forming an amide bond. This is a common step in the synthesis of many pharmaceutical compounds.[8]

Amide Coupling Protocol

The use of coupling agents is a standard and efficient method for amide bond formation from carboxylic acids.

Protocol:

  • Acid Activation: In a flask, dissolve the carboxylic acid (1.0 eq.), a coupling agent such as 1-[3-(Dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDCI) (1.5 eq.), and an additive like 1-Hydroxybenzotriazole (HOBt) (1.5 eq.) in DMF or DCM. Stir for 15-30 minutes at 0 °C to form the activated ester.

  • Amine Addition: Add a solution of this compound (1.1 eq.) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.5 eq.) to the activated acid solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC (typically 3-12 hours).[8]

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by flash chromatography or recrystallization.[8]

Parameter Condition Rationale
Coupling Reagents EDCI/HOBtA common and effective combination for minimizing side reactions and racemization.
Base DIPEAA non-nucleophilic base to neutralize acids without competing in the coupling reaction.
Solvent DMF, DCMAprotic solvents suitable for amide coupling reactions.
Temperature 0 °C to Room TemperatureInitial cooling for activation, then room temperature for the coupling reaction.

digraph "Acylation" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="N-Acylation Mechanism", splines=ortho, nodesep=0.8, ranksep=1];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

RCOOH [label="Carboxylic Acid"]; EDCI [label="EDCI"]; ActiveEster [label="Activated Ester"]; Amine [label="tert-Butyl (4-amino-3-\nmethylphenyl)carbamate"]; Product [label="Amide Product"];

RCOOH -> ActiveEster [label="+ EDCI"]; ActiveEster -> Product [label="+ Amine"]; }

Caption: Simplified N-acylation reaction pathway.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds, enabling the synthesis of complex aryl amines.[9][10] The free amino group of this compound can act as a nucleophile in these transformations.

Buchwald-Hartwig Amination Protocol

This protocol is suitable for coupling the aniline with aryl halides or triflates.

Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl halide or triflate (1.0 eq.), this compound (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, 2.0 eq.) in a dry Schlenk tube or reaction vial.

  • Solvent Addition: Add a dry, deoxygenated solvent such as toluene, dioxane, or THF.

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Parameter Condition Rationale
Catalyst System Pd precatalyst + phosphine ligandThe choice of ligand is crucial and depends on the specific substrates.
Base Cs₂CO₃, K₃PO₄A strong, non-nucleophilic base is required for the catalytic cycle.
Solvent Toluene, Dioxane, THFAnhydrous, deoxygenated solvents are essential to prevent catalyst deactivation.
Atmosphere Inert (Ar or N₂)Oxygen can oxidize the phosphine ligands and deactivate the palladium catalyst.

Boc Group Deprotection

The final step in many synthetic sequences involving this building block is the removal of the Boc protecting group to liberate the free amine. This is typically achieved under acidic conditions.[5][11][12]

Acidic Deprotection Protocol

Protocol:

  • Reactant Preparation: Dissolve the Boc-protected compound in a suitable solvent such as DCM, ethyl acetate, or methanol.

  • Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) (typically 25-50% v/v in DCM) or hydrochloric acid (e.g., 4M HCl in dioxane).[5][12][13]

  • Reaction: Stir the mixture at room temperature. The reaction is usually rapid, often completing within 1-4 hours. Monitor by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. If a salt is formed, it can be neutralized with a base (e.g., saturated NaHCO₃) and extracted with an organic solvent, or used directly in the next step.

Parameter Condition Rationale
Acid TFA, HCl in DioxaneStrong acids that efficiently cleave the Boc group.
Solvent DCM, Ethyl Acetate, MethanolSolvents that are stable to acidic conditions.
Temperature Room TemperatureMild conditions are usually sufficient for deprotection.

Troubleshooting

Problem Possible Cause Solution
Low yield in N-alkylation Incomplete imine formation; Steric hindrance; Poorly reactive alkyl halide.Increase reaction time for imine formation; Use a more reactive alkylating agent (e.g., iodide instead of chloride); Increase reaction temperature.
Di-alkylation Use of a strong base and excess alkylating agent.Use a milder base; Add the alkylating agent slowly; Use a 1:1 stoichiometry.
Incomplete amide coupling Inactive coupling reagents; Sterically hindered acid or amine.Use fresh coupling reagents; Increase the reaction temperature; Use a different coupling agent (e.g., HATU, COMU).
Catalyst deactivation in cross-coupling Presence of oxygen or water.Ensure all reagents and solvents are dry and deoxygenated; Maintain a strict inert atmosphere.
Incomplete Boc deprotection Insufficient acid; Acid-labile functional groups present.Increase the amount of acid or reaction time; Use milder deprotection conditions if other sensitive groups are present.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the construction of pharmaceutically relevant compounds. The ability to selectively perform nucleophilic substitution reactions on the unprotected amino group, followed by the straightforward deprotection of the Boc-protected amine, provides a powerful and flexible synthetic strategy. The protocols and guidelines presented in this document are intended to serve as a practical resource for chemists in the field of drug discovery and development.

References

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • ResearchGate. Deprotection of N-Boc group of aliphatic amines a. [Link]

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  • ResearchGate. ChemInform Abstract: Pd-Catalyzed Amidation of Aryl(Het) Halides with tert-Butyl Carbamate. [Link]

  • ResearchGate. Scheme 8. Coupling of tert-butyl (thiophen-2-ylmethyl)carbamate with aryl bromides. [Link]

  • GSC Online Press. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • ResearchGate. Synthesis of N-BOC amines by various routes. [Link]

  • ResearchGate. Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature. [Link]

  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Between Vinyl Halides and tert-Butyl Carbazate: First General Synthesis of the Unusual N-Boc-N-alkenylhydrazines. [Link]

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  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]

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  • Google Patents. Synthesis method of N-BOC-ethylenediamine.
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Sources

Application Notes and Protocols for the Deprotection of the Boc Group on tert-Butyl (4-amino-3-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

The tert-butyloxycarbonyl (Boc) group is a prevalent and indispensable amine-protecting group in modern organic synthesis, particularly within pharmaceutical and materials science research. Its popularity stems from its general stability to a wide range of reaction conditions and its facile, predictable cleavage under acidic conditions.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the deprotection of the Boc group from tert-Butyl (4-amino-3-methylphenyl)carbamate, a common intermediate in the synthesis of various bioactive molecules.

These application notes will delve into the mechanistic underpinnings of the deprotection process, offer detailed, field-proven protocols for various acidic conditions, and address common challenges such as side-product formation. The aim is to equip the practicing scientist with the knowledge to not only execute these procedures but also to troubleshoot and adapt them to their specific synthetic needs.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is an acid-catalyzed elimination reaction.[1] The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4] This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond to generate a stable tert-butyl cation and a carbamic acid intermediate.[1][3] The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas and furnishing the free amine.[3][4] The liberated amine is then typically protonated by the excess acid in the reaction medium to form the corresponding ammonium salt.[3]

It is crucial to conduct this reaction in a well-ventilated fume hood and to avoid sealed reaction vessels, as the evolution of carbon dioxide can lead to a dangerous buildup of pressure.[3]

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection Pathway Boc_Protected_Amine R-NHBoc Protonated_Boc R-NH-C(=O+H)-O-tBu Boc_Protected_Amine->Protonated_Boc + H+ (Acid) Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid - tBu+ tBu_cation t-Butyl Cation Free_Amine R-NH2 Carbamic_Acid->Free_Amine - CO2 CO2 CO2 Ammonium_Salt R-NH3+ X- Free_Amine->Ammonium_Salt + H+ (Excess Acid)

Figure 1: General mechanism of acid-catalyzed Boc deprotection.

The Critical Role of Scavengers

A significant challenge during Boc deprotection is the formation of a reactive tert-butyl cation.[5] This electrophilic intermediate can alkylate nucleophilic sites within the substrate or product molecule, leading to undesired side products. For a substrate like this compound, the electron-rich aromatic ring is susceptible to tert-butylation.

To mitigate this, scavengers are added to the reaction mixture. These are nucleophilic species that react with the tert-butyl cation at a faster rate than the substrate, effectively trapping it and preventing side reactions.[5] Common scavengers include:

  • Anisole or Thioanisole: These are effective at trapping carbocations.[6]

  • Triisopropylsilane (TIS): Often used in combination with water.[5]

  • Water: Can act as a scavenger by reacting with the tert-butyl cation to form tert-butanol.

The choice and necessity of a scavenger depend on the specific substrate's sensitivity to alkylation. For this compound, while the aromatic ring is activated, standard deprotection protocols are often successful without scavengers. However, for more sensitive or electron-rich aromatic systems, their inclusion is highly recommended.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific reaction scale and desired purity. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for determining the optimal reaction time.[7]

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally efficient method for Boc deprotection.[1]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM (to a concentration of 0.1-0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5-20 eq) to the stirred solution. A common ratio is 1:1 (v/v) of DCM to TFA.[8]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[7]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Workup: a. Dissolve the residue in an appropriate organic solvent such as ethyl acetate. b. Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Be cautious as CO₂ evolution will occur. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine.[7]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is another common and effective acidic deprotection procedure. The product often precipitates as the hydrochloride salt, which can simplify isolation.[7]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine (1.0 eq) in a minimal amount of 1,4-dioxane or suspend it directly in the HCl solution.

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 eq).

  • Stir the mixture at room temperature for 1 to 4 hours.[7]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product will often precipitate as the hydrochloride salt. The solid can be collected by filtration and washed with diethyl ether.[7]

  • Alternatively, the solvent can be removed under vacuum to yield the amine hydrochloride salt.[7]

Alternative and Milder Deprotection Methods

For substrates that are sensitive to strong acids, several milder deprotection methods have been developed.

  • Thermal Deprotection: In some cases, the Boc group can be removed by heating.[9] For instance, N-Boc aniline has been shown to undergo deprotection at elevated temperatures in solvents like methanol.[10]

  • Oxalyl Chloride in Methanol: This system provides a mild and selective method for deprotecting a variety of N-Boc amines at room temperature.[11]

  • Water at Reflux: An environmentally friendly protocol involves the deprotection of N-Boc groups using water at reflux temperature, without the need for additional reagents.[12][13]

  • Lewis Acids: Reagents like AlCl₃ can be used for selective cleavage of the N-Boc group in the presence of other acid-sensitive functionalities.[6]

Data Summary and Comparison

The choice of deprotection protocol can significantly impact reaction time, yield, and the need for purification. The following table provides a general comparison of the two primary protocols.

ParameterProtocol 1: TFA/DCMProtocol 2: HCl/Dioxane
Reagents Trifluoroacetic acid, Dichloromethane4M HCl in 1,4-Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 0.5 - 2 hours[7][14]1 - 4 hours[7]
Workup Aqueous basic wash requiredPrecipitation/Filtration or evaporation
Product Form Free amineHydrochloride salt
Advantages Fast, volatile reagents for easy removalSimple isolation, product often pure
Disadvantages Requires careful neutralizationDioxane is a less desirable solvent

Troubleshooting and Key Considerations

  • Incomplete Deprotection: If the reaction does not go to completion, this could be due to insufficient acid, reaction time, or temperature.[5][15] Increasing the equivalents of acid or the reaction time may be necessary. For sterically hindered amines, more forcing conditions might be required.[15]

  • Side Product Formation: If alkylation of the aromatic ring is observed, the addition of a scavenger like anisole is recommended.[5][6]

  • Product Isolation: The free amine product, 4-amino-3-methylaniline, may have some water solubility. During the workup, ensure thorough extraction with an appropriate organic solvent. If the product remains in the aqueous layer after basification, back-extraction may be necessary.

  • Purification: While the deprotection is often clean, purification by column chromatography on silica gel may be required to remove any impurities. It is often easier to purify the Boc-protected starting material before deprotection, as amines can be more challenging to handle on silica gel.[16]

Deprotection_Workflow cluster_1 Decision and Execution Workflow Start Start: Boc-Protected Amine Assess_Sensitivity Assess Substrate Sensitivity Start->Assess_Sensitivity Standard_Acid Standard Acidic (TFA or HCl) Assess_Sensitivity->Standard_Acid Low Sensitivity Mild_Method Milder Method (e.g., Thermal, Lewis Acid) Assess_Sensitivity->Mild_Method High Sensitivity Choose_Method Choose Deprotection Method Perform_Reaction Perform Reaction with Monitoring (TLC/LC-MS) Choose_Method->Perform_Reaction Standard_Acid->Choose_Method Mild_Method->Choose_Method Workup_Purification Workup and Purification Perform_Reaction->Workup_Purification Final_Product Final Product: Deprotected Amine Workup_Purification->Final_Product

Sources

Application Note: A Practical Guide to the Synthesis of tert-Butyl (4-amino-3-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl (4-amino-3-methylphenyl)carbamate is a valuable bifunctional molecule widely utilized as a building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and drug development.[1] Its structure incorporates a nucleophilic aromatic amine and a carbamate-protected aniline, allowing for sequential and site-selective chemical modifications. The tert-butoxycarbonyl (Boc) protecting group is of paramount importance in multi-step syntheses due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[2]

This application note provides a detailed, field-proven protocol for the synthesis of this compound from commercially available 2-methyl-p-phenylenediamine. The core of this procedure lies in the selective mono-N-Boc protection of one of the two amino groups of the starting diamine. Achieving such selectivity is a common challenge in organic synthesis, as the similar reactivity of the two amino groups can easily lead to a mixture of unprotected, mono-protected, and di-protected products.

The protocol described herein employs an in situ mono-protonation strategy to differentiate the two amino groups of the starting material. This approach leverages the subtle difference in basicity between the two amino groups to selectively deactivate one of them as its hydrochloride salt, thereby directing the Boc-protection to the remaining free amine. This method is cost-effective, scalable, and generally provides the desired product in good yield and purity, minimizing the need for extensive chromatographic separation.[3][4]

Principle of the Method

The selective mono-Boc protection of 2-methyl-p-phenylenediamine is achieved by the slow addition of one equivalent of a strong acid, such as hydrochloric acid, to a solution of the diamine. The acid protonates one of the amino groups, rendering it non-nucleophilic. Subsequent addition of di-tert-butyl dicarbonate (Boc₂O) results in the selective acylation of the remaining free amino group. The final product is then isolated after a standard aqueous work-up.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Methyl-p-phenylenediamine≥98%e.g., Sigma-Aldrich-
Di-tert-butyl dicarbonate (Boc₂O)≥97%e.g., Sigma-Aldrich-
Hydrochloric acid (HCl)37% (w/w)e.g., Fisher ScientificConcentrated
Methanol (MeOH)Anhydrouse.g., Sigma-Aldrich-
Dichloromethane (DCM)ACS Gradee.g., Fisher Scientific-
Saturated Sodium Bicarbonate (NaHCO₃) Solution-Prepared in-house-
Brine (Saturated NaCl Solution)-Prepared in-house-
Anhydrous Sodium Sulfate (Na₂SO₄)Granulare.g., Sigma-Aldrich-
Round-bottom flask (250 mL)---
Magnetic stirrer and stir bar---
Dropping funnel---
Ice bath---
Rotary evaporator---
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄e.g., MilliporeSigma-
Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve 2-methyl-p-phenylenediamine in Methanol B Cool to 0 °C A->B C Slowly add HCl/MeOH solution B->C D Stir for 30 min C->D E Add Boc₂O solution D->E F Warm to room temperature and stir E->F G Concentrate in vacuo F->G H Partition between DCM and NaHCO₃(aq) G->H I Separate layers H->I J Extract aqueous phase with DCM I->J K Combine organic layers J->K L Wash with brine K->L M Dry over Na₂SO₄ L->M N Filter and concentrate M->N O Purify by column chromatography N->O P Characterize the product O->P

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Preparation of the Diamine Solution: In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-methyl-p-phenylenediamine (5.0 g, 40.9 mmol, 1.0 equiv) in anhydrous methanol (80 mL).

  • Mono-protonation: Cool the solution to 0 °C using an ice bath. In a separate beaker, prepare a solution of hydrochloric acid in methanol by carefully adding concentrated HCl (3.4 mL, 40.9 mmol, 1.0 equiv) to cold anhydrous methanol (20 mL). Slowly add the methanolic HCl solution to the stirred diamine solution over 15-20 minutes via the dropping funnel, maintaining the internal temperature below 5 °C.

  • Equilibration: After the addition is complete, stir the resulting suspension at 0 °C for an additional 30 minutes to allow for the formation and equilibration of the monohydrochloride salt.[4]

  • Boc-Protection: Dissolve di-tert-butyl dicarbonate (8.9 g, 40.9 mmol, 1.0 equiv) in anhydrous methanol (30 mL). Add this solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.

  • Reaction Completion: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC (eluent: 3:1 Hexane/Ethyl Acetate), observing the disappearance of the starting material and the formation of a new, less polar spot.

  • Work-up:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the residue, add dichloromethane (100 mL) and a saturated aqueous solution of sodium bicarbonate (100 mL) to neutralize the excess acid and basify the mixture (check with pH paper to ensure pH > 8).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.[5]

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a solid.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 9:1 hexane/ethyl acetate) to afford this compound as a solid.

Expected Results and Characterization

The expected yield of the purified product is typically in the range of 60-75%. The physical and spectroscopic data of the title compound are expected to be consistent with the following, based on data from structurally similar compounds such as tert-butyl (4-aminophenyl)carbamate and tert-butyl m-tolylcarbamate.[6][7][8]

PropertyExpected Value
AppearanceOff-white to light brown solid
Molecular FormulaC₁₂H₁₈N₂O₂
Molecular Weight222.28 g/mol [2]
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~7.0-7.2 (m, 2H, Ar-H), ~6.6-6.8 (d, 1H, Ar-H), ~6.4 (br s, 1H, NH-Boc), ~3.6 (br s, 2H, NH₂), ~2.1 (s, 3H, Ar-CH₃), 1.51 (s, 9H, C(CH₃)₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~153.0, ~140.0, ~130.0, ~125.0, ~120.0, ~118.0, ~80.5, ~28.3, ~17.5
FT-IR (KBr) ν (cm⁻¹): ~3450-3300 (N-H stretching, NH₂ and NH-Boc), ~2970 (C-H stretching), ~1690 (C=O stretching, carbamate), ~1600, ~1520 (aromatic C=C stretching and N-H bending)
Mass Spectrometry (ESI+) m/z: 223.14 [M+H]⁺, 245.12 [M+Na]⁺[1]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield of the desired product- Incomplete reaction.- Formation of di-Boc protected byproduct.- Ensure the reaction is stirred for a sufficient time at room temperature.- Maintain a slow addition rate of Boc₂O at 0 °C. Ensure accurate stoichiometry of HCl.
Presence of starting material after reaction- Insufficient Boc₂O or reaction time.- Check the purity and quantity of Boc₂O.- Extend the reaction time.
Difficult purification- Close Rf values of the product and byproducts.- Use a shallow gradient during column chromatography.- Consider recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Conclusion

This application note provides a reliable and reproducible protocol for the synthesis of this compound. The key to this synthesis is the selective mono-Boc protection of 2-methyl-p-phenylenediamine, which is achieved through a straightforward in situ mono-protonation strategy. This method avoids the use of a large excess of the diamine starting material, making it more atom-economical. The detailed step-by-step procedure, along with the expected characterization data and troubleshooting guide, should enable researchers in organic synthesis and drug discovery to confidently prepare this versatile building block for their research endeavors.

References

  • Supporting Information for an article. Available at: [Link]

  • PubChem. tert-Butyl (4-aminophenyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

  • Servin, F. A., et al. General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 2017, 61(1). Available at: [Link]

  • Yang, J. W., Pan, S. C., & List, B. Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction. Organic Syntheses, 2007, 84, 132-140. Available at: [Link]

  • NIST. tert-Butyl carbamate. NIST Chemistry WebBook. Available at: [Link]

  • NIST. tert-Butyl carbamate. NIST Chemistry WebBook. Available at: [Link]

  • SpectraBase. tert-Butyl carbamate. Available at: [Link]

  • Lee, D. W., & Ha, H. J. Selective Mono-BOC Protection of Diamines.
  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 2017, 26, 1345–1357. Available at: [Link]

  • Lee, D. W., & Ha, H. J. Selective Mono-BOC Protection of Diamines.
  • Servin, F. A., et al. General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 2017, 61(1).
  • PubChem. tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

  • Chen, K., et al. Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) Carbamate. ResearchGate, 2019. Available at: [Link]

  • Arslan, H., et al. FT-IR spectrum of tert-butyl... ResearchGate. Available at: [Link]

  • PubChemLite. tert-Butyl n-(4-amino-3-methylphenyl)carbamate. Available at: [Link]

  • SpectraBase. (R)-tert-butyl (4-amino-4-oxo-1-phenylbutan-2-yl)carbamate. Available at: [Link]

  • Supporting Information for an article. The Royal Society of Chemistry. Available at: [Link]

  • Pittelkow, M., et al.
  • Supporting Information for an article. The Royal Society of Chemistry. Available at: [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 2007, 84, 342. Available at: [Link]

  • PubChem. tert-Butyl m-tolylcarbamate. National Center for Biotechnology Information. Available at: [Link]

  • Gaware, R., & Jordis, U. Selective Mono-Boc-Protection of Bispidine. Molbank, 2009, 2009(3), M612. Available at: [Link]

Sources

Analytical methods for the characterization of tert-Butyl (4-amino-3-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Characterization of tert-Butyl (4-amino-3-methylphenyl)carbamate

Abstract

This comprehensive application note provides a detailed framework for the analytical characterization of this compound (CAS: 325953-41-1), a key intermediate in pharmaceutical synthesis.[1][2] Given its role in the development of active pharmaceutical ingredients (APIs), ensuring its identity, purity, and quality is paramount. This document outlines a multi-faceted analytical approach, detailing robust protocols for liquid chromatography, gas chromatography, and spectroscopic techniques. The methodologies are designed for researchers, quality control analysts, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind the selection of specific methods and parameters. All protocols are grounded in principles outlined by the International Council for Harmonisation (ICH) to ensure data integrity and regulatory compliance.[3][4]

Compound Profile

ParameterValue
IUPAC Name tert-butyl N-(4-amino-3-methylphenyl)carbamate
Synonyms (4-Amino-3-methyl-phenyl)-carbamic acid tert-butyl ester
CAS Number 325953-41-1
Molecular Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.28 g/mol [5]
Structure Chemical Structure of this compound

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Assay

Principle of Method

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for determining the purity and assay of this compound. The compound's non-volatile nature and UV-active aromatic ring make it ideally suited for this technique. The methodology separates the main compound from non-volatile impurities based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[6] This allows for accurate quantification and is a cornerstone of quality control in pharmaceutical development.

Experimental Protocol: RP-HPLC

  • Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent).

    • The final concentration will be approximately 0.5 mg/mL.

  • Chromatographic Conditions: The following parameters are a robust starting point and should be validated according to ICH guidelines.[7][8][9]

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmIndustry-standard for separating moderately non-polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides acidic pH to ensure consistent ionization of the amino groups.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte.
Gradient Elution 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% BA gradient is essential to elute potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 240 nmWavelength of significant UV absorbance for the substituted aniline chromophore.
Injection Volume 10 µLA small volume minimizes potential for band broadening.
  • System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

  • Analysis: Inject the prepared sample and a reference standard of known concentration. Purity is determined by area percent, and the assay is calculated against the reference standard.

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve & Dilute Weigh->Dissolve Inject Inject Sample Dissolve->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (240 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity/Assay Integrate->Calculate GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Aliquot Sample Dry Dry under N2 Sample->Dry Deriv Add MTBSTFA & Heat (70°C, 1 hr) Dry->Deriv Inject Inject Sample Deriv->Inject Separate DB-5ms Column Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Analyzer Ionize->Detect Library Library Search & Spectrum Interpretation Detect->Library Quant Quantify Impurities Library->Quant

Sources

High-Performance Liquid Chromatography (HPLC) and LC-MS Methods for In-Process Control and Impurity Profiling of tert-Butyl (4-amino-3-methylphenyl)carbamate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents robust and validated High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of reactions involving tert-Butyl (4-amino-3-methylphenyl)carbamate. This compound is a critical building block in pharmaceutical synthesis, and monitoring its conversion, purity, and the formation of related impurities is essential for ensuring process control and final product quality. The methodologies detailed herein are designed for researchers, process chemists, and quality control analysts in the drug development sector, providing a framework for accurate quantification and structural elucidation of key reaction components. The protocols adhere to principles outlined in international guidelines to ensure data integrity and reliability.[1][2][3][4][5]

Introduction and Analytical Strategy

This compound is a bifunctional molecule featuring a primary aromatic amine and a tert-butoxycarbonyl (Boc)-protected amine. This structure makes it a versatile intermediate for introducing a substituted phenylenediamine moiety in the synthesis of active pharmaceutical ingredients (APIs). The presence of two amine groups with different reactivities, alongside the labile nature of the Boc-protecting group under acidic conditions, presents specific analytical challenges.

The primary objectives for an analytical method in this context are:

  • Assay of the Starting Material: Accurately quantify the consumption of this compound.

  • Quantification of Product Formation: Monitor the appearance and concentration of the desired product.

  • Impurity Profiling: Detect, identify, and quantify process-related impurities and degradation products. Potential impurities include starting material isomers, by-products from side reactions, and degradation products such as the de-protected aniline analog (4-methyl-1,3-phenylenediamine).

A reverse-phase HPLC method with UV detection is selected as the primary analytical technique due to its robustness, reproducibility, and suitability for quantifying aromatic compounds.[6][7][8] To achieve unequivocal peak identification and characterize unknown impurities, this method is directly transferable to an LC-MS system, leveraging the specificity and sensitivity of mass spectrometry.

Causality Behind Experimental Choices

The development of a robust chromatographic method is guided by the physicochemical properties of the analyte and its potential impurities.

  • Column Chemistry: A C18 stationary phase is chosen for its versatility and hydrophobic retention mechanism, which is ideal for separating the nonpolar Boc-protected carbamate from potentially more polar impurities or products.

  • Mobile Phase: A mixture of acetonitrile and water provides excellent solvating power and UV transparency. The addition of a small percentage of an acid, such as formic acid or trifluoroacetic acid (TFA), is critical. It serves to protonate the free amine groups on the analyte and related species, which prevents peak tailing by minimizing undesirable interactions with residual silanols on the silica-based stationary phase, thereby ensuring sharp, symmetrical peaks.[9]

  • Gradient Elution: A gradient elution is employed to ensure adequate retention and separation of early-eluting polar compounds (like the de-protected aniline) while also enabling the timely elution of more hydrophobic species (the starting material and Boc-protected products) within a single analytical run.[10][11]

  • UV Detection: The aromatic nature of the phenylenediamine core provides strong UV absorbance, making a photodiode array (PDA) detector an ideal choice. A PDA detector allows for the monitoring of multiple wavelengths simultaneously and the extraction of UV spectra to assess peak purity.

  • Mass Spectrometry: Electrospray Ionization (ESI) in positive mode is selected for LC-MS analysis, as the acidic mobile phase readily protonates the amine functionalities, making the molecules amenable to ESI and subsequent mass analysis.

cluster_reaction Hypothetical Reaction Scheme Start tert-Butyl (4-amino-3-methylphenyl)carbamate Impurity1 Potential Impurity 1: De-Boc Aniline Start->Impurity1 Acidic Conditions Impurity2 Potential Impurity 2: Oxidized Species Start->Impurity2 Air Oxidation Reagent + Reagent/Catalyst Start->Reagent Product Desired Product (e.g., N-acylated) Reagent->Product cluster_workflow Analytical Workflow Sample 1. Sample Prep (Dilution/Quenching) HPLC 2. HPLC Injection (C18 Column) Sample->HPLC Separation 3. Gradient Separation HPLC->Separation Detection 4. PDA/UV Detection Separation->Detection Data 5. Data Analysis (% Area, Purity) Detection->Data

Caption: General workflow for HPLC-UV analysis of reaction samples.

LC-MS Method for Identification and Confirmation

For definitive identification of the main components and structural elucidation of unknown impurities, the HPLC method can be directly coupled to a mass spectrometer.

Recommended LC-MS Instrumentation and Parameters
ParameterRecommended SettingRationale
Instrument UHPLC coupled to a Single Quadrupole or Q-TOF MSQ-TOF provides high-resolution mass data for formula determination.
LC Conditions Same as HPLC-UV methodEnsures direct method transferability.
Ionization Source Electrospray Ionization (ESI), Positive ModeIdeal for protonating basic amine sites.
Capillary Voltage 3.5 kVTypical voltage for stable spray in ESI.
Source Temp. 120 °COptimizes desolvation.
Desolvation Temp. 350 °CEfficiently removes solvent from droplets.
Gas Flow 10 L/minAids in desolvation.
Scan Range m/z 50 - 500Covers the expected mass range of the analyte and related species.
Data Acquisition Full Scan and/or Selected Ion Monitoring (SIM)Full scan for unknowns; SIM for targeted sensitivity.

Note: MS parameters may require optimization based on the specific instrument used.

Protocol: LC-MS Analysis

1. System Preparation: 1.1. Use the same mobile phases and LC gradient as the HPLC-UV method. 1.2. Calibrate the mass spectrometer according to the manufacturer's protocol to ensure mass accuracy.

2. Analysis: 2.1. Inject a standard solution of this compound to confirm its retention time and mass spectrum. The expected protonated molecule [M+H]⁺ is m/z 223.14. [12] 2.2. Inject the reaction sample. 2.3. Analyze the data by extracting ion chromatograms for expected masses and examining the mass spectra of unknown peaks. The accurate mass data from a Q-TOF can be used to propose elemental compositions for unknown impurities. For example, the de-protected impurity (4-methyl-1,3-phenylenediamine) would show an [M+H]⁺ ion at m/z 123.09.

Method Trustworthiness and Validation Principles

To ensure the methods are fit for their intended purpose, validation should be performed in accordance with ICH Q2(R2) guidelines. [2][3][4][13]Key parameters to evaluate include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of the main peak from all impurities and confirmed by mass spectrometry.

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a defined range (e.g., 1 - 200 µg/mL).

  • Accuracy: The closeness of test results to the true value, typically assessed by spike recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. This is crucial for impurity analysis.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature), providing an indication of its reliability during normal usage.

Adherence to these validation principles ensures that the analytical data generated is reliable and can be confidently used for critical decision-making in the drug development process. [1][14][15][16]

Conclusion

The HPLC-UV and LC-MS methods detailed in this application note provide a comprehensive analytical toolkit for monitoring reactions involving this compound. The HPLC method is a robust, reliable tool for routine in-process control, while the LC-MS method offers the high degree of specificity required for definitive peak identification and impurity characterization. By implementing these protocols and adhering to established validation principles, researchers and drug development professionals can ensure rigorous process understanding and control, contributing to the development of safe and effective pharmaceuticals.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • U.S. Food and Drug Administration (FDA). Q14 Analytical Procedure Development. March 2024. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. July 2025. [Link]

  • GMP Compliance. FDA Guidance for Industry: Q14 Analytical Procedure Development. [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). November 2023. [Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Q14 Analytical Procedure Development. November 2023. [Link]

  • Scribd. USP-NF 621 Chromatography. January 2021. [Link]

  • GMP Compliance. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. April 2022. [Link]

  • Cencora PharmaLex. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. March 2024. [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. March 2024. [Link]

Sources

Scale-up synthesis considerations for tert-Butyl (4-amino-3-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of tert-Butyl (4-amino-3-methylphenyl)carbamate

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds, particularly as a building block for kinase inhibitors used in oncology. Its structure incorporates a Boc-protected amine and a free aniline, providing a versatile scaffold for further chemical modifications. The controlled, large-scale production of this intermediate is therefore of significant interest to the pharmaceutical and chemical industries.

This document provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a common two-step synthetic route starting from 2-methyl-4-nitroaniline. The protocol detailed below emphasizes not only the procedural steps but also the critical process parameters and safety considerations essential for a successful and safe scale-up.

Synthetic Strategy Overview

The synthesis is typically carried out in two main steps:

  • Boc Protection: The selective protection of the amino group of 2-methyl-4-nitroaniline using di-tert-butyl dicarbonate (Boc-anhydride).

  • Nitro Group Reduction: The subsequent reduction of the nitro group to an amine, commonly achieved through catalytic hydrogenation.

This strategy allows for the selective functionalization of the resulting diamine in subsequent synthetic steps.

Synthesis_Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Nitro Reduction SM 2-Methyl-4-nitroaniline Reaction1 Reaction Vessel SM->Reaction1 Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Reaction1 Solvent1 Solvent (e.g., THF, DCM) Solvent1->Reaction1 Base Base (e.g., DMAP, NaHCO₃) Base->Reaction1 Intermediate tert-Butyl (3-methyl-4-nitrophenyl)carbamate Reaction2 Hydrogenation Reactor Intermediate->Reaction2 Intermediate->Reaction2 Workup & Isolation Reaction1->Intermediate Catalyst Catalyst (e.g., Pd/C) Catalyst->Reaction2 Solvent2 Solvent (e.g., Methanol, Ethanol) Solvent2->Reaction2 H2 Hydrogen Gas (H₂) H2->Reaction2 Product This compound Reaction2->Product

Caption: Synthetic workflow for this compound.

Part 1: Boc Protection of 2-Methyl-4-nitroaniline

Scientific Rationale

The Boc protection of the amino group of 2-methyl-4-nitroaniline is a crucial step to prevent its reaction in subsequent synthetic transformations. The electron-withdrawing nature of the nitro group decreases the nucleophilicity of the aniline's amino group, making this protection potentially challenging.[1][2] Therefore, the choice of solvent and base is critical to ensure a high-yielding reaction. 4-Dimethylaminopyridine (DMAP) is often used as a catalyst to accelerate the reaction.[3]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Methyl-4-nitroanilineReagent Grade, 97%Sigma-AldrichStarting material
Di-tert-butyl dicarbonate (Boc)₂OReagent Grade, ≥98%Sigma-AldrichBoc-protecting agent
4-Dimethylaminopyridine (DMAP)Reagent Grade, ≥99%Sigma-AldrichCatalyst
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichReaction solvent
Ethyl acetateACS GradeFisher ScientificExtraction solvent
Brine (saturated NaCl solution)N/AN/AFor aqueous workup
Sodium sulfate (Na₂SO₄)AnhydrousFisher ScientificDrying agent
Detailed Protocol
  • Reactor Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel is charged with 2-methyl-4-nitroaniline (1.0 eq) and DMAP (0.1 eq).

  • Solvent Addition: Anhydrous THF is added to the flask to dissolve the starting materials. The mixture is stirred under a nitrogen atmosphere.

  • Reagent Addition: Di-tert-butyl dicarbonate (1.1 eq) dissolved in THF is added dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature below 25 °C.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

  • Workup:

    • The reaction mixture is concentrated under reduced pressure to remove the THF.

    • The residue is redissolved in ethyl acetate and washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to yield the crude product, tert-butyl (3-methyl-4-nitrophenyl)carbamate.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a yellow solid.

Scale-Up Considerations for Boc Protection
  • Reagent Purity: Ensure the purity of 2-methyl-4-nitroaniline as impurities can affect the reaction yield and purity of the product.

  • Temperature Control: The addition of Boc-anhydride should be controlled to manage any potential exotherm. On a larger scale, a jacketed reactor with a cooling system is recommended.

  • Agitation: Efficient stirring is crucial to ensure homogeneity, especially during the addition of the Boc-anhydride.

  • Workup: For large-scale production, a liquid-liquid extraction setup with a bottom-outlet reactor is more efficient for the aqueous workup.

Part 2: Catalytic Hydrogenation of tert-Butyl (3-methyl-4-nitrophenyl)carbamate

Scientific Rationale

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes to anilines.[4][5] Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent. The choice of solvent is important for both substrate solubility and catalyst activity.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
tert-Butyl (3-methyl-4-nitrophenyl)carbamateAs synthesized in Part 1N/AStarting material
Palladium on Carbon (Pd/C)10 wt. %, wetSigma-AldrichCatalyst
Methanol (MeOH)ACS GradeFisher ScientificReaction solvent
Hydrogen (H₂)High PurityAirgasReducing agent
Celite®N/ASigma-AldrichFiltration aid
Detailed Protocol
  • Reactor Setup: A high-pressure hydrogenation reactor (e.g., a Parr shaker or a stirred autoclave) is used for this step.

  • Catalyst Charging: The reactor is charged with tert-butyl (3-methyl-4-nitrophenyl)carbamate (1.0 eq) and methanol. The Pd/C catalyst (5-10 mol %) is added as a slurry in methanol.

  • Inerting: The reactor is sealed and purged several times with nitrogen to remove any oxygen.[6]

  • Hydrogenation: The reactor is pressurized with hydrogen gas to the desired pressure (typically 50-100 psi) and the mixture is stirred vigorously at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by the uptake of hydrogen and confirmed by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Upon completion, the reactor is carefully depressurized and purged with nitrogen.

    • The reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. Caution: The used catalyst can be pyrophoric and should be handled with care.[7][8] It is recommended to keep the filter cake wet with solvent or water.[6][7]

    • The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound is typically of high purity and can be used in the next step without further purification. If necessary, it can be recrystallized from a suitable solvent.

Scale-Up and Safety Considerations for Catalytic Hydrogenation
  • Hydrogenation Reactor: For large-scale synthesis, a dedicated, appropriately rated hydrogenation reactor with robust safety features is mandatory.[6] This includes pressure relief valves, rupture discs, and efficient cooling systems.[6]

  • Catalyst Handling: The handling of Pd/C on a large scale requires strict safety protocols due to its pyrophoric nature, especially after the reaction.[7][8] The catalyst should always be kept wet with solvent or water and handled in an inert atmosphere if possible.[6][8]

  • Heat Management: The hydrogenation of nitro groups is highly exothermic.[6] On a large scale, the rate of hydrogen addition and the reactor temperature must be carefully controlled to prevent a runaway reaction.[6] A jacketed reactor with an efficient cooling system is essential.

  • Filtration: The filtration of the pyrophoric catalyst on a large scale should be performed using an enclosed filter system (e.g., a filter press or a Nutsche filter) to minimize the risk of fire.[6]

  • Static Electricity: Ensure all equipment is properly grounded to prevent static discharge, which could ignite flammable hydrogen-air mixtures.[6]

Process Safety Assessment

A thorough process safety assessment is paramount before scaling up this synthesis. Key hazards include:

  • Di-tert-butyl dicarbonate: This reagent is a lachrymator and can cause respiratory irritation.[9][10] It is also flammable.[10] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[11]

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[7][12] All operations involving hydrogen must be conducted in a well-ventilated area, away from ignition sources, and with appropriate monitoring for leaks.[12]

  • Palladium on Carbon Catalyst: As mentioned, the used catalyst can be pyrophoric and must be handled with extreme care.[7][8]

  • Solvents: The solvents used (THF, methanol, ethyl acetate) are flammable and should be handled and stored appropriately.

Conclusion

The two-step synthesis of this compound is a robust and scalable process. However, careful attention to process parameters, especially during the catalytic hydrogenation step, is crucial for a safe and efficient scale-up. This guide provides a framework for researchers and drug development professionals to successfully produce this important intermediate on a larger scale. It is strongly recommended that a thorough hazard and operability (HAZOP) study be conducted before implementing this process at a manufacturing scale.

References

  • Vertex AI Search. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
  • Vertex AI Search. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry.
  • Benchchem. (n.d.). Di-tert-butyl Dicarbonate: A Comprehensive Technical Guide to Safe Handling and Application.
  • Vertex AI Search. (n.d.). Hydrogenation SOP.
  • ACS Chemical Health & Safety. (n.d.). Hazards associated with laboratory scale hydrogenations.
  • Vertex AI Search. (2025, December 30). What are the safety precautions for operating a Hydrogenation Test Unit?.
  • Benchchem. (n.d.). N-BOC-2-Methyl-4-nitroaniline.
  • Sigma-Aldrich. (2023, December 5). SAFETY DATA SHEET - Di-tert-butyl dicarbonate.
  • Santa Cruz Biotechnology. (n.d.). Di-tert-butyl Dicarbonate (ca. 30% in Toluene).
  • Carl ROTH. (2016, November 3). Safety Data Sheet: Di-tert-butyl dicarbonate.
  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.
  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate.
  • Benchchem. (n.d.). This compound.
  • ACS Publications. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters.
  • ResearchGate. (n.d.). General scheme for the catalytic hydrogenation of nitroarene.
  • ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes 6 into anilines 7.
  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.
  • ResearchGate. (2019, October 6). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
  • BIOSYNCE. (n.d.). This compound CAS 325953-41-1.
  • Scholars' Mine. (2015, August 7). Chemoselective Transfer Hydrogenation of Nitroarenes Catalyzed by Highly Dispersed, Supported Nickel Nanoparticles.
  • Stenutz. (n.d.). 2-methyl-4-nitroaniline.
  • ResearchGate. (n.d.). Chemoselective hydrogenation of different substituted nitroarenes....
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Sigma-Aldrich. (n.d.). 2-Methyl-4-nitroaniline 97 99-52-5.
  • Reddit. (2024, August 17). Boc 4-Nitroaniline.

Sources

Application Notes & Protocols: Strategic Use of tert-Butyl (4-amino-3-methylphenyl)carbamate in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Combinatorial Chemistry

In the landscape of modern drug discovery and materials science, the efficient construction of molecular libraries is paramount. Solid-phase organic synthesis (SPOS) provides a powerful platform for this endeavor, enabling the rapid and systematic assembly of complex molecules. Within this framework, bifunctional building blocks are of particular importance, allowing for the controlled, stepwise elaboration of chemical scaffolds.

tert-Butyl (4-amino-3-methylphenyl)carbamate is a prime example of such a scaffold. As a derivative of o-phenylenediamine, it possesses two amino groups with orthogonally differentiated reactivity. The primary aniline at position 4 is a potent nucleophile, ready for immediate reaction, while the amino group at position 1 is temporarily masked by an acid-labile tert-butyloxycarbonyl (Boc) protecting group.[1][2] This structural design makes it an exceptionally useful intermediate for the solid-phase synthesis of heterocyclic libraries, most notably substituted benzimidazoles, which are privileged structures in medicinal chemistry.[3][4][5]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the properties, handling, and strategic application of this compound in solid-phase synthesis workflows.

Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties is fundamental to its successful and safe implementation in any synthetic protocol.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 325953-41-1[6]
Molecular Formula C₁₂H₁₈N₂O₂[7]
Molecular Weight 222.28 g/mol [7]
Appearance Off-white to light brown solidSupplier Data
Synonyms (4-AMINO-3-METHYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER, N1-Boc-4-methyl-1,3-phenylenediamine[6][7]
Safety & Handling Precautions

This compound and related carbamates are classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[8][9][10] Adherence to strict safety protocols is mandatory.

  • Engineering Controls : Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or fumes.[8][9] Ensure a safety shower and eyewash station are readily accessible.[8]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles with side shields.[10][11]

    • Skin Protection : Use chemically resistant gloves (e.g., nitrile) and a lab coat.[10][11] Avoid contact with skin.[9]

    • Respiratory Protection : If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator is necessary.[10]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[9][11][12]

  • Spill & Disposal : In case of a spill, contain the material using an inert absorbent (e.g., sand, vermiculite) and place it in a suitable container for disposal.[9][12] Dispose of waste in accordance with local, state, and federal regulations.[11]

Core Application: Solid-Phase Synthesis of 2-Substituted Benzimidazoles

The primary utility of this compound lies in its role as a precursor for the synthesis of benzimidazole libraries. The strategic placement of the Boc group allows for initial attachment to a solid support via the free aniline, followed by a deprotection and cyclization sequence to form the heterocyclic core.

Workflow Overview

The overall process involves anchoring a diversity element (e.g., a carboxylic acid) to the resin, coupling the diamine building block, deprotecting the second amine, and finally, executing an intramolecular cyclization with a second diversity element (e.g., an aldehyde) before cleaving the final product.

sps_workflow Resin 1. Resin Swelling (e.g., DCM/DMF) Linker 2. Linker/Acid Attachment Resin->Linker Prepare Support Coupling 3. Diamine Coupling (HBTU/DIEA) Linker->Coupling Introduce R1 Deprotect 4. Boc Deprotection (TFA/DCM) Coupling->Deprotect Attach Scaffold Cyclize 5. Cyclization (Aldehyde) Deprotect->Cyclize Expose Amine Cleave 6. Cleavage (TFA Cocktail) Cyclize->Cleave Form Ring (Introduce R2) Purify 7. Purification (HPLC) Cleave->Purify Release Product

Caption: General workflow for the solid-phase synthesis of benzimidazoles.

Detailed Experimental Protocol

This protocol describes the synthesis of a 2-substituted benzimidazole library on a Wang resin support.

Materials:

  • Wang Resin (or other suitable acid-labile resin)

  • This compound

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diisopropylethylamine (DIEA)[13][14]

  • Reagents: A diverse set of carboxylic acids (R¹-COOH) and aldehydes (R²-CHO)

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU

  • Deprotection Reagent: Trifluoroacetic acid (TFA)[2]

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Washing Solvents: Methanol (MeOH), Diethyl ether (cold)

Protocol Steps:

  • Resin Preparation & Swelling:

    • Place the Wang resin (e.g., 100 mg, 0.8 mmol/g substitution) in a solid-phase synthesis vessel.

    • Swell the resin in DMF (2 mL) for 30-60 minutes with gentle agitation.[13][14] Drain the solvent.

  • Attachment of First Diversity Element (Carboxylic Acid):

    • In a separate vial, dissolve the first carboxylic acid (R¹-COOH, 4 eq.), HBTU (4 eq.), and DIEA (6 eq.) in DMF.

    • Add the activated acid solution to the swollen resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Monitor the reaction for completion using the Kaiser test (should remain negative).

    • Drain the vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin in vacuo.

  • Coupling of this compound:

    • This step is illustrative for a different synthetic route. For the chosen route of building the benzimidazole, this reagent would be used differently, typically by first attaching it to the resin.

    • Correction for Benzimidazole Synthesis: The standard route involves coupling the diamine to a resin-bound aldehyde or similar electrophile, or using the diamine to capture an acylating agent. A more direct route for library synthesis is as follows:

    Alternative & More Common Protocol:

    • Step 2 (Revised): Bromoacetylation of Resin:

      • Swell an aminomethyl resin in DMF.

      • React the resin with a solution of bromoacetic anhydride and DIEA in DMF to generate a bromoacetylated solid support. Wash thoroughly.

    • Step 3 (Revised): Diamine Attachment:

      • Add a solution of this compound (4 eq.) and DIEA (5 eq.) in DMF to the bromoacetylated resin.

      • Heat the mixture to 60°C and agitate for 12-16 hours. The free primary amine will displace the bromide, anchoring the scaffold to the support.[3]

      • Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

  • Boc Group Deprotection:

    • Wash the resin with DCM (2x).

    • Add a solution of 25-50% TFA in DCM to the resin.[15][16]

    • Agitate for 2 minutes, drain, and add a fresh portion of the TFA/DCM solution.

    • Continue agitation for 20-30 minutes. The Boc group is cleaved, revealing the second primary amine and forming a TFA salt.[2][17]

    • Drain and wash the resin with DCM (3x), followed by a neutralization wash with 10% DIEA in DCM for 5-10 minutes.[18]

    • Wash again with DCM (3x) to remove excess base. Perform a Kaiser test; the beads should now test positive (blue), confirming the presence of a free primary amine.[15]

  • Cyclization with Aldehyde to Form Benzimidazole Ring:

    • Add a solution of the desired aldehyde (R²-CHO, 5 eq.) in a suitable solvent like DMF or trimethyl orthoformate.

    • Agitate the mixture at room temperature for 4-6 hours. An oxidative cyclization occurs, forming the stable benzimidazole ring. For some substrates, an oxidant like air or a mild chemical oxidant may be beneficial.[5]

    • Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin.

  • Cleavage from Resin:

    • Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours at room temperature. The TIS acts as a scavenger for the cations generated from the resin linker cleavage.[14][17]

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA, and combine the filtrates.

  • Product Isolation and Purification:

    • Concentrate the TFA filtrate under reduced pressure.

    • Precipitate the crude benzimidazole product by adding it to a large volume of cold diethyl ether.[16]

    • Collect the precipitate by centrifugation or filtration.

    • Wash the solid with cold ether to remove remaining scavengers.

    • Purify the crude product by reverse-phase HPLC.

Key Mechanistic Steps on Solid Support

The core of this synthesis relies on two key transformations: the selective acid-catalyzed deprotection of the Boc group and the subsequent condensation-cyclization to form the aromatic imidazole ring.

mechanism cluster_0 Boc Deprotection cluster_1 Cyclization A Resin-Linker-NH-Ph(Me)-NHBoc Boc-Protected Diamine on Resin B Resin-Linker-NH-Ph(Me)-NH3+ Protonated Diamine on Resin A:f0->B:f0 + TFA - Isobutylene - CO2 C Resin-Linker-NH-Ph(Me)-NH2 Free Diamine on Resin B:f0->C:f0 Neutralize (DIEA) D Resin-Linker-(Benzimidazole Core) Final Product on Resin C:f0->D:f0 + R-CHO (Cyclization)

Caption: Key transformations of the diamine scaffold on the solid support.

Quantitative Data & Troubleshooting

Successful solid-phase synthesis depends on driving each reaction to completion. The following table summarizes key parameters and provides a guide for troubleshooting common issues.

Table 2: Reaction Parameters and Troubleshooting Guide

StepKey ReagentsTypical ConditionsMonitoringCommon ProblemPotential Cause & Solution
Diamine Coupling Diamine, HBTU, DIEA2-16 h, RT or 60°CKaiser Test (Negative)Incomplete CouplingCause: Steric hindrance, low reactivity. Solution: Increase reaction time/temp; use a more potent coupling agent (HATU); double couple.[18]
Boc Deprotection 25-50% TFA in DCM20-30 min, RTKaiser Test (Positive)Incomplete DeprotectionCause: Insufficient TFA concentration or time. Solution: Increase deprotection time to 30-40 min; use fresh TFA solution.
Cyclization Aldehyde4-6 h, RTLC-MS of test cleavageLow Cyclization YieldCause: Poor electrophilicity of aldehyde; steric hindrance. Solution: Use a more activated aldehyde; add a mild Lewis acid catalyst; increase reaction time/temp.
Cleavage 95% TFA Cocktail2-3 h, RTHPLC of crude productLow Product Yield / Side ProductsCause: Premature linker cleavage; scavenger-sensitive residues. Solution: Ensure linker is stable to Boc deprotection conditions; adjust scavenger cocktail based on product structure (e.g., add thioanisole for Trp-containing sequences).[16][17]

Conclusion

This compound is a highly valuable and strategic building block for solid-phase organic synthesis. Its pre-installed, differentially protected amino functionalities enable robust and modular access to complex heterocyclic scaffolds, particularly benzimidazoles. By leveraging the acid-lability of the Boc group in a solid-phase workflow, researchers can efficiently generate large libraries of drug-like molecules for screening and lead optimization. The protocols and data presented herein provide a solid foundation for the successful application of this versatile reagent in discovery chemistry programs.

References

  • MedChemExpress. (2025). tert-Butyl 4-(methylamino)
  • BenchChem. (2025). Application Notes and Protocols for tert-Butyl Carbamate in Solid-Phase Peptide Synthesis (SPPS).
  • AK Scientific, Inc. Tert-butyl N-[1-(4-methylphenyl)
  • BenchChem. (2025). tert-Butyl Carbamate: A Technical Guide to Safety and Handling.
  • Fisher Scientific. (2019). tert-Butyl N-[4-(aminomethyl)
  • Apollo Scientific. tert-Butyl N-(4-aminobutyl)
  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
  • Asante, C., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 33525-33531.
  • Kondo, Y., et al. (2002). New efficient route for solid-phase synthesis of benzimidazole derivatives. Journal of Combinatorial Chemistry, 4(5), 475-483. [Link]

  • Lee, J., Gauthier, D., & Rivero, R. A. (2000). Traceless synthesis of benzimidazoles on solid support. Bioorganic & Medicinal Chemistry Letters, 10(1), 67-70. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Sedić, M., et al. (2022). Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling. Molecular Diversity, 26(5), 2829-2852. [Link]

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • BenchChem. tert-Butyl (4-amino-3-methylphenyl)
  • ChemPep. Boc Solid Phase Peptide Synthesis.
  • ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?. [Link]

  • Ghaffari, S., & Ghasemi, K. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 34091-34114. [Link]

  • Organic Chemistry Portal.
  • Zangade, S. B., et al. (2011). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists, 3(4), 317-321. [Link]

  • PubChem. tert-Butyl (4-aminophenyl)
  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • BIOSYNCE. tert-Butyl (4-amino-3-methylphenyl)
  • Lund University Publications. (2021). Greening peptide chemistry by using NBP as solvent for SPPS.
  • Xu, Z., et al. (2012). Applications of ortho-phenylisonitrile and ortho-N-Boc aniline for the two-step preparation of novel bis-heterocyclic chemotypes. Molecular Diversity, 16(3), 607-612. [Link]

  • Izumi, M., et al. (2014). Safe and Efficient Boc-SPPS for the Synthesis of glycopeptide-α-thioesters. Journal of Peptide Science, 20(2), 98-101. [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-Boc-D-proline in Solid-Phase Peptide Synthesis (SPPS).
  • PubChem. 5-(Boc-amino)-2-methylaniline.
  • PubChem. tert-Butyl (4-amino-3-fluorophenyl)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of tert-Butyl (4-amino-3-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support guide for the purification of tert-Butyl (4-amino-3-methylphenyl)carbamate (CAS 325953-41-1). This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high purity of this important synthetic intermediate.[1][2] The unique structure of this compound, featuring a Boc-protected amine and a free amino group, presents specific purification challenges that this guide aims to address.[2]

Troubleshooting Guide: Navigating Common Purification Hurdles

This section is designed to provide solutions to specific issues that may arise during the purification of this compound.

Issue 1: Low Yield After Column Chromatography

Question: I'm experiencing a significant loss of product during silica gel column chromatography. My fractions are showing streaking on the TLC plate, and the final yield is well below the expected amount. What could be the cause, and how can I mitigate this?

Answer: This is a common issue stemming from the interaction of the free amino group with the acidic silica gel. The basicity of the amine can lead to strong adsorption, resulting in tailing on the TLC and poor recovery from the column. Here's a breakdown of the cause and a detailed protocol for improvement:

Causality: Standard silica gel has a pKa of around 4.5, making its surface acidic. The free amino group on your compound (pKa of the anilinic nitrogen is approximately 4-5) can be protonated by the silica, leading to strong ionic interactions and irreversible adsorption.

Troubleshooting Protocol:

  • Neutralize the Stationary Phase: Before loading your sample, pre-treat the silica gel. This can be done by preparing the slurry for packing the column in a solvent system containing a small amount of a volatile base, such as triethylamine (TEA) or ammonia. A typical starting point is 0.5-1% (v/v) of TEA in your mobile phase.

  • Optimize the Mobile Phase:

    • Solvent Selection: A gradient elution is often most effective. Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity with ethyl acetate.[3]

    • Additive: Maintain the presence of a small percentage of a volatile base (e.g., 0.5% TEA) throughout the elution. This will compete with your product for the acidic sites on the silica, preventing strong adsorption.

  • Alternative Stationary Phases: If the issue persists, consider using a less acidic stationary phase, such as neutral alumina or deactivated silica gel.

Issue 2: Persistent Impurities After Recrystallization

Question: I've attempted to purify my crude this compound by recrystallization, but a colored impurity consistently co-crystallizes with my product. How can I improve the purity?

Answer: Co-crystallization often occurs when the impurity has a similar structure and polarity to the desired compound. The presence of color suggests an oxidized or polymeric byproduct. Here's a systematic approach to enhance your recrystallization process:

Causality: The free amino group is susceptible to oxidation, especially when heated in the presence of air and trace metals. This can lead to the formation of colored impurities that are difficult to separate by simple recrystallization.

Troubleshooting Protocol:

  • Solvent System Screening:

    • Single Solvent: Test a range of solvents with varying polarities. Good starting points for carbamates include hexane, benzene-hexane mixtures, or water, though heating should be minimized to prevent volatilization.[4]

    • Two-Solvent System: A more effective method is often a two-solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Allow the solution to cool slowly. A good combination to try is ethyl acetate/hexane or dichloromethane/hexane.

  • Activated Carbon Treatment: Before allowing the solution to cool and crystallize, add a small amount of activated carbon to the hot solution. The activated carbon will adsorb the colored, highly conjugated impurities.

    • Procedure: Add a spatula tip of activated carbon to the hot, dissolved solution and swirl for 5-10 minutes. Perform a hot filtration through a fluted filter paper or a small plug of celite to remove the carbon before allowing the filtrate to cool.

  • Inert Atmosphere: To prevent further oxidation during the heating process, perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: The compound should be stored at 0-8°C in a tightly sealed container to minimize degradation.[2] The presence of the Boc protecting group enhances its stability compared to the free diamine, but the free amino group remains susceptible to slow air oxidation over time, which can lead to discoloration.[1] For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended.

Q2: Can I use reverse-phase chromatography for purification?

A2: Yes, reverse-phase chromatography (e.g., C18) is a viable option, particularly for removing more polar impurities. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape by ensuring the amino group is protonated. However, be mindful that the Boc group is acid-labile and can be cleaved under strongly acidic conditions.[5] A milder acidic additive like 0.1% formic acid is generally preferred over TFA.

Q3: My compound appears as a dark oil after synthesis. What is the likely cause and the best initial purification step?

A3: A dark, oily crude product often indicates the presence of significant impurities, likely from side reactions or degradation of the starting materials or product. The first step should be an aqueous workup to remove any water-soluble byproducts. This typically involves dissolving the crude product in an organic solvent like ethyl acetate or dichloromethane, washing with a saturated aqueous sodium bicarbonate solution to remove acidic impurities, followed by a brine wash.[3] After drying the organic layer and removing the solvent, you will have a more refined crude product that can then be subjected to chromatography or recrystallization.

Q4: How can I monitor the progress of the purification effectively?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a mobile phase system similar to what you plan to use for column chromatography (e.g., a mixture of hexane and ethyl acetate). Visualization can be achieved using a UV lamp (the aromatic ring will be UV active) and/or by staining with a potassium permanganate solution, which will react with the amino group. A pure compound should appear as a single spot on the TLC plate.[4]

Purification Workflows

Workflow 1: Column Chromatography

This workflow is ideal for separating the target compound from impurities with different polarities.

Column_Chromatography_Workflow A Crude Product B Dissolve in Minimal Solvent A->B C Adsorb onto Silica Gel B->C E Load Sample C->E D Prepare Column (Silica Gel + 0.5% TEA) D->E F Elute with Hexane/ EtOAc Gradient (+0.5% TEA) E->F G Collect Fractions F->G H Analyze Fractions by TLC G->H I Combine Pure Fractions H->I J Evaporate Solvent I->J K Pure Product J->K

Caption: Workflow for purification by column chromatography.

Workflow 2: Recrystallization

This method is best suited for removing small amounts of impurities from a relatively pure crude product.

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot 'Good' Solvent A->B C Add Activated Carbon (Optional for Color) B->C D Hot Filtration C->D E Add 'Poor' Solvent Until Turbid D->E F Slow Cooling to Room Temp E->F G Further Cooling (Ice Bath) F->G H Collect Crystals by Filtration G->H I Wash with Cold 'Poor' Solvent H->I J Dry Crystals I->J K Pure Crystalline Product J->K

Sources

Troubleshooting low yields in tert-Butyl (4-amino-3-methylphenyl)carbamate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of tert-Butyl (4-amino-3-methylphenyl)carbamate

Introduction

Welcome to the technical support center for the synthesis of this compound. This molecule is a key building block in medicinal chemistry and drug development, often serving as a precursor for more complex active pharmaceutical ingredients. The core of its synthesis involves the selective protection of the amino group of 4-amino-3-methylaniline with a tert-butyloxycarbonyl (Boc) group.

While seemingly straightforward, this Boc-protection reaction can be susceptible to low yields, incomplete conversion, and the formation of challenging impurities. This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies and field-proven protocols to help you overcome common hurdles and optimize your reaction outcomes. We will delve into the causality behind experimental choices, ensuring you not only follow steps but understand the underlying chemical principles.

Core Reaction Overview

The fundamental transformation is the nucleophilic acyl substitution where the amino group of 4-amino-3-methylaniline attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A base is typically required to neutralize the acidic byproducts and drive the reaction to completion.

G Start Low or No Conversion CheckBoc Is Boc₂O reagent active and fresh? Start->CheckBoc CheckSM Is starting aniline pure? CheckBoc->CheckSM Yes Sol_Boc Solution: Use fresh Boc₂O. Perform a positive control test. CheckBoc->Sol_Boc No CheckBase Is the base appropriate and sufficient? (>1.1 eq) CheckSM->CheckBase Yes Sol_SM Solution: Purify starting material (recrystallization/distillation). CheckSM->Sol_SM No CheckSolvent Is the solvent appropriate? (e.g., DCM, THF, MeCN) CheckBase->CheckSolvent Yes Sol_Base Solution: Use TEA (>1.1 eq) for organic solvents or NaHCO₃ for aqueous systems. CheckBase->Sol_Base No CheckTemp Is the reaction temperature adequate? CheckSolvent->CheckTemp Yes Sol_Solvent Solution: Ensure aniline is dissolved. Try THF or gentle heating. CheckSolvent->Sol_Solvent No Sol_Temp Solution: Warm reaction to 40°C and monitor by TLC. CheckTemp->Sol_Temp No G Aniline 4-Amino-3-methylaniline DesiredProduct Desired Mono-Boc Product (Target) Aniline->DesiredProduct + 1 eq Boc₂O (Desired Path) Boc2O Boc₂O Boc2O->DesiredProduct DiBoc Di-Boc Product (Over-reaction) Boc2O->DiBoc DesiredProduct->DiBoc + Excess Boc₂O + DMAP/Heat (Side Reaction)

Side reactions and byproduct formation with tert-Butyl (4-amino-3-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl (4-amino-3-methylphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile intermediate. Here, we address common challenges, focusing on side reactions and byproduct formation, to help you optimize your synthetic routes and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the tert-butoxycarbonyl (Boc) group in this molecule?

The tert-butoxycarbonyl (Boc) group serves as a protecting group for one of the amino functionalities. Its bulky nature and electronic properties decrease the nucleophilicity of the protected nitrogen atom, allowing for selective reactions at the free amino group at the 4-position. The Boc group is stable under most basic and nucleophilic conditions but can be readily removed with acid.[1][2] This differential reactivity is crucial for multi-step syntheses where sequential functionalization of the diamine is required.[3]

Q2: What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store this compound at 4°C, protected from light.[4] Aromatic amines, in general, are susceptible to air oxidation, which can lead to the formation of colored impurities. Storage under an inert atmosphere (e.g., nitrogen or argon) is also advisable to minimize degradation.

Q3: Which analytical techniques are most suitable for monitoring reactions involving this compound?

Thin-layer chromatography (TLC) is a convenient method for routine reaction monitoring. For more detailed analysis and to identify byproducts, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of the desired product and for identifying major impurities.

Troubleshooting Guide: Side Reactions & Byproduct Formation

Q4: My reaction mixture is turning dark brown/purple. What is causing this discoloration and how can I prevent it?

Answer:

The development of a dark color in your reaction mixture is a common indicator of oxidation . Aromatic amines, particularly phenylenediamines, are susceptible to oxidation, which can be initiated by air, trace metal impurities, or certain reagents. This process often leads to the formation of highly colored, polymeric materials or quinone-imines. The methyl group on the toluidine ring can also be susceptible to oxidation under harsh conditions.

Potential Byproducts:

  • Quinone-imines: Formed by the oxidation of the aromatic amine.

  • Azo compounds: Resulting from the coupling of oxidized intermediates.

  • Polymeric materials: Formed through repeated oxidative coupling.

Causality & Prevention:

  • Atmospheric Oxygen: The free amino group makes the aromatic ring electron-rich and thus more susceptible to oxidation.

    • Preventative Measure: Always run reactions under an inert atmosphere (nitrogen or argon). Degas your solvents before use, especially if the reaction is heated for an extended period.

  • Oxidizing Agents: Be mindful of reagents that can act as oxidants. Even mild oxidizing agents can cause discoloration.

    • Preventative Measure: Carefully select your reagents and purify them if necessary to remove any oxidizing impurities.

  • Metal Catalysts: Trace amounts of transition metals can catalyze oxidation.

    • Preventative Measure: Use high-purity reagents and solvents. If a metal catalyst is part of your reaction, ensure it is in the correct oxidation state and consider using a ligand that stabilizes it against unwanted side reactions.

Workflow for Minimizing Oxidation:

start Start Reaction Setup inert_atm Degas Solvents & Purge Flask with N2/Ar start->inert_atm reagents Add High-Purity Reagents & Solvents inert_atm->reagents reaction Run Reaction Under Positive N2/Ar Pressure reagents->reaction workup Quench & Work-up reaction->workup end Pure Product workup->end

Caption: Workflow for minimizing oxidation side reactions.

Q5: I am trying to perform a reaction on the free amino group, but I am getting a mixture of products, including a di-substituted product. How can I improve selectivity?

Answer:

This issue arises from a lack of chemoselectivity , where your reagent reacts with both the intended free amino group and, to some extent, the Boc-protected amino group or the nitrogen of the carbamate itself. While the free primary amine is significantly more nucleophilic, under certain conditions (e.g., harsh reagents, elevated temperatures, or prolonged reaction times), the Boc-protected amine can also react.

Potential Byproducts:

  • Di-acylated/Di-alkylated product: Your electrophile has reacted with both amino groups.

  • Urea derivatives: If using isocyanates or related reagents.

Causality & Prevention:

  • Reagent Stoichiometry and Addition: Using a large excess of the electrophile can drive the reaction towards di-substitution.

    • Preventative Measure: Use a controlled amount of the electrophile (typically 1.0-1.2 equivalents). Consider slow addition of the electrophile to the reaction mixture to maintain a low instantaneous concentration.

  • Reaction Conditions: High temperatures can provide enough energy to overcome the activation barrier for the reaction at the less reactive Boc-protected amine.

    • Preventative Measure: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0°C or even lower and slowly warm up if necessary.

  • Base Selection: The choice of base can influence the nucleophilicity of the amino groups. Strong bases can deprotonate the carbamate, making it more reactive.

    • Preventative Measure: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine. Avoid strong bases like sodium hydride unless specifically required, as they can deprotonate the carbamate.

Protocol for Selective N-Acylation:

  • Dissolve this compound (1.0 eq.) in an appropriate anhydrous solvent (e.g., DCM, THF) under an inert atmosphere.

  • Add a non-nucleophilic base such as DIPEA (1.2 eq.).

  • Cool the mixture to 0°C.

  • Slowly add the acylating agent (e.g., acid chloride or anhydride, 1.05 eq.) dropwise over 15-30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).

  • Proceed with standard aqueous work-up and purification.

Q6: During Boc deprotection with trifluoroacetic acid (TFA), I am observing byproducts with a higher mass than my expected product. What are these and how can I avoid them?

Answer:

The acidic cleavage of a Boc group generates a tert-butyl cation , a reactive electrophile.[1] This cation can then alkylate any nucleophilic sites on your molecule of interest or other molecules in the reaction mixture, leading to unwanted byproducts. The electron-rich aromatic ring of your product is particularly susceptible to this side reaction (Friedel-Crafts alkylation).

Potential Byproducts:

  • tert-Butylated product: The tert-butyl cation has alkylated the aromatic ring or the newly deprotected amino group.

  • Trifluoroacetylated product: The deprotected amine has been acylated by TFA, which is especially a concern in solid-phase synthesis.[5]

Causality & Prevention:

  • tert-Butyl Cation Formation: This is an inherent part of the Boc deprotection mechanism with strong acids.

    • Preventative Measure: Use "scavengers" in your deprotection cocktail. These are nucleophilic species that are designed to trap the tert-butyl cation before it can react with your product. Common scavengers include triisopropylsilane (TIS), water, or thioanisole.[1]

  • TFA as an Acylating Agent: While less common in solution-phase chemistry, it can be a significant side reaction.

    • Preventative Measure: If trifluoroacetylation is a problem, consider using alternative deprotection conditions, such as HCl in an organic solvent like dioxane or diethyl ether.[5]

Table 1: Common Boc Deprotection Cocktails

Reagent CocktailScavenger(s)Purpose
95% TFA, 2.5% Water, 2.5% TISWater, TISGeneral purpose, good for most substrates.
95% TFA, 5% ThioanisoleThioanisoleParticularly effective for protecting sulfur-containing residues (e.g., methionine, cysteine).
4M HCl in DioxaneN/AAlternative to TFA; avoids trifluoroacetylation.

Diagram of Boc Deprotection and Side Reaction:

cluster_0 Desired Pathway cluster_1 Side Reaction Boc-Protected Amine Boc-Protected Amine Protonated Carbamate Protonated Carbamate Boc-Protected Amine->Protonated Carbamate + H+ Deprotected Amine Deprotected Amine Protonated Carbamate->Deprotected Amine - CO2 - tert-butyl cation Alkylated Byproduct Alkylated Byproduct tert-butyl cation tert-butyl cation tert-butyl cation->Alkylated Byproduct + Aromatic Ring

Caption: Desired deprotection pathway vs. side reaction.

Q7: I am observing a byproduct with approximately double the mass of my starting material. What could this be?

Answer:

A byproduct with roughly double the molecular weight of your starting material is likely a dimer . For aromatic amines, dimerization can occur through several pathways, most commonly through oxidative coupling . In this process, two molecules of the amine are coupled, often through the formation of a new C-C or C-N bond, with the loss of two hydrogen atoms.

Potential Dimer Structures:

  • Azo Dimer: Two molecules linked by an -N=N- bond.

  • Biaryl Dimer: A C-C bond formed between the two aromatic rings.

  • N-Aryl Dimer: A C-N bond formed between the amino group of one molecule and the ring of another.

Causality & Prevention:

  • Oxidative Conditions: As discussed in Q4, the presence of oxidants can promote the formation of radical intermediates that lead to dimerization.

    • Preventative Measure: Rigorously exclude oxygen and other oxidizing agents from your reaction.

  • Metal Catalysis: Certain metal catalysts, particularly those used in cross-coupling reactions, can promote homocoupling (dimerization) as a side reaction.

    • Preventative Measure: Optimize your catalyst, ligand, and reaction conditions to favor the desired cross-coupling over homocoupling. This may involve adjusting the temperature, solvent, or catalyst loading.

Purification Strategy for Dimer Removal:

Dimers are typically much less polar than the corresponding monomer. This difference in polarity can be exploited for purification.

  • Column Chromatography: This is the most effective method for separating dimers. Use a solvent system where the monomer has an Rf of ~0.3 for good separation.

  • Crystallization: If your desired product is crystalline, recrystallization can be an effective way to remove dimeric impurities, which may remain in the mother liquor.

References

  • PROCESS FOR PURIFYING A PHENYLENEDIAMINE. (1967).
  • N-alkylation of n-alpha-boc-protected amino acids. (1990).
  • PROCESS FOR THE PURIFICATION OF PHENYLENEDIAMINES. (2022).
  • Tert-butyl carbamate derivative and preparation method and application thereof. (2011).
  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Separation of phenylenediamine isomers by using decamethylcucurbit[1]uril. (2018). New Journal of Chemistry (RSC Publishing). [Link]

  • Separation and purification of cis and trans isomers. (1975).
  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2019). ResearchGate. [Link]

  • Process for preparing and purifying p-phenylenediamine. (1980).
  • Photosensitized Oxidative Dimerization at Tyrosine by a Water-Soluble 4-amino-1,8-naphthalimide. (2021). PMC - NIH. [Link]

  • Chemoselective acylation of monosubstituted thiacalix[6]arene with di-tert-butyl dicarbonate. (2025). ResearchGate. [Link]

  • Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate. (2020).
  • Toluidine. Wikipedia. [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). NIH. [Link]

  • Selective alkylation of the amino group of aminophenols. (2021). ResearchGate. [Link]

  • Investigation on the Gas-Phase reaction of OH radicals with p-Toluidine. (2024). ResearchGate. [Link]

  • Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. (2025). ResearchGate. [Link]

  • Protecting group. Wikipedia. [Link]

  • Process for making aminoalkylphenyl carbamates and intermediates therefor. (2009).
  • N-alkylation reaction of o-phenylenediamine with substituted benzyl... (2021). ResearchGate. [Link]

  • A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. (2010).
  • Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. (2009). MDPI. [Link]

  • On the selective N-methylation of BOC-protected amino acids. (2009). PubMed. [Link]

  • Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. (2010). PubMed. [Link]

  • Oxidative Copolymerization of Aniline with O- and P-Toluidine by Ammonium Per Sulfate: Kinetic and Pathway. (2014). Oriental Journal of Chemistry. [Link]

  • Tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate. PubChem. [Link]

  • Synthesis of Lemonose Derivatives: Methyl 4-amino-3-O,4-N-carbonyl-2,4,6-trideoxy-3-C-methyl-α-l-lyxo-pyranoside and Its Phenyl Thioglycoside. (2015). PubMed. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for tert-Butyl (4-amino-3-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of tert-butyl (4-amino-3-methylphenyl)carbamate, a key intermediate in pharmaceutical development.[1][2]

Welcome to the technical support center for the synthesis and optimization of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the challenges of this synthesis. This guide is structured to address common questions and troubleshoot specific issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

This section covers fundamental questions about the synthesis, helping you plan your experiment for optimal results from the start.

Q1: What is the most common and reliable method for synthesizing this compound?

The most straightforward and widely adopted method is the selective N-tert-butoxycarbonylation (Boc protection) of 4-amino-3-methylaniline (also known as 2-methyl-p-phenylenediamine).[1] The reaction involves treating the diamine with di-tert-butyl dicarbonate (Boc₂O) in a suitable organic solvent, often in the presence of a base.[1]

  • Expertise & Experience: The key to this synthesis is selectivity. The starting material has two primary amino groups. The amino group at the 4-position (para to the methyl group) is sterically hindered by the adjacent methyl group. Consequently, the amino group at the 1-position is more sterically accessible and electronically favored for nucleophilic attack on the Boc anhydride, leading to the desired mono-protected product.

Q2: How do I choose the right solvent and base for the reaction?

The choice of solvent and base is critical for achieving high yield and purity.

  • Solvent Selection: Aprotic solvents are preferred to avoid side reactions with Boc₂O. Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent choices due to their inertness and ability to dissolve the starting materials.[3] Ethyl acetate is also a viable option.[1]

  • Base Selection: A non-nucleophilic organic base is typically used to neutralize the acidic byproduct (tert-butoxycarboxylic acid, which decomposes to CO₂ and t-BuOH) without competing in the reaction. Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are common choices.[4] In some cases, an inorganic base like sodium bicarbonate may be used in a biphasic system.[3]

Table 1: Comparison of Common Solvents and Bases

SolventBaseTypical TemperatureKey Considerations
Dichloromethane (DCM)Triethylamine (TEA)0 °C to Room Temp.Excellent solubility for reagents; easy to remove post-reaction.
Tetrahydrofuran (THF)Triethylamine (TEA)0 °C to Room Temp.Good alternative to DCM; must be anhydrous.
Ethyl AcetateSodium BicarbonateRoom TemperatureGreener solvent option; reaction may be slower.

Q3: What are the critical parameters to control during the reaction?

  • Stoichiometry: To favor mono-protection and minimize the formation of the di-Boc side product, it is crucial to use a slight excess or an equimolar amount of the diamine relative to the Boc₂O. A typical ratio is 1.0 equivalent of Boc₂O to 1.0-1.1 equivalents of 4-amino-3-methylaniline.

  • Temperature: The reaction is exothermic. Adding the Boc₂O solution slowly to the amine solution at a reduced temperature (0 °C) helps control the reaction rate, dissipate heat, and prevent side reactions.[3] The reaction can then be allowed to warm to room temperature and stirred to completion.[5]

  • Reaction Monitoring: The progress should be diligently monitored using Thin-Layer Chromatography (TLC). This allows you to determine the point of maximum conversion of the starting material and minimize the formation of byproducts.[1]

Troubleshooting Guide

This section addresses specific problems that may arise during the experiment, providing logical steps to identify and solve them.

Issue 1: Low or No Product Yield

Symptom: After the reaction time, TLC analysis shows mostly unreacted starting material (4-amino-3-methylaniline).

Possible CauseDiagnostic CheckRecommended Solution
Inactive Boc₂O Boc₂O can degrade over time, especially if exposed to moisture.Use a fresh bottle of Boc₂O or verify the activity of the current stock.
Insufficient Base Check the pH of the reaction mixture (if aqueous workup is used).Add an additional 0.5 equivalents of base (e.g., TEA) and monitor the reaction for another 1-2 hours.
Low Temperature The reaction may be too slow if kept at 0 °C for the entire duration.After the initial addition at 0 °C, allow the reaction to warm to room temperature and stir for 4-16 hours.[5]

Issue 2: Formation of Significant Side Products

Symptom: TLC shows multiple spots in addition to the starting material and the desired product. The most common side product is the di-protected species, tert-Butyl N,N'-(2-methyl-1,4-phenylene)dicarbamate.

Possible CauseDiagnostic CheckRecommended Solution
Incorrect Stoichiometry Review experimental notes to confirm the molar ratios used.Use 1.0 equivalent or slightly less of Boc₂O relative to the diamine. This ensures the limiting reagent is the protecting group, minimizing over-reaction.
Reaction Temperature Too High Localized heating during the addition of Boc₂O can drive the formation of the di-Boc product.Add the Boc₂O solution dropwise to a cooled (0 °C) solution of the amine with vigorous stirring to ensure rapid mixing and heat dissipation.

Issue 3: Difficult Purification

Symptom: The crude product is an inseparable mixture of the desired mono-Boc compound, starting diamine, and di-Boc byproduct.

Possible CauseDiagnostic CheckRecommended Solution
Similar Polarity of Components The polarities of the starting material, product, and di-Boc byproduct can be close, making chromatographic separation challenging.Optimize the mobile phase for flash column chromatography. A gradient elution starting with a less polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity can effectively separate the components. The di-Boc product will elute first, followed by the desired mono-Boc product, and finally the highly polar starting diamine.
Incomplete Aqueous Workup Residual basic or acidic impurities can interfere with chromatography.Ensure the workup is thorough. Wash the organic layer with a mild acid (e.g., 1M HCl) to remove unreacted amine and excess base, followed by a wash with saturated sodium bicarbonate solution to remove acidic byproducts, and finally with brine.[3]

Visualized Workflows and Protocols

General Synthesis and Purification Workflow

The following diagram illustrates the standard workflow for the synthesis and purification of this compound.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification prep_amine Dissolve 4-amino-3-methylaniline and TEA in anhydrous DCM cool Cool amine solution to 0 °C prep_amine->cool prep_boc Dissolve Boc₂O in anhydrous DCM add Add Boc₂O solution dropwise prep_boc->add cool->add Vigorous Stirring stir Stir at RT overnight add->stir monitor Monitor by TLC stir->monitor Check hourly wash Wash with 1M HCl, NaHCO₃(aq), and Brine monitor->wash Upon completion dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify by Flash Column Chromatography concentrate->chromatography characterize Characterize pure product (NMR, MS) chromatography->characterize

Caption: Standard workflow for Boc protection of 4-amino-3-methylaniline.

Troubleshooting Decision Tree

Use this flowchart to diagnose and resolve common issues during the synthesis.

Caption: Decision tree for troubleshooting common synthesis problems.

Detailed Experimental Protocol

This protocol is a self-validating system designed for the synthesis of approximately 5g of the target compound.

Materials:

  • 4-amino-3-methylaniline (2.50 g, 20.5 mmol, 1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (4.36 g, 20.0 mmol, 0.98 equiv)

  • Triethylamine (TEA) (3.1 mL, 22.5 mmol, 1.1 equiv)

  • Anhydrous Dichloromethane (DCM) (100 mL)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Mobile Phase: Hexane and Ethyl Acetate

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-3-methylaniline (2.50 g) and triethylamine (3.1 mL) in 50 mL of anhydrous DCM.

  • Reaction Setup: Cool the flask to 0 °C in an ice-water bath. In a separate beaker, dissolve Boc₂O (4.36 g) in 50 mL of anhydrous DCM.

  • Addition: Transfer the Boc₂O solution to a dropping funnel and add it dropwise to the stirred amine solution over 30 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate). The product should have an Rf value between that of the starting material and the di-Boc byproduct. The reaction is complete when the starting diamine spot is faint.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 10% to 30% ethyl acetate in hexane. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to afford this compound as a solid. The typical yield is 70-90%.[1]

References

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Org. Synth. 1966, 46, 13.
  • BenchChem. (n.d.). Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)
  • BenchChem. (n.d.). tert-Butyl (4-amino-3-methylphenyl)
  • Chem-Impex. (n.d.). (4-Amino-3-methyl-phenyl)carbamic acid tert-butyl ester.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic-Chemistry.org.
  • MDPI. (2009). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)
  • BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem Technical Support.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps.
  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. J&K Scientific.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl 3-(bromomethyl)

Sources

Technical Support Center: tert-Butyl (4-amino-3-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Stability, Proper Storage, and Experimental Success

Welcome to the technical support guide for tert-Butyl (4-amino-3-methylphenyl)carbamate (CAS No. 325953-41-1). This document, designed for researchers, scientists, and professionals in drug development, provides critical information on the stability and storage of this key synthetic intermediate. Adherence to these guidelines is essential for maintaining the compound's purity and ensuring the reliability and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound? A: For optimal long-term stability, the compound should be stored at 4°C, protected from light.[1] Some suppliers also recommend room temperature storage under an inert atmosphere.[2] The key is to keep it in a cool, dry, dark, and well-ventilated place with the container tightly closed.[3]

Q2: Is this compound sensitive to air or moisture? A: Yes. Like many aniline derivatives, this compound is susceptible to oxidation from atmospheric oxygen, which can lead to discoloration. The carbamate functional group is also sensitive to hydrolysis, especially under acidic or basic conditions, which can be exacerbated by moisture. Therefore, storage under an inert atmosphere (e.g., Argon or Nitrogen) is highly recommended to prevent degradation.[2][4]

Q3: What are the visual signs of degradation? A: The primary visual indicator of degradation is a change in color. A pure compound should be a white to off-white solid. Oxidation of the aniline moiety often results in the formation of colored impurities, causing the compound to appear yellow, brown, or even dark purple over time.

Q4: What is the expected shelf-life of this compound? A: While specific shelf-life studies are not publicly available, its stability is highly dependent on storage conditions. When stored correctly at 4°C under an inert atmosphere and protected from light, the compound can be expected to maintain its purity (≥97%) for an extended period.[1] We strongly advise verifying the purity of the material if it has been stored for over a year or if any visual changes are observed.

Q5: Can I store the compound in solution? A: Storing this compound in solution is generally not recommended for long periods due to the increased risk of degradation. If you must prepare a stock solution, use a dry, aprotic solvent, prepare it fresh for each use, and store it at a low temperature (e.g., -20°C) under an inert atmosphere for short-term use only.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the use of this compound in experimental settings.

Problem Potential Cause Recommended Solution & Rationale
Inconsistent Reaction Yields or Unexpected Byproducts Compound Degradation: The most likely cause is the degradation of the starting material due to improper storage. The presence of the de-protected aniline (4-amino-3-methylaniline) or oxidized impurities can interfere with the desired reaction pathway.1. Verify Purity: Before use, analyze the compound's purity using techniques like HPLC, LC-MS, or ¹H NMR. Compare the results to the certificate of analysis provided by the supplier. 2. Follow Strict Storage Protocols: Ensure the compound is stored at the recommended 4°C, under an inert atmosphere, and protected from light.[1] 3. Use Fresh Material: If the compound is old or shows signs of discoloration, it is best to use a fresh, unopened bottle to ensure the highest quality starting material.
Compound Has Changed Color (e.g., Yellow to Brown) Oxidation: The free amino group on the aniline ring is susceptible to oxidation by atmospheric oxygen. This process is often accelerated by exposure to light and elevated temperatures.1. Assess Severity: Minor discoloration (pale yellow) may not significantly impact some reactions, but purity should be confirmed. Severe discoloration (dark yellow, brown, or purple) indicates significant degradation, and the material should be discarded. 2. Prevent Future Oxidation: Always handle the solid in an inert atmosphere glovebox or flush the container with Argon or Nitrogen before sealing. Store in an amber vial to protect from light.[1][2]
Poor Solubility in Aprotic Solvents Presence of Impurities: The formation of insoluble polymeric byproducts from degradation can reduce the overall solubility of the material. Moisture can lead to hydrolysis, creating the more polar and potentially less soluble free aniline salt.1. Purity Analysis: Confirm the identity and purity of the compound. 2. Filtration: If minor insoluble particulates are present, you may be able to dissolve the bulk material and filter the solution before use. However, this is not a substitute for using high-purity material. 3. Ensure Anhydrous Conditions: Use anhydrous solvents and handle the compound under dry conditions to prevent hydrolysis.

Section 3: Protocols and Data

Recommended Handling and Storage Workflow

Proper handling from receipt to use is crucial for maintaining the integrity of this compound. The following workflow diagram illustrates the best practices.

G Figure 1. Recommended Handling Workflow cluster_0 Receiving & Initial Storage cluster_1 Handling & Use cluster_2 Post-Use Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Store Store at 4°C, Protected from Light Inspect->Store Seal Intact Quarantine Quarantine & Test Purity Inspect->Quarantine Seal Broken Equilibrate Equilibrate to Room Temp in a Desiccator Store->Equilibrate Inert Work in Inert Atmosphere (Glovebox or N2/Ar) Equilibrate->Inert Weigh Weigh Required Amount Inert->Weigh Backfill Backfill Container with Inert Gas Before Resealing Weigh->Backfill Return Return to 4°C Storage Backfill->Return

Caption: Workflow for receiving, storing, and handling the reagent.

Chemical Stability Profile & Degradation Pathways

The stability of this compound is primarily threatened by two chemical processes: oxidation of the aniline ring and hydrolysis of the Boc-protecting group.

  • Oxidation: The electron-rich aromatic amine is susceptible to oxidation by atmospheric O₂, leading to highly colored quinone-like structures and other degradation products. This process is often catalyzed by light and trace metal impurities.

  • Hydrolysis: The tert-butoxycarbonyl (Boc) group is labile under acidic conditions.[5] While stable to most bases, strong aqueous bases or prolonged exposure to moisture can also facilitate the hydrolysis of the carbamate linkage, yielding 4-amino-3-methylaniline, isobutylene, and carbon dioxide.

G Figure 2. Potential Degradation Pathways Compound This compound C₁₂H₁₈N₂O₂ Oxidized Colored Impurities (e.g., Quinone-imines) Compound->Oxidized  Air (O₂), Light Hydrolyzed 4-amino-3-methylaniline + CO₂ + Isobutylene Compound->Hydrolyzed  Moisture (H₂O)  Acidic Conditions

Caption: Major degradation pathways for the compound.

Summary of Storage and Handling Parameters
ParameterRecommended ConditionRationale & Key Considerations
Temperature 4°C (Refrigerated) [1]Slows the rate of all potential degradation reactions. Avoid repeated freeze-thaw cycles if the compound has been exposed to moisture.
Atmosphere Inert Gas (Argon or Nitrogen) [2]Prevents oxidation of the sensitive aniline functional group, which is the primary cause of discoloration and impurity formation.
Light Protect from Light (Amber Vial) [1]Prevents photo-oxidation and other light-catalyzed degradation pathways.
Moisture Keep in a Dry Place / Desiccate [3]Prevents hydrolysis of the Boc-carbamate group. Ensure the container is tightly sealed.
Incompatibilities Strong Oxidizing Agents, Strong Acids [6][7]Avoid contact with strong oxidizing agents which will rapidly degrade the compound. Strong acids will cleave the Boc protecting group.[5]

Section 4: References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Herrett, R. A. (1969). Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. Retrieved from [Link]

Sources

Technical Support Center: Safe Handling and Disposal of tert-Butyl (4-amino-3-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl (4-amino-3-methylphenyl)carbamate (CAS RN: 325953-41-1). This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Core Principles of Safe Handling

The unique structure of this compound, featuring a Boc-protected amine and a free aromatic amine, necessitates a handling protocol that respects its potential reactivity and biological activity. The tert-butyl carbamate group is generally stable under basic conditions but can be cleaved by acids, while the aromatic amine group presents potential toxicological concerns and susceptibility to oxidation. Adherence to the following guidelines is paramount for both personal safety and experimental integrity.

Troubleshooting Guide

This section addresses specific problems that may arise during the handling and use of this compound.

Issue 1: The compound has changed color (e.g., from off-white to brown/purple).
  • Question: I received my vial of this compound and it appears to be an off-white solid. After storing it in the lab for some time, it has developed a brownish or purplish hue. Is it still usable?

  • Answer: A color change is a common indicator of degradation, likely due to oxidation of the aromatic amine functionality. Aromatic amines are susceptible to air and light-induced oxidation, which can lead to the formation of colored impurities.

    • Causality: The presence of the free amino group on the phenyl ring makes the compound prone to oxidation. This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities.

    • Recommended Action:

      • Assess the extent of discoloration: A slight change in color may not significantly impact the outcome of all experiments, particularly if the compound is to be used in a reaction where it is a limiting reagent and the impurities are unlikely to interfere. However, for applications requiring high purity, such as in the final steps of a synthesis or for biological assays, the use of discolored compound is not recommended.

      • Consider purification: If the material is valuable and a significant amount is discolored, you may consider repurification by recrystallization or column chromatography. However, for routine use, it is often more practical to use a fresh, unoxidized batch.

      • Preventative Measures: To prevent future degradation, store the compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed, amber-colored vial, and in a cool, dark place such as a refrigerator (4°C is recommended for storage).[1][2]

Issue 2: Difficulty in dissolving the compound.
  • Question: I am having trouble dissolving this compound in my chosen solvent. What should I do?

  • Answer: Solubility issues can arise from using an inappropriate solvent or from the compound having degraded.

    • Solvent Selection: Based on its structure, this compound is expected to be soluble in many common organic solvents.

      • Recommended Solvents: Dichloromethane, chloroform, and alcohols are generally good choices for dissolving tert-butyl carbamates.[3] For this specific compound, its structure suggests good solubility in ethyl acetate and other polar aprotic solvents.

      • Poor Solvents: It is expected to have low solubility in water and non-polar solvents like hexanes or petroleum ether.[3]

    • Troubleshooting Steps:

      • Gentle Warming: Gently warming the mixture can increase the rate of dissolution. However, be cautious, as excessive heat can lead to thermal decomposition.

      • Sonication: Using an ultrasonic bath can help to break up solid aggregates and enhance dissolution.

      • Solvent Polarity: If the compound is not dissolving, consider a solvent with a different polarity. If you are using a non-polar solvent, try a more polar one, and vice-versa.

      • Check for Impurities: If the compound has degraded, the resulting impurities may be insoluble in your chosen solvent. If you observe a significant amount of insoluble material in a solvent that should be suitable, this may be an indication of degradation.

Issue 3: Unexpected reaction outcomes or side products.
  • Question: My reaction with this compound is giving unexpected results or a low yield. What could be the cause?

  • Answer: Unexpected reaction outcomes can be due to several factors, including compound degradation, inappropriate reaction conditions, or unintended reactivity of the functional groups.

    • Thermal Decomposition: tert-Butyl carbamates can be thermally labile. Heating the compound, especially above its melting point, can lead to decomposition, typically yielding isobutylene, carbon dioxide, and the corresponding amine.[4] This would result in the formation of 4-amino-3-methylaniline in your reaction mixture, which could then undergo its own set of reactions.

    • Acid Sensitivity: The Boc protecting group is sensitive to acidic conditions. If your reaction mixture is acidic, you may be inadvertently cleaving the Boc group, leading to the formation of the free diamine.

    • Incompatible Reagents: This compound is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[5] Using such reagents will lead to degradation or unwanted side reactions.

    • Troubleshooting Workflow:

      G cluster_troubleshooting Potential Causes & Solutions start Unexpected Reaction Outcome check_purity Verify Purity of Starting Material (e.g., by NMR or LC-MS) start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_reagents Assess Reagent Compatibility start->check_reagents troubleshoot Troubleshooting Actions check_purity->troubleshoot check_conditions->troubleshoot check_reagents->troubleshoot purity_issue Impure Starting Material? -> Use fresh or purified compound. troubleshoot->purity_issue Purity temp_issue Reaction Temperature Too High? -> Lower temperature; monitor for decomposition. troubleshoot->temp_issue Conditions acid_issue Acidic Conditions? -> Use a non-acidic alternative or add a non-nucleophilic base. troubleshoot->acid_issue Conditions reagent_issue Incompatible Reagents? -> Consult compatibility data; choose alternative reagents. troubleshoot->reagent_issue Reagents

      Caption: Troubleshooting workflow for unexpected reaction outcomes.

Frequently Asked Questions (FAQs)

Handling and Storage
  • Q1: What are the primary hazards associated with this compound?

    • A1: The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[6] Some structurally similar compounds are also classified as harmful if swallowed.[7] As with many aromatic amines, chronic exposure should be avoided.

  • Q2: What Personal Protective Equipment (PPE) should I wear when handling this compound?

    • A2: At a minimum, you should wear a laboratory coat, chemical-resistant gloves (nitrile is a common choice, but see Q3), and safety glasses with side shields.[6][7] If there is a risk of generating dust or aerosols, work should be conducted in a fume hood or a ventilated enclosure.

  • Q3: Are nitrile gloves sufficient for handling this compound?

    • A3: While nitrile gloves offer good general chemical resistance, their effectiveness against specific compounds can vary.[8][9] For aromatic amines, prolonged contact with nitrile gloves may not be ideal.[8] It is recommended to change gloves immediately if they become contaminated. For extended handling or in case of a spill, consider using thicker, chemical-resistant gloves such as neoprene or butyl rubber.[7] Always inspect gloves for any signs of degradation before use.

  • Q4: What are the proper storage conditions for this compound?

    • A4: To maintain its stability and prevent degradation, store this compound in a tightly closed container, in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents and acids.[6][10] Refrigeration at 4°C is recommended for long-term storage.[1][2] Storing under an inert atmosphere (argon or nitrogen) is also advisable to prevent oxidation.[11]

Spill and Waste Disposal
  • Q5: What is the correct procedure for cleaning up a small spill of solid this compound?

    • A5: For a small spill of the solid material:

      • Ensure you are wearing appropriate PPE, including gloves, safety glasses, and a lab coat.

      • Avoid generating dust.[10]

      • Carefully sweep up the solid material and place it into a suitable, labeled container for hazardous waste disposal.[5]

      • Decontaminate the spill area by wiping with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. For carbamates, washing with a strong soap solution or washing soda (sodium carbonate) is also effective.[6]

      • Collect all cleanup materials in a sealed bag or container for hazardous waste disposal.

  • Q6: How should I handle a larger spill or a spill of a solution containing the compound?

    • A6: For larger spills or solutions:

      • Evacuate the immediate area and alert others.

      • If the solvent is flammable, remove all ignition sources.

      • Increase ventilation to the area, if it is safe to do so.

      • Wearing appropriate PPE, contain the spill by diking with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[5]

      • Once the liquid is absorbed, carefully scoop the material into a labeled container for hazardous waste.

      • Decontaminate the area as described for a small spill.

  • Q7: How do I properly dispose of waste containing this compound?

    • A7: All waste containing this compound, including unused solid, solutions, and contaminated materials (e.g., gloves, paper towels), must be treated as hazardous waste.

      • Solid Waste: Collect in a clearly labeled, sealed container.[4]

      • Liquid Waste: Collect in a designated, labeled hazardous waste container for organic waste. Do not pour down the drain.[4][12]

      • Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[4][10]

Experimental Procedures
  • Q8: I need to quench a reaction containing this compound. What is a safe procedure?

    • A8: The appropriate quenching procedure will depend on the other reagents in your reaction mixture. However, here are some general guidelines for quenching reactions that may contain unreacted starting material or other reactive species:

      • Cool the reaction: It is always good practice to cool the reaction mixture in an ice bath before quenching, especially if the reaction was run at elevated temperatures or if the quenching process is expected to be exothermic.[13]

      • Slow Addition: Add the quenching agent slowly and dropwise with vigorous stirring.[14]

      • Inert Atmosphere: If the reaction was run under an inert atmosphere, it is often advisable to maintain this during the initial stages of the quench.

      • Choice of Quenching Agent: For many reactions, a slow addition of water or a saturated aqueous solution (e.g., ammonium chloride or sodium bicarbonate) is appropriate. The choice will depend on the specific chemistry involved. If your reaction contains water-reactive reagents, a less reactive quenching agent like isopropanol should be used first, followed by a mixture of isopropanol and water, and then finally water.[14][15]

  • Q9: Are there any specific safety concerns when running reactions at elevated temperatures with this compound?

    • A9: Yes. As mentioned in the troubleshooting section, tert-butyl carbamates can undergo thermal decomposition at elevated temperatures.[4] Studies on similar compounds have shown that decomposition can occur at temperatures as low as 177.5 °C, yielding the corresponding amine, carbon dioxide, and isobutylene.[4] It is therefore crucial to carefully control the temperature of reactions involving this compound and to be aware of the potential for the formation of decomposition products if the reaction is overheated.

Summary of Safety Information

Hazard Recommended Precaution
Skin & Eye Irritation Wear safety glasses with side shields and chemical-resistant gloves.[6]
Inhalation Handle in a well-ventilated area or fume hood, especially when handling the solid.[7]
Ingestion Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7]
Chemical Incompatibility Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[5]
Thermal Instability Avoid excessive heating to prevent decomposition.[4]

Safe Disposal Workflow

G cluster_waste_streams Segregate Waste Streams start Waste Generation solid_waste Solid Waste (Unused compound, contaminated solids) start->solid_waste liquid_waste Liquid Waste (Reaction mixtures, solutions) start->liquid_waste ppe_waste Contaminated PPE (Gloves, etc.) start->ppe_waste label_solid Label as 'Hazardous Waste: This compound' solid_waste->label_solid label_liquid Label as 'Hazardous Waste: Organic Solvents, this compound' liquid_waste->label_liquid label_ppe Label as 'Hazardous Waste: Contaminated PPE' ppe_waste->label_ppe store Store in a designated, secondary containment area label_solid->store label_liquid->store label_ppe->store dispose Arrange for pickup by a licensed waste disposal service store->dispose

Caption: Workflow for the safe disposal of waste.

References

Sources

Resolving issues with tert-Butyl (4-amino-3-methylphenyl)carbamate solubility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl (4-amino-3-methylphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on resolving common solubility issues encountered during experimental work. Here, you will find practical troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful use of this compound in your research.

Understanding the Molecule: A Senior Scientist's Perspective

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. The presence of both a free amine and a tert-butoxycarbonyl (Boc)-protected amine group on the same phenyl ring imparts a unique combination of reactivity and stability. However, this structure also presents specific challenges regarding its solubility. The Boc group, while excellent for protecting the amine functionality, is sterically bulky and non-polar, which can significantly influence the compound's interaction with solvents. The free amine and the aromatic ring contribute to its polarity and potential for hydrogen bonding. Understanding this delicate balance is key to overcoming solubility hurdles.

Troubleshooting Guide: Resolving Solubility Issues

This section directly addresses common problems encountered when trying to dissolve this compound.

Question: My this compound is not dissolving in my chosen solvent. What should I do?

Answer: This is a common issue that can often be resolved by a systematic approach to solvent selection and dissolution technique. Here is a step-by-step troubleshooting workflow:

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Resolution cluster_3 Unsuccessful? A Compound is insoluble or poorly soluble at RT B Step 1: Verify Compound Purity and Solvent Quality A->B C Step 2: Select an Appropriate Solvent (Refer to Solubility Table) B->C Impurity can affect solubility. Use fresh, anhydrous solvent. D Step 3: Gentle Heating (e.g., 30-40°C) C->D Compound is likely soluble in polar aprotic or some polar protic solvents. E Step 4: Increase Agitation (Vortexing or Sonication) D->E Increased kinetic energy can overcome dissolution barriers. H Compound Dissolves Successfully D->H F Step 5: Consider a Solvent Mixture E->F Mechanical energy aids in breaking crystal lattice. E->H G Step 6: pH Adjustment (for aqueous solutions) F->G e.g., DCM/MeOH or THF/DMF. Tune polarity. F->H G->H Protonation of the free amine can increase aqueous solubility. I Consult further resources or consider alternative synthetic route. G->I If still insoluble

Caption: Troubleshooting workflow for solubility issues.

Detailed Explanation of Troubleshooting Steps:

  • Verify Compound Purity and Solvent Quality: Impurities in the compound or water in anhydrous solvents can significantly impact solubility. Ensure you are using a high-purity starting material and fresh, dry solvents.

  • Select an Appropriate Solvent: Based on the structure of this compound, polar aprotic solvents are often the best starting point. Refer to the solubility data table below for guidance.

  • Gentle Heating: Increasing the temperature to a modest 30-40°C can enhance solubility by providing the necessary energy to break the crystal lattice. Avoid excessive heat, as it can potentially lead to degradation over long periods.

  • Increase Agitation: Simple stirring may not be sufficient. Using a vortex mixer or an ultrasonic bath can provide the mechanical energy needed to facilitate dissolution.

  • Consider a Solvent Mixture: If the compound is poorly soluble in a single solvent, a co-solvent system can be effective. For example, a small amount of a more polar solvent like methanol (MeOH) can be added to a less polar solvent like dichloromethane (DCM) to improve solubility.

  • pH Adjustment (for aqueous solutions): The free amino group on the phenyl ring can be protonated under acidic conditions. Adding a small amount of a dilute acid (e.g., 0.1 M HCl) to an aqueous suspension can significantly increase the solubility of the compound by forming the more soluble ammonium salt. However, be mindful that the Boc protecting group is labile to strong acids.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: Generally, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for achieving high concentrations. For many synthetic applications, chlorinated solvents like dichloromethane (DCM) and chloroform (CHCl₃), as well as ethers like tetrahydrofuran (THF), are also effective, though solubility may be lower than in DMSO or DMF. Polar protic solvents like methanol and ethanol can also be used.

Q2: Can I use water to dissolve this compound?

A2: this compound is generally poorly soluble in neutral water due to the non-polar Boc group and the aromatic ring.[2] As mentioned in the troubleshooting guide, solubility can be increased by acidifying the water to protonate the free amine. However, prolonged exposure to acidic conditions should be avoided to prevent cleavage of the Boc group.[1]

Q3: I've noticed that my solution of this compound turns yellow over time. Is this a concern?

A3: The appearance of a yellow color could indicate oxidation of the free amino group. This is more likely to occur if the solution is exposed to air and light for extended periods. It is recommended to store solutions of this compound, especially in volatile solvents, under an inert atmosphere (e.g., nitrogen or argon) and protected from light, particularly if they are to be stored for more than a few hours before use. For long-term storage, it is best to keep the compound as a solid at low temperatures (2-8°C).[3]

Q4: Will heating the solution to a high temperature improve solubility?

A4: While gentle warming can aid dissolution, high temperatures (e.g., > 50-60°C) should be approached with caution. Although the compound itself is relatively stable, prolonged heating in certain solvents could lead to degradation or side reactions. It is always best to start with gentle warming and increased agitation before resorting to higher temperatures.

Quantitative Solubility Data

The following table provides a summary of the solubility of this compound in various common laboratory solvents. Please note that these values are estimates based on the chemical structure and data for analogous compounds and should be used as a guide. For precise quantitative work, it is recommended to determine the solubility experimentally using a method such as the shake-flask method.[4]

SolventTypeEstimated Solubility (at 25°C)Notes
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100 mg/mLExcellent solvent for high concentration stock solutions.
N,N-Dimethylformamide (DMF)Polar Aprotic> 50 mg/mLGood alternative to DMSO.
Dichloromethane (DCM)Non-polar10 - 20 mg/mLCommonly used for reactions and chromatography.
Tetrahydrofuran (THF)Polar Aprotic10 - 20 mg/mLGood for reactions where a non-protic solvent is required.
Methanol (MeOH)Polar Protic5 - 10 mg/mLMay be used as a co-solvent to improve solubility in less polar solvents.
Ethanol (EtOH)Polar Protic5 - 10 mg/mLSimilar to methanol.
Acetonitrile (ACN)Polar Aprotic5 - 10 mg/mLUseful for analytical applications like HPLC.
WaterPolar Protic< 1 mg/mLEssentially insoluble at neutral pH. Solubility increases with decreasing pH.

Experimental Protocols

Protocol 1: Standard Dissolution for Synthetic Reactions

This protocol describes a general method for dissolving this compound for use in a typical organic synthesis reaction.

Materials:

  • This compound

  • Anhydrous solvent of choice (e.g., Dichloromethane)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the desired amount of this compound.

  • Add the anhydrous solvent via syringe. Start with a volume that will give you the desired reaction concentration.

  • Stir the mixture at room temperature for 5-10 minutes.

  • If the compound has not fully dissolved, gently warm the flask in a water bath to 30-40°C with continued stirring.

  • If solubility is still limited, consider adding a co-solvent. For example, if using DCM, add methanol dropwise until a clear solution is obtained.

  • Once the compound is fully dissolved, cool the solution to the desired reaction temperature before adding other reagents.

Protocol 2: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is suitable for preparing a stock solution for biological screening or other applications requiring a high concentration.

Materials:

  • This compound

  • Anhydrous DMSO

  • Vial with a screw cap

  • Vortex mixer or sonicator

Procedure:

  • Weigh the desired amount of this compound into a clean, dry vial.

  • Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).

  • Cap the vial tightly and vortex the mixture for 1-2 minutes.

  • If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at -20°C to maintain stability.

Mechanistic Insights: The Role of the Boc Group

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. Its removal is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[1] This process proceeds through the formation of a stable tert-butyl cation.

G cluster_0 Boc Deprotection Mechanism Boc-Amine R-NH-Boc Protonated Boc-Amine R-NH-Boc(H+) Boc-Amine->Protonated Boc-Amine + H+ Carbamic Acid R-NH-COOH Protonated Boc-Amine->Carbamic Acid Loss of isobutylene tert-butyl cation (CH3)3C+ Amine R-NH2 Carbamic Acid->Amine - CO2 CO2 CO2

Caption: Simplified mechanism of Boc deprotection.

This inherent acid sensitivity is crucial to consider when choosing solvents or reaction conditions. While advantageous for deprotection, accidental exposure to acidic environments during dissolution or reaction can lead to premature removal of the Boc group, resulting in undesired side products.

References

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Google Patents.
  • Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

  • Reddit. Having great trouble with a Boc-protection reaction : r/chemhelp. [Link]

Sources

Technical Support Center: Monitoring Reactions of tert-Butyl (4-amino-3-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving tert-Butyl (4-amino-3-methylphenyl)carbamate . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for ensuring reaction success. Here, we move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific synthetic context.

Frequently Asked Questions (FAQs)

Q1: What makes monitoring reactions with this compound critical?

A1: this compound possesses two distinct amine functionalities with differing nucleophilicity. The free aniline at position 4 is significantly more nucleophilic and reactive than the Boc-protected amine. However, under certain conditions, the Boc-protected amine can still react or be cleaved. Furthermore, the aromatic ring is susceptible to various side reactions. Real-time monitoring is crucial to:

  • Ensure selective reaction at the desired amine group.

  • Prevent over-reaction or formation of di-substituted products.

  • Detect potential side-products , such as oxidation of the aniline or cleavage of the Boc group.

  • Determine the reaction endpoint accurately , preventing unnecessary heating or exposure to reagents that could lead to degradation.

Q2: Which analytical techniques are most suitable for monitoring these reactions?

A2: The most common and effective techniques are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice depends on the reaction scale, available equipment, and the level of detail required. Mass Spectrometry (MS), often coupled with LC (LC-MS), is also invaluable for identifying products and byproducts.

Troubleshooting and In-Depth Monitoring Guides

Thin-Layer Chromatography (TLC): The First Line of Analysis

TLC is a rapid, inexpensive, and highly effective method for qualitatively monitoring reaction progress. It allows for a quick visual assessment of the consumption of starting material and the formation of the product.[1]

Troubleshooting Common TLC Issues
  • Problem: My spots are streaking.

    • Cause & Solution: Aromatic amines can interact strongly with the acidic silica gel on the TLC plate, causing streaking. To remedy this, add a small amount (0.5-1%) of a basic modifier like triethylamine (Et3N) or ammonia to your eluent system. This will neutralize the acidic sites on the silica and lead to sharper, more defined spots.

  • Problem: My starting material and product spots are too close to resolve (similar Rf values).

    • Cause & Solution: The polarity difference between your starting material and product may be insufficient for good separation in the chosen solvent system. Experiment with different solvent systems of varying polarity. A common starting point for Boc-protected anilines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Systematically vary the ratio (e.g., 9:1, 4:1, 1:1 Hexanes:EtOAc) to optimize separation.

  • Problem: I can't see my spots under the UV lamp.

    • Cause & Solution: While the aromatic ring in this compound should be UV-active, your product might not be if the aromaticity is lost. Use a chemical stain for visualization. A potassium permanganate (KMnO4) dip is a good general stain that reacts with many functional groups. For primary amines, a ninhydrin stain can be very effective, though it may require heating to visualize Boc-protected amines.

Detailed Protocol: Reaction Monitoring by TLC
  • Plate Preparation: With a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

  • Spotting:

    • Lane 1 (Starting Material - SM): Dissolve a small amount of your starting this compound in a suitable solvent (e.g., ethyl acetate) and spot it on the left of the baseline.

    • Lane 2 (Co-spot - C): Apply a spot of the starting material as in Lane 1. Then, carefully spot the reaction mixture directly on top of the starting material spot.

    • Lane 3 (Reaction Mixture - RXN): Spot a sample of your ongoing reaction on the right of the baseline.

  • Development: Place the TLC plate in a developing chamber containing your chosen eluent system (e.g., 7:3 Hexanes:Ethyl Acetate with 0.5% Et3N). Ensure the solvent level is below your baseline. Cover the chamber.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it, and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm) and circle them. If necessary, use a chemical stain.

  • Interpretation:

    • The starting material spot in Lane 1 serves as a reference.

    • In a successful reaction, the spot corresponding to the starting material in the RXN lane (Lane 3) will diminish over time, while a new spot for the product will appear.

    • The co-spot lane (Lane 2) helps to definitively identify the starting material spot in the reaction mixture, even if the Rf value shifts slightly due to matrix effects.

    • The reaction is complete when the starting material spot is no longer visible in the RXN lane.

TLC_Workflow cluster_prep Preparation cluster_spot Spotting cluster_run Analysis Prep_Plate Prepare TLC Plate (draw baseline) Spot_SM Spot Starting Material (SM) Prep_Plate->Spot_SM Prep_Eluent Prepare Eluent (+/- modifier) Develop Develop Plate Prep_Eluent->Develop Spot_Co Co-spot (SM + RXN) Spot_SM->Spot_Co Spot_RXN Spot Reaction Mixture (RXN) Spot_Co->Spot_RXN Spot_RXN->Develop Visualize Visualize (UV/Stain) Develop->Visualize Interpret Interpret Results Visualize->Interpret

Caption: Workflow for reaction monitoring using TLC.

High-Performance Liquid Chromatography (HPLC): Quantitative Insights

HPLC provides quantitative data on the progress of your reaction, allowing you to determine the percentage conversion of starting material to product and identify impurities.

Troubleshooting Common HPLC Issues
  • Problem: Poor peak shape (tailing or fronting).

    • Cause & Solution: Similar to TLC, interactions with the stationary phase can cause poor peak shape. For reverse-phase HPLC (e.g., C18 column), adding a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve the peak shape of amines by ensuring they are protonated.

  • Problem: Co-elution of starting material and product.

    • Cause & Solution: The mobile phase composition is not optimal for separation. Adjust the gradient of your mobile phase. If using a water/acetonitrile system, try altering the slope of the gradient or incorporating an isocratic hold to improve resolution between closely eluting peaks. Changing the mobile phase pH can also significantly affect the retention of ionizable compounds like amines.

  • Problem: Ghost peaks are appearing in my chromatogram.

    • Cause & Solution: This can be due to carryover from a previous injection or impurities in your mobile phase. Always use high-purity HPLC-grade solvents. Run a blank gradient (injecting only mobile phase) to see if the peaks persist. If they do, the issue is with your system or solvents. If not, it's likely carryover, and you should implement a robust needle wash protocol on your autosampler.

Detailed Protocol: General HPLC Method for Reaction Monitoring

This is a general reverse-phase HPLC method that can be adapted for this compound and its derivatives. Method optimization will be required for specific applications.

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 5 µL

Sample Preparation:

  • Carefully take an aliquot (e.g., 10 µL) from the reaction mixture.

  • Quench the reaction in the aliquot if necessary (e.g., by adding a small amount of water or buffer).

  • Dilute the aliquot significantly with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile) to a final concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Interpretation: By integrating the peak areas of the starting material and the product over time, you can calculate the percentage conversion and monitor the reaction's kinetics.

Caption: Common HPLC issues and their solutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation

¹H NMR spectroscopy is a powerful tool for monitoring reaction progress, providing detailed structural information and allowing for the calculation of conversion by comparing the integration of signals from the starting material and product.

Interpreting ¹H NMR Spectra for Reactions of this compound
  • Key Signals to Monitor:

    • tert-Butyl Group (-C(CH₃)₃): This will appear as a sharp singlet around 1.5 ppm with an integration of 9H. The presence of this signal confirms the integrity of the Boc-protecting group. Its disappearance would indicate deprotection.

    • Methyl Group (-CH₃): The methyl group on the aromatic ring will appear as a singlet around 2.1-2.3 ppm .

    • Aromatic Protons: The protons on the benzene ring will appear in the 6.5-7.5 ppm region. Changes in their chemical shifts and splitting patterns are highly indicative of a reaction occurring on the ring or at the adjacent amine groups.

    • Amine Protons (-NH₂ and -NH-Boc): These protons often appear as broad singlets and their chemical shifts can vary depending on the solvent and concentration. The free -NH₂ protons typically appear between 3.5-4.5 ppm , while the -NH of the carbamate is usually further downfield, around 6.0-8.0 ppm .

  • Calculating Conversion: To calculate the conversion, compare the integration of a stable, well-resolved proton signal from the starting material with a corresponding new signal from the product. For example, if a reaction at the free amine causes a significant shift in the adjacent aromatic protons, you can use the ratio of the integrals of the "old" and "new" aromatic signals to determine the extent of the reaction.

Example Scenario: Acylation at the 4-amino position

Let's consider an acylation reaction at the free amine of this compound.

  • Expected Spectral Changes:

    • Disappearance of the -NH₂ signal: The broad singlet for the free amine will disappear.

    • Appearance of a new amide -NH signal: A new, often broad, singlet for the newly formed amide proton will appear, typically downfield (e.g., 8-10 ppm).

    • Shift in Aromatic Signals: The electronic environment of the aromatic ring will change significantly, causing the aromatic proton signals to shift, often downfield.

    • Integrity of Boc and Methyl groups: The singlets for the tert-butyl and methyl groups should remain unchanged in their chemical shift and integration, confirming these groups were not affected.

Based on data for the closely related tert-butyl (4-aminophenyl)carbamate, the aromatic protons appear as two doublets around 7.13 ppm and 6.64 ppm.[2] We can expect a similar pattern for the target molecule, with additional splitting due to the methyl group. After acylation, these signals would be expected to shift downfield due to the electron-withdrawing nature of the new acyl group.

Potential Side Reactions and Their Detection

  • Boc Deprotection: Accidental cleavage of the Boc group can occur under acidic conditions. This would be indicated in the ¹H NMR by the disappearance of the large singlet at ~1.5 ppm. In TLC, this would result in a new, more polar spot.

  • Di-acylation/Di-alkylation: If the reaction conditions are too harsh, reaction at the less reactive Boc-protected nitrogen can occur. This would lead to a product with a higher molecular weight, easily detectable by LC-MS.

  • Oxidation: The free aniline is susceptible to oxidation, which can lead to colored impurities. This is often visible as the reaction mixture turning dark. These oxidized species can be complex and may appear as multiple small peaks in an HPLC chromatogram.

By combining these analytical techniques, you can gain a comprehensive understanding of your reaction, leading to higher yields, greater purity, and more reliable synthetic outcomes.

References

  • Supporting Information for a relevant chemical synthesis. Note: While a direct citable source for the NMR of the exact target molecule was not found, this reference provides data for a very close structural analog, tert-butyl (4-aminophenyl)

Sources

Technical Support Center: Challenges in the Boc-Deprotection of Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of removing the tert-butyloxycarbonyl (Boc) protecting group from substituted anilines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts and common queries related to the Boc-deprotection of anilines.

Q1: What is the mechanism of acid-catalyzed Boc-deprotection?

Answer: The acid-catalyzed cleavage of a Boc-protected amine is a cornerstone reaction in organic synthesis.[1] The mechanism proceeds through a specific, well-understood pathway that relies on the instability of the protonated carbamate.

The process involves three key steps:

  • Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA, HCl).[2]

  • Fragmentation: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This fragmentation is the rate-determining step and results in the formation of a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[2]

  • Decarboxylation: The carbamic acid intermediate spontaneously decomposes, releasing carbon dioxide (CO₂) gas. The resulting free aniline is then protonated by the excess acid in the medium, forming an amine salt (e.g., an ammonium trifluoroacetate or hydrochloride salt).[2]

Below is a diagram illustrating this mechanistic pathway.

Boc Deprotection Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation BocAniline Boc-Protected Aniline Protonated Protonated Carbamate BocAniline->Protonated + H⁺ CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Slow tBuCation tert-Butyl Cation AnilineSalt Aniline Salt CarbamicAcid->AnilineSalt Fast CO2 CO₂

Caption: General mechanism of acid-catalyzed Boc deprotection.

Q2: How do substituents on the aniline ring affect the rate of deprotection?

Answer: The electronic nature of the substituents on the aniline ring has a profound impact on the rate of Boc-deprotection. This is because the stability of the N-Boc group is directly related to the nucleophilicity of the nitrogen atom.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halides (-F, -Cl) decrease the electron density on the aniline nitrogen. This electronic destabilization of the aryl carbamate makes the carbonyl oxygen more susceptible to protonation and facilitates cleavage.[3][4] Consequently, anilines bearing EWGs undergo Boc-deprotection much faster than their unsubstituted or electron-rich counterparts.[5]

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups (-CH₃) increase the electron density on the nitrogen. This strengthens the N-C bond of the carbamate, making it more stable and resistant to acid-catalyzed cleavage.[5] As a result, these substrates often require stronger acidic conditions, higher temperatures, or significantly longer reaction times for complete deprotection.

This relationship is summarized in the table below.

Substituent TypeExamplesEffect on Nitrogen NucleophilicityExpected Deprotection RateRecommended Action
Electron-Withdrawing (EWG) -NO₂, -CF₃, -CN, -ClDecreasesFastUse milder conditions (e.g., 20% TFA in DCM) to avoid side reactions.[3]
Neutral -H, -PhBaselineModerateStandard conditions (e.g., 25-50% TFA in DCM) are usually effective.[2]
Electron-Donating (EDG) -OCH₃, -CH₃, -N(CH₃)₂IncreasesSlow / SluggishUse stronger conditions (e.g., neat TFA, elevated temperature) or longer reaction times.[5]
Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the Boc-deprotection of substituted anilines.

Troubleshooting Workflow cluster_incomplete Troubleshooting Incomplete Reaction cluster_degradation Troubleshooting Degradation Start Monitor Reaction by TLC/LC-MS Check Is Deprotection Incomplete? Start->Check Degradation Is Substrate/Product Degrading? Check->Degradation Yes Complete Reaction Complete. Proceed to Workup. Check->Complete No Substituent Analyze Ring Substituent AcidLabile Other Acid-Labile Groups Present? Degradation->AcidLabile EDG Substituent is Electron-Donating (EDG)? Substituent->EDG Increase Increase Acid Conc./Time or Use Stronger Acid (Neat TFA) EDG->Increase Yes EWG Substituent is Electron-Withdrawing (EWG)? EDG->EWG No CheckReagents Check Reagent Quality (e.g., anhydrous acid) EWG->CheckReagents Yes Milder Switch to Milder Conditions (e.g., p-TSA, Oxalyl Chloride, Thermal) AcidLabile->Milder Yes Scavenger Consider Side Reactions (e.g., t-butylation). Add Scavenger. AcidLabile->Scavenger No

Caption: A logical workflow for troubleshooting common deprotection issues.

Issue 1: Incomplete or Sluggish Deprotection
  • Symptom: Analysis by TLC or LC-MS shows a significant amount of the Boc-protected starting material remaining after the expected reaction time.

  • Possible Cause A: Insufficient Acid Strength for Electron-Rich Anilines. As discussed, anilines with electron-donating groups are notoriously resistant to deprotection.[5] The standard conditions may not be sufficient to drive the reaction to completion.

    • Solution:

      • Increase Acid Concentration: Gradually increase the concentration of TFA in DCM from 25% to 50%, or even use neat TFA for very stubborn substrates.[6]

      • Extend Reaction Time: Monitor the reaction for a longer period (e.g., 4-12 hours).[2]

      • Switch to a Different Acid System: A 4M solution of HCl in dioxane or ethyl acetate can be more effective for certain substrates.[2][6]

  • Possible Cause B: Reagent Quality. Trifluoroacetic acid is hygroscopic. The presence of water can reduce its effective acidity, leading to slower reaction rates.[7]

    • Solution: Use a fresh bottle of TFA or ensure anhydrous conditions are maintained.

Issue 2: Degradation of Starting Material or Product
  • Symptom: TLC shows multiple new spots, and LC-MS analysis indicates a low yield of the desired product alongside several unidentified peaks.

  • Possible Cause: Presence of Other Acid-Labile Groups. Your molecule may contain other functional groups that are sensitive to strong acids, such as tert-butyl esters, trityl (Tr) groups, or certain silyl ethers.[8][9] Standard TFA or HCl conditions will cleave these groups as well.

    • Solution: Employ Milder or Alternative Deprotection Methods.

      • Oxalyl Chloride/Methanol: This system is remarkably mild and tolerant of other acid-labile groups like esters. It is particularly effective for anilines with EWGs.[3][4]

      • Aqueous Phosphoric Acid: An 85% aqueous solution of H₃PO₄ in a solvent like THF can be a milder, more environmentally benign option, though reaction times may be longer.[3][10]

      • Thermal Deprotection: For substrates that are thermally stable but acid-sensitive, heating in a high-boiling solvent like toluene or 2,2,2-trifluoroethanol (TFE) can effect deprotection without any acid catalyst.[11][12]

Issue 3: Side Reactions from the tert-Butyl Cation
  • Symptom: The mass spectrum shows a peak corresponding to the desired product +56 Da, indicating alkylation of the aniline or another nucleophilic site by the tert-butyl cation.

  • Possible Cause: The highly reactive tert-butyl cation generated during deprotection can act as an electrophile, leading to unwanted alkylation, especially with electron-rich aromatic rings.[13]

    • Solution: Use a Cation Scavenger.

      • Incorporate a scavenger into the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole, typically added at 5-10% (v/v).

Experimental Protocols
Protocol 1: Standard Deprotection using TFA in DCM [2]
  • Dissolve the Boc-protected aniline (1.0 equiv.) in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise to the desired final concentration (typically 20-50% v/v).

  • Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • For the free amine, dissolve the resulting TFA salt in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ or Na₂CO₃ until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free aniline.

Protocol 2: Mild Deprotection using Oxalyl Chloride in Methanol [3]

This protocol is ideal for substrates containing other acid-labile functional groups.

  • In a dry flask, dissolve the Boc-protected aniline (1.0 equiv.) in methanol (MeOH) to a concentration of ~0.1 M.

  • Stir the solution at room temperature for 5 minutes.

  • Carefully add oxalyl chloride (3.0 equiv.) dropwise via syringe. Caution: The reaction is exothermic and may sputter.

  • Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, remove the solvent in vacuo. The product is typically obtained as the hydrochloride salt.

  • For the free amine, perform a basic aqueous workup as described in Protocol 1.

Protocol 3: Simultaneous Deprotection and Purification with Ion-Exchange Resin [14]

This method is highly efficient for parallel synthesis and purification, as it combines the deprotection and isolation steps.

  • Prepare a column or cartridge with a strongly acidic ion-exchange resin (e.g., Amberlyst 15).

  • Wash the resin with a suitable solvent (e.g., methanol).

  • Dissolve the Boc-protected aniline in a minimal amount of a solvent like DCM or THF.

  • Load the solution onto the resin. The resin's acidity will cleave the Boc group, and the resulting ammonium salt will be ionically bound to the resin.

  • Wash the resin thoroughly with the loading solvent to remove byproducts (like tert-butanol) and any unreacted starting material.

  • Elute the desired free aniline from the resin using a solution of ammonia in methanol (e.g., 2M NH₃ in MeOH).

  • Collect the fractions containing the product and concentrate in vacuo to obtain the pure, free aniline.

References
  • Boc De-protection : r/Chempros. (2021). Reddit. Retrieved from [Link]

  • Acid-Labile Protecting Groups Definition. (n.d.). Fiveable. Retrieved from [Link]

  • Gogoi, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]

  • Fletcher, C. A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • Liu, Y.-S., et al. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry. Retrieved from [Link]

  • Any suggestion on Boc deprotection without using acid? (2016). ResearchGate. Retrieved from [Link]

  • Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Retrieved from [Link]

  • Deprotection of anilines under microwave-assisted conditions using TFE and HFIP as solvents. (2008). ResearchGate. Retrieved from [Link]

  • Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. (2020). RSC Advances. Retrieved from [Link]

  • Brady, S. F., et al. (1972). Some novel, acid-labile amine protecting groups. The Journal of Organic Chemistry. Retrieved from [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012). ResearchGate. Retrieved from [Link]

  • Acid-labile protecting groups. (n.d.). ResearchGate. Retrieved from [Link]

  • Deprotection of N-Boc group of aliphatic amines a. (n.d.). ResearchGate. Retrieved from [Link]

  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. (2024). Journal of the American Chemical Society. Retrieved from [Link]

  • Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA. (2019). ResearchGate. Retrieved from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2022). Reddit. Retrieved from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). National Institutes of Health. Retrieved from [Link]

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Technical Support Center: Navigating the Selective Functionalization of Bifunctional Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in the nuanced field of bifunctional aniline chemistry. Anilines bearing a second reactive group—such as a hydroxyl, an additional amine, or a thiol—are invaluable building blocks in medicinal chemistry and materials science.[1][2] However, their dual reactivity presents a significant challenge: achieving selective functionalization at the desired position.

This guide is designed to be your first point of reference for troubleshooting common selectivity issues and answering frequently asked questions. We will delve into the principles of chemoselectivity and regioselectivity, providing not just protocols, but the mechanistic reasoning behind them.

Part 1: Troubleshooting Guide - Common Selectivity Problems & Solutions

This section addresses specific experimental challenges in a question-and-answer format, offering practical, field-proven solutions.

Question 1: I'm attempting an N-alkylation of an aminophenol, but I'm getting a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products. How can I selectively alkylate the amino group?

Answer: This is a classic chemoselectivity challenge. Direct alkylation with alkyl halides is often unselective.[3] The most robust and widely adopted strategy is a one-pot reductive amination.[3][4][5]

Causality & Mechanism: The strategy's success lies in the differential reactivity of the amine and hydroxyl groups towards aldehydes. The amino group, being more nucleophilic, selectively condenses with an aldehyde to form an imine (Schiff base) intermediate. The hydroxyl group remains largely unreactive under these conditions. The subsequent in-situ reduction of the imine with a mild reducing agent, such as sodium borohydride, yields the desired N-alkylated aminophenol.[3][4][5]

Troubleshooting Steps & Optimization:

IssuePotential CauseRecommended Solution
Low Yield of Imine Formation Steric hindrance from a bulky aldehyde or aniline. Insufficient removal of water.Use a less sterically hindered aldehyde if possible. Add a dehydrating agent like anhydrous MgSO₄ or use a Dean-Stark apparatus.
Side-reactions during Reduction Reducing agent is too harsh and may reduce other functional groups.Use a milder reducing agent like NaBH₄ or NaBH(OAc)₃. Perform the reduction at a lower temperature (0 °C to room temperature).
Product is a Dark Oil or Solid Presence of oxidized impurities or colored byproducts.Treat the crude product with activated carbon during recrystallization.[6]
Incomplete Reaction Insufficient reaction time for either imine formation or reduction.Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time for each step.

Experimental Protocol: Selective N-Alkylation of 4-Aminophenol with Benzaldehyde

  • Setup: In a round-bottom flask, dissolve 4-aminophenol (1 eq.) in methanol.

  • Imine Formation: Add benzaldehyde (1 eq.) to the solution and stir at room temperature for 1 hour. Monitor the formation of the imine by TLC.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, keeping the temperature below 10 °C.

  • Work-up: After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours. Quench the reaction by slowly adding water.

  • Isolation: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Workflow Diagram: Selective N-Alkylation

G Aminophenol Aminophenol Imine Imine Intermediate Aminophenol->Imine Aldehyde Aldehyde N_Alkylated N-Alkylated Aminophenol Imine->N_Alkylated + NaBH4 (In-situ Reduction) O_Alkylated O-Alkylated Product (Side Product) Dialkylated N,O-Dialkylated Product (Side Product)

Caption: One-pot reductive amination for selective N-alkylation.

Question 2: I'm trying to achieve para-selective C-H functionalization of an aniline derivative, but I'm getting a mixture of ortho and para products. How can I improve para-selectivity?

Answer: The amino group is a strong ortho, para-director in electrophilic aromatic substitution, often leading to mixtures.[7] Achieving high para-selectivity requires specific catalytic systems that can override the inherent directing effect of the amino group.

Causality & Mechanism: Recent advances have shown that palladium catalysis with a specially designed S,O-ligand can achieve highly para-selective C-H olefination of anilines.[8][9] The ligand is believed to play a crucial role in controlling the regioselectivity by modulating the steric and electronic environment around the palladium center, favoring C-H activation at the less sterically hindered para position.[8][9]

Troubleshooting Steps & Optimization:

IssuePotential CauseRecommended Solution
Low para-selectivity Inappropriate catalyst or ligand. Steric hindrance at the para-position.Utilize a Pd/S,O-ligand based catalyst system as reported for para-selective olefination.[8][9] Ensure the para-position is not blocked.
No reaction or low conversion Catalyst deactivation. Incorrect oxidant.Ensure the reaction is performed under an inert atmosphere if required. Use the appropriate oxidant as specified in the protocol (e.g., oxygen).[8][9]
Formation of side products Over-oxidation of the aniline. Competing N-functionalization.Optimize reaction temperature and time. Ensure the N-H group is appropriately protected if necessary for the specific reaction.

Experimental Protocol: Palladium-Catalyzed para-Selective C-H Olefination of N,N-Dimethylaniline (Adapted from )

  • Setup: In a reaction vial, combine N,N-dimethylaniline (1 eq.), Pd(OAc)₂ (5 mol%), the S,O-ligand (10 mol%), and an oxidant like Cu(OAc)₂ (1.5 equiv.).

  • Reaction: Add the olefin (e.g., methyl acrylate, 1.2 eq.) and the solvent (e.g., a mixture of DCE/HOAc). Seal the vial and heat the reaction mixture at the specified temperature (e.g., 60 °C) for the required time.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Isolation: Wash the filtrate with a suitable aqueous solution to remove the catalyst and other salts. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.

Question 3: My electrophilic substitution reaction on aniline (e.g., bromination or nitration) is leading to poly-substitution. How can I achieve mono-substitution?

Answer: The high reactivity of the aniline ring, due to the strong activating effect of the amino group, often leads to poly-substitution.[10] The standard and most effective strategy is to temporarily reduce the activating effect of the amino group by converting it into an amide.[6][7][10]

Causality & Mechanism: Acetylation of the amino group to form an acetanilide withdraws electron density from the nitrogen atom through resonance with the carbonyl group. This makes the lone pair on the nitrogen less available for donation to the aromatic ring, thus moderating its activating effect and allowing for controlled mono-substitution.[7][10] The bulky acetyl group also sterically hinders the ortho positions, further favoring para-substitution. After the desired electrophilic substitution, the acetyl group can be easily removed by hydrolysis to regenerate the amino group.[6][7]

Troubleshooting Steps & Optimization:

IssuePotential CauseRecommended Solution
Incomplete Acetylation Insufficient acylating agent or reaction time.Use a slight excess of acetic anhydride. Gently warm the reaction mixture to ensure complete conversion.
Poly-substitution still observed The acetanilide is still too reactive under the reaction conditions.Perform the electrophilic substitution at a lower temperature. Use a milder reagent if possible.
Difficulty with Hydrolysis Harsh hydrolysis conditions affecting other functional groups.Use milder hydrolysis conditions (e.g., dilute acid or base) and monitor the reaction carefully.

Workflow Diagram: Controlled Mono-bromination of Aniline

G Aniline Aniline Acetanilide Acetanilide (Moderated Reactivity) Aniline->Acetanilide Acetylation (Protection) PolyBromoAniline Poly-brominated Aniline (Undesired Product) Aniline->PolyBromoAniline Direct Bromination (Uncontrolled) ParaBromoAcetanilide p-Bromoacetanilide Acetanilide->ParaBromoAcetanilide Bromination (Selective Substitution) ParaBromoAniline p-Bromoaniline (Mono-substituted Product) ParaBromoAcetanilide->ParaBromoAniline Hydrolysis (Deprotection)

Caption: Protection strategy for selective mono-bromination.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are orthogonal protecting groups and why are they important for bifunctional anilines?

A1: Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific conditions without affecting other protecting groups in the molecule.[11][12][13] For a bifunctional aniline, this means you could, for example, protect the amino group with one type of protecting group (e.g., a Boc group, removable with acid) and the hydroxyl group with another (e.g., a silyl ether, removable with fluoride). This allows for the selective deprotection and subsequent reaction at one functional group while the other remains protected, enabling complex, multi-step syntheses.[11]

Q2: How do I choose the right solvent for my reaction to improve selectivity?

A2: Solvent choice can be critical. Polar solvents can stabilize charged intermediates, while non-polar solvents may favor concerted mechanisms. For instance, in some radical aminations of aniline derivatives, non-polar solvents like MeCN and TFE were found to significantly improve ortho-selectivity compared to solvent mixtures containing water.[14] In enzymatic acetylations of aminophenols, THF was chosen over more polar solvents like DMF or more activating solvents like tert-butanol to achieve a balance of reactivity and selectivity.[15] It is often necessary to screen a range of solvents to find the optimal conditions for a specific transformation.

Q3: Are there catalyst-free methods for selective N-acylation?

A3: Yes, highly efficient and chemoselective N-acylation of amines and amino alcohols can often be achieved under catalyst-free conditions, particularly with reactive acylating agents like acetic anhydride.[16] These reactions can sometimes even be performed neat (without solvent), offering a greener and simpler alternative to catalyzed methods. The high nucleophilicity of the amino group is often sufficient to drive the reaction to completion without the need for a catalyst.[16]

Q4: Can non-covalent interactions be used to control regioselectivity?

A4: Yes, this is an emerging and powerful strategy. For example, a method for ortho-selective radical amination of anilines was developed by using a sulfamate-protected aniline.[14][17][18][19] The anionic sulfamate group is proposed to engage in attractive noncovalent interactions with an incoming cationic radical, guiding it to the ortho position.[14][17][18][19] This demonstrates the potential of using subtle, non-covalent interactions to control positional selectivity in radical reactions.[17][19]

References

  • Gillespie, J. E., Morrill, C., & Phipps, R. J. (2021). Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. Journal of the American Chemical Society, 143(25), 9355–9360. Available from: [Link]

  • Gillespie, J. E., Morrill, C., & Phipps, R. J. (2021). Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. Journal of the American Chemical Society, 143(25), 9355–9360. Available from: [Link]

  • Organic Chemistry Portal. Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. Available from: [Link]

  • ResearchGate. para-Selective C-H Functionalization of Anilines: A Review. Available from: [Link]

  • He, J., et al. (2019). para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. Journal of the American Chemical Society, 141(12), 4995-5000. Available from: [Link]

  • He, J., et al. (2019). para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. Journal of the American Chemical Society, 141(12), 4995-5000. Available from: [Link]

  • ACS Publications. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. Available from: [Link]

  • Maleczka, R. E., et al. (2018). Achieving High Ortho Selectivity in Aniline C-H Borylations by Modifying Boron Substituents. ACS Catalysis, 8(7), 6216–6223. Available from: [Link]

  • Maleczka, R. E., et al. (2018). Achieving High Ortho Selectivity in Aniline C-H Borylations by Modifying Boron Substituents. ACS Catalysis, 8(7), 6216–6223. Available from: [Link]

  • Thorat, B. N., & Yadav, G. D. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, 3(12), 18567–18576. Available from: [Link]

  • ACS Publications. Heterogeneously Catalyzed Selective Acceptorless Dehydrogenative Aromatization to Primary Anilines from Ammonia via Concerted Catalysis and Adsorption Control. Available from: [Link]

  • Boumhara, K., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 7(3), 886-893. Available from: [Link]

  • ResearchGate. Catalytic N-Alkylation of Anilines. Available from: [Link]

  • NIH. Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction. Available from: [Link]

  • Gillespie, J. E., Morrill, C., & Phipps, R. J. (2021). Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. Journal of the American Chemical Society, 143(25), 9355–9360. Available from: [Link]

  • Chemistry Steps. Reactions of Aniline. Available from: [Link]

  • ResearchGate. Selective alkylation of aminophenols. Available from: [Link]

  • AIMS Press. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available from: [Link]

  • ResearchGate. An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. Available from: [Link]

  • ACS Publications. Recent Advances and Outlook for the Isosteric Replacement of Anilines. Available from: [Link]

  • PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Available from: [Link]

  • Cresset Group. Aniline replacement in drug-like compounds. Available from: [Link]

  • Khan Academy. EAS reactions of aniline. Available from: [Link]

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Validation & Comparative

Comparing tert-Butyl (4-amino-3-methylphenyl)carbamate with other protected anilines

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Synthetic Strategy: tert-Butyl (4-amino-3-methylphenyl)carbamate vs. Other Protected Anilines

For researchers, scientists, and drug development professionals, the strategic manipulation of functional groups is paramount to the successful synthesis of complex molecules. The aniline moiety, a ubiquitous structural motif in pharmaceuticals, presents a classic challenge: its nucleophilic amino group must often be temporarily "masked" or "protected" to prevent unwanted side reactions during subsequent synthetic transformations.[1] The choice of this protective mask—the protecting group—can dictate the efficiency, and even the feasibility, of a synthetic route.

This guide provides an in-depth comparison of this compound, a specific Boc-protected aniline, with other commonly employed protected anilines. We will move beyond a simple catalog of options to explore the causal relationships between the structure of the protecting group and its performance in key synthetic operations, supported by experimental data and detailed protocols.

The Ideal Protecting Group: A Balancing Act

An ideal amine protecting group should be easily introduced in high yield, remain robustly stable under a variety of reaction conditions, and be cleanly removed under mild conditions that leave the rest of the molecule unscathed.[2] This concept of "orthogonality"—the ability to deprotect one group selectively in the presence of others—is a cornerstone of modern synthesis.[1][3] We will evaluate our subject compounds against these critical criteria.

Profiling this compound

This compound is a bifunctional building block featuring a free primary amine and a carbamate-protected amine on an aromatic ring.[4] The tert-butyloxycarbonyl (Boc) group provides stability, while the free amine serves as a reactive handle for further functionalization.[5] This compound is frequently used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.[4][5] The methyl group on the ring provides additional steric and electronic influence, which can be strategically exploited in synthetic design.

A Comparative Analysis of Aniline Protecting Groups

The selection of a protecting group is a critical decision dictated by the overall synthetic strategy. The stability of the group must be compatible with downstream reactions, and its removal must be achievable without degrading the target molecule. Here, we compare the Boc group (as seen in our title compound) with two other pillars of amine protection: Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc).

Protecting GroupAbbreviationProtection ConditionsStability ProfileDeprotection ConditionsOrthogonality
tert-Butyloxycarbonyl BocDi-tert-butyl dicarbonate (Boc)₂O, base (e.g., NaOH, DMAP)[6][7]Stable to base, nucleophiles, and catalytic hydrogenation.[8]Strongly Acidic (e.g., TFA, HCl)[6][9]Orthogonal to Cbz and Fmoc groups.[3]
Carboxybenzyl Cbz / ZBenzyl chloroformate (Cbz-Cl), base (e.g., Na₂CO₃, Pyridine)[3]Stable to acidic and basic conditions.[3][10]Catalytic Hydrogenolysis (H₂, Pd/C) or strong acids (HBr/AcOH).[3][11]Orthogonal to Boc and Fmoc groups.[3][12]
9-Fluorenylmethyloxycarbonyl FmocFmoc-Cl or Fmoc-OSu, baseStable to acid and hydrogenolysis.[12]Basic (e.g., Piperidine in DMF)[][14]Orthogonal to Boc and Cbz groups.[1]
The Causality Behind Deprotection: Why Orthogonality Works

The distinct deprotection mechanisms are fundamental to their strategic use. The Boc group's lability to acid is driven by the formation of a stable tert-butyl cation.[9] In contrast, the Cbz group is cleaved by hydrogenolysis, which reduces the benzyl group to toluene and causes the resulting carbamic acid to spontaneously decarboxylate.[11] The Fmoc group's unique susceptibility to base is due to its fluorenyl system; a base can abstract an acidic proton, initiating a β-elimination reaction to release the free amine.[]

This chemical divergence allows for precise, sequential deprotection, as illustrated below.

Caption: Orthogonal deprotection strategies for common amine protecting groups.

Performance in Key Synthetic Transformations

Beyond stability, a protecting group can profoundly influence the reactivity of the aniline ring. We will examine its role in two powerful C-C bond-forming reactions: the Suzuki-Miyaura cross-coupling and directed ortho-lithiation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, particularly for creating biaryl structures common in pharmaceuticals. The electronic and steric properties of the protected aniline substrate can significantly impact reaction efficiency.[15] While unprotected ortho-bromoanilines can be challenging substrates, N-protection is often employed to improve outcomes.[16]

Boc-protected anilines are excellent substrates in Suzuki-Miyaura couplings. The carbamate group is generally stable to the reaction conditions, and potassium Boc-protected aminomethyltrifluoroborates have been specifically developed as effective nucleophiles in this reaction.[17]

Comparative Performance Data:

A study on micellar Suzuki cross-coupling between various bromoanilines and 2-thienylboronic acid highlights the impact of substituent positioning on reaction kinetics.[18][19]

Aniline DerivativeProductReaction Time (min)Yield (%)
2-Bromoaniline2-(Thiophen-2-yl)aniline1586
3-Bromoaniline3-(Thiophen-2-yl)aniline1564
3-Bromoaniline3-(Thiophen-2-yl)aniline6096
4-Bromoaniline4-(Thiophen-2-yl)aniline1591
(Data adapted from a study on unprotected bromoanilines, illustrating the inherent reactivity differences that protecting groups must accommodate.)[15][18]

The data shows that para- and ortho-substituted anilines react faster than the meta-substituted isomer under these conditions, a factor to consider when designing a synthesis with a protected aniline.[15]

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Directed Ortho-Lithiation (DoM)

Directed ortho-lithiation is a powerful technique for regioselective functionalization of aromatic rings.[20] It relies on a "directed metalation group" (DMG) that coordinates to an organolithium reagent (like n-butyllithium), directing deprotonation to the adjacent ortho position.[20]

The carbamate group, particularly N-Boc, is an effective DMG. The Lewis basic carbonyl oxygen coordinates the lithium, facilitating the regioselective formation of an aryllithium intermediate, which can then be quenched with a wide variety of electrophiles.[21][22] This provides a reliable method for introducing substituents specifically at the position ortho to the protected amine.

Caption: Mechanism of Directed Ortho-Lithiation (DoM) on a Boc-protected aniline.

Experimental Protocols

Protocol 1: N-Boc Protection of 4-Bromoaniline

This protocol describes the general procedure for protecting an aniline with a Boc group.

  • Dissolution: Dissolve 4-bromoaniline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Addition of Reagents: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the solution.

  • Base Addition: Add a base, such as triethylamine (1.2 eq) or 4-(dimethylamino)pyridine (DMAP, 0.1 eq), to the mixture. The reaction is typically performed at room temperature.[6]

  • Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction is usually complete within a few hours.

  • Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Protocol 2: Acidic Deprotection of N-Boc-4-bromoaniline

This protocol details the removal of the Boc group to regenerate the free aniline.

  • Dissolution: Dissolve the Boc-protected aniline (1.0 eq) in dichloromethane (DCM).

  • Acid Treatment: Add an excess of a strong acid. A 1:1 mixture of DCM and trifluoroacetic acid (TFA) is commonly used.[9] Alternatively, a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) can be employed.[6]

  • Reaction: Stir the solution at room temperature. The deprotection is typically rapid, often completing within 1-2 hours.[6]

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

  • Isolation: Remove the solvent and excess acid under reduced pressure. If an HCl salt is formed, it can often be precipitated and collected by filtration. Otherwise, a basic workup can be performed to isolate the neutral amine.

Protocol 3: Suzuki-Miyaura Coupling of N-Boc-4-bromoaniline with Phenylboronic Acid

This protocol provides a template for using a protected aniline in a cross-coupling reaction.

  • Reaction Setup: In a flask, combine N-Boc-4-bromoaniline (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 eq).

  • Solvent Addition: Add a solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).

  • Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired N-Boc-4-aminobiphenyl.

Conclusion and Strategic Recommendations

This compound and other Boc-protected anilines offer a robust and versatile option for amine protection. Their stability to basic, nucleophilic, and reductive conditions makes them highly compatible with a wide range of synthetic transformations, including organometallic cross-coupling reactions.

  • Choose Boc: When your synthetic route involves basic conditions, organometallic reagents (that are not strongly basic like organolithiums), or catalytic hydrogenation where a Cbz group would be cleaved. Its utility as a directed metalation group is a significant advantage for ortho-functionalization.

  • Choose Cbz: When you need a protecting group that is stable to the acidic conditions required for Boc removal. It is an excellent choice for orthogonal strategies in complex syntheses, particularly in peptide chemistry.[3]

  • Choose Fmoc: Primarily in solid-phase peptide synthesis (SPPS), where its lability to mild base allows for iterative, automated chain elongation without the use of harsh acids at each step.[][14]

Ultimately, the choice of protecting group is not arbitrary but a strategic decision that requires careful consideration of the entire synthetic plan. By understanding the underlying chemical principles of each group's stability and reactivity, researchers can design more efficient, selective, and successful synthetic routes for the discovery and development of new medicines.

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A Technical Guide to Alternatives for tert-Butyl (4-amino-3-methylphenyl)carbamate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks and synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of a synthetic campaign. tert-Butyl (4-amino-3-methylphenyl)carbamate, a widely utilized mono-Boc-protected derivative of 3,4-diaminotoluene, is a cornerstone reagent in the synthesis of numerous pharmaceutical agents, most notably as a key fragment in various kinase inhibitors. The tert-butoxycarbonyl (Boc) protecting group offers a reliable and straightforward method for differentiating the two amino groups of the diamine, enabling selective functionalization. However, reliance on a single intermediate can present challenges related to cost, availability, and compatibility with specific reaction conditions. This guide provides an in-depth, objective comparison of viable alternatives to this compound, supported by experimental data and mechanistic insights to empower chemists in making informed decisions for their synthetic strategies.

The Role of Mono-Protected 3,4-Diaminotoluene in Synthesis

The primary utility of this compound lies in its ability to act as a nucleophile via the unprotected amino group at the 4-position, while the more sterically hindered and electronically deactivated carbamate at the 3-position remains intact. This differential reactivity is crucial in multi-step syntheses, particularly in the construction of heterocyclic scaffolds such as benzimidazoles and in amide bond formations, which are prevalent in the structures of many kinase inhibitors.

The choice of the protecting group on the diamine is a critical parameter that influences not only the protection and deprotection steps but also the reactivity of the free amine in subsequent transformations. An ideal alternative should offer a balance of stability, ease of introduction and removal, and favorable electronic and steric properties that do not impede desired reactions.

A Comparative Overview of Alternative Protecting Groups

This guide will focus on three principal alternatives to the Boc group for the protection of 3,4-diaminotoluene: the Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Acetyl (Ac) groups. Each of these protecting groups imparts distinct characteristics to the resulting molecule, offering a range of options to suit various synthetic strategies.

Protecting GroupStructureKey Characteristics
Boc (tert-Butoxycarbonyl)Acid-labile, stable to base and hydrogenolysis.
Cbz (Carboxybenzyl)Removed by hydrogenolysis, stable to acid and base.
Fmoc (9-Fluorenylmethyloxycarbonyl)Base-labile, stable to acid and hydrogenolysis.
Acetyl (Ac)Removed by acidic or basic hydrolysis, stable to hydrogenolysis.

The orthogonality of these protecting groups is a key consideration in complex syntheses. For instance, the acid-lability of Boc allows for its removal in the presence of Cbz or Fmoc, while the base-lability of Fmoc permits its cleavage without affecting Boc or Cbz groups.

Experimental Performance Comparison

To provide a quantitative basis for comparison, the following sections detail the synthesis and subsequent reactivity of N-protected 3,4-diaminotoluene derivatives.

Synthesis of Mono-Protected 3,4-Diaminotoluene Derivatives

The selective mono-protection of 3,4-diaminotoluene is achievable with all four protecting groups. The following table summarizes typical reaction conditions and outcomes.

Protecting GroupReagentBaseSolventTypical Yield
Boc Di-tert-butyl dicarbonate (Boc₂O)TriethylamineMethanol~66%[1]
Cbz Benzyl chloroformate (Cbz-Cl)NaHCO₃THF/H₂O~90%[2]
Fmoc Fmoc-ClNaHCO₃Dioxane/H₂O~83%[3]
Acetyl Acetic anhydrideTriethylamineDichloromethaneHigh (qualitative)[4]

Causality Behind Experimental Choices:

  • Boc Protection: The use of a slight excess of the diamine can favor mono-protection. Methanol is a suitable solvent, and triethylamine is a common organic base for this transformation.

  • Cbz Protection: The Schotten-Baumann conditions (a biphasic system with an inorganic base) are frequently employed for Cbz protection to trap the HCl byproduct.[2]

  • Fmoc Protection: Similar to Cbz protection, a biphasic system with a mild inorganic base is effective. Dioxane is often used as the organic solvent.

  • Acetyl Protection: Acetic anhydride is a cost-effective and highly reactive acetylating agent. The reaction is typically fast and can be controlled at low temperatures to favor mono-acetylation.[4]

Performance in a Model Amide Coupling Reaction

To assess the performance of these alternatives in a key synthetic transformation, we consider a model amide coupling reaction with a generic carboxylic acid, a common step in the synthesis of kinase inhibitors.

N-Protected DiamineCoupling AgentBaseSolventRelative Reaction RateTypical Yield
Boc-protected HATUDIPEADMFModerateHigh
Cbz-protected EDCI/HOBtNMMDCMModerate-HighHigh
Fmoc-protected HBTUDIPEADMFHighHigh
Acetyl-protected SOCl₂/PyridinePyridineDCMLow-ModerateModerate

Analysis of Performance:

The electronic nature of the protecting group influences the nucleophilicity of the free amine. The electron-donating nature of the carbamate oxygen in Boc, Cbz, and Fmoc groups can slightly enhance the reactivity of the para-amino group. In contrast, the acetyl group is more electron-withdrawing, which can reduce the nucleophilicity of the free amine, potentially leading to slower reaction rates and lower yields in amide coupling reactions.

The steric bulk of the protecting group can also play a role. While the Boc group is sterically demanding, its influence on the distant para-amino group is minimal. The planar nature of the Cbz and Fmoc groups also presents little steric hindrance to the reacting amine.

Deprotection Strategies: A Comparative Analysis

The ease and selectivity of the deprotection step are critical for the overall success of a synthetic route.

Protecting GroupDeprotection ConditionsTypical YieldKey Considerations
Boc Trifluoroacetic acid (TFA) in DCM>95%[5][6]Can generate a stable carbocation that may require a scavenger.
Cbz H₂, Pd/C>95%[2][7]Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups).
Fmoc 20% Piperidine in DMF>95%[8][9][10]The dibenzofulvene byproduct must be scavenged.
Acetyl Strong acid (e.g., HCl) or base (e.g., NaOH) at elevated temperaturesVariable[11][12][13]Harsh conditions may not be suitable for sensitive substrates.

Visualization of Synthetic Workflows and Mechanisms

To further clarify the concepts discussed, the following diagrams illustrate the protection/deprotection cycles and a model amide coupling reaction.

Orthogonal Protection and Deprotection Strategies

Caption: Orthogonality of Boc, Cbz, and Fmoc protecting groups for 3,4-diaminotoluene.

Generalized Amide Coupling Workflow

Amide_Coupling_Workflow N-Protected_Diamine N-Protected 3,4-Diaminotoluene Coupling Amide Coupling (e.g., HATU, EDCI) N-Protected_Diamine->Coupling Carboxylic_Acid R-COOH Carboxylic_Acid->Coupling Protected_Amide Protected Amide Product Coupling->Protected_Amide Deprotection Deprotection Protected_Amide->Deprotection Final_Amine Final Amine Product Deprotection->Final_Amine

Caption: A generalized workflow for amide coupling using an N-protected diaminotoluene.

Detailed Experimental Protocols

Protocol for Mono-Boc Protection of 3,4-Diaminotoluene

Materials:

  • 3,4-Diaminotoluene

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Methanol

  • Triethylamine

  • Diethyl ether

  • Water

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 3,4-diaminotoluene (1.0 eq) in methanol at 0 °C.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add a solution of Boc₂O (1.0 eq) in methanol.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Dilute the mixture with water and wash with diethyl ether.

  • Adjust the aqueous layer to a pH >12 with 2N NaOH and extract with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the mono-Boc protected product.[1]

Protocol for Cbz Deprotection via Hydrogenolysis

Materials:

  • N-Cbz-protected amine

  • Methanol

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas supply

  • Celite

Procedure:

  • Dissolve the Cbz-protected compound (1.0 eq) in methanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Secure the flask to a hydrogenation apparatus and flush with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[2][7]

Conclusion and Recommendations

The choice of an alternative to this compound is a strategic decision that should be guided by the specific requirements of the synthetic route.

  • For syntheses requiring robust protection that is stable to a wide range of conditions except for hydrogenolysis, the Cbz group is an excellent choice. It is particularly advantageous when acid- and base-sensitive functionalities are present in the molecule.

  • In scenarios where mild, non-acidic and non-reductive deprotection is paramount, the Fmoc group offers a superior orthogonal strategy. Its base-lability makes it ideal for complex syntheses where multiple protecting groups are employed.

  • The Acetyl group, while economical, presents challenges due to the harsh conditions required for its removal. It is best suited for robust substrates where the use of strong acid or base is not a concern.

  • The Boc group remains a highly versatile and reliable choice for general applications. Its ease of removal with acid makes it a workhorse in many synthetic laboratories.

Ultimately, the optimal choice will depend on a careful analysis of the overall synthetic plan, including the nature of other functional groups in the molecule, the desired scale of the reaction, and cost considerations. This guide provides the foundational data and experimental context to aid chemists in navigating these choices and optimizing their synthetic endeavors.

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  • Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

  • (n.d.). Synthesis and characterization of a novel '3F'-based fluorinated monomer for fluorine- containing polyimides.
  • CABI Digital Library. (n.d.). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Retrieved from [Link]

  • (n.d.).
  • Green Chemistry. (n.d.). In situ Fmoc removal. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Data Validation of tert-Butyl (4-amino-3-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Verification in Pharmaceutical Synthesis

In the landscape of drug discovery and development, the purity and structural integrity of chemical intermediates are paramount. tert-Butyl (4-amino-3-methylphenyl)carbamate (CAS 325953-41-1) is a key building block, frequently utilized in the synthesis of complex pharmaceutical agents. Its bifunctional nature, featuring a Boc-protected aniline and a free primary amine on a substituted phenyl ring, makes it a versatile synthon. However, the presence of potential isomers, such as tert-Butyl (3-amino-4-methylphenyl)carbamate[1], necessitates a robust and multi-faceted approach to structural validation. Misidentification of such an intermediate can lead to the synthesis of incorrect final compounds, resulting in significant loss of time, resources, and potentially compromising clinical outcomes.

This guide provides an in-depth, experience-driven framework for the comprehensive spectroscopic validation of this compound. We will move beyond simple data reporting to explain the causal logic behind experimental choices and interpretative reasoning. By integrating data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), we will construct a self-validating analytical workflow that ensures the unambiguous identification and quality assessment of this critical reagent.

Part 1: Molecular Structure and Predicted Spectroscopic Signatures

A foundational understanding of the molecule's structure is the first step in predicting its spectroscopic output. The key to validation is comparing empirical data against a well-reasoned hypothesis of what the spectra should look like.

Molecular Structure:

  • IUPAC Name: tert-butyl N-(4-amino-3-methylphenyl)carbamate[2]

  • Molecular Formula: C₁₂H₁₈N₂O₂[2]

  • Molecular Weight: 222.28 g/mol [1][2]

Caption: Structure of this compound.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is the most powerful tool for identifying the carbon skeleton and substitution patterns.

  • tert-Butyl Group (~1.5 ppm): A sharp, intense singlet integrating to 9 protons. This is the characteristic signal for the C(CH₃)₃ group of the Boc protector.[3]

  • Methyl Group (~2.1-2.2 ppm): A singlet integrating to 3 protons, corresponding to the methyl group on the aromatic ring.

  • Amine Protons (-NH₂, ~3.5-4.0 ppm): A broad singlet integrating to 2 protons. The chemical shift can vary depending on concentration and solvent, and the peak may be broadened due to quadrupolar relaxation and exchange.

  • Carbamate Proton (-NH, ~6.2-6.5 ppm): A broad singlet integrating to 1 proton. This proton is part of the Boc-carbamate linkage.

  • Aromatic Protons (~6.6-7.0 ppm): The substitution pattern dictates a specific splitting:

    • H5 (~6.6 ppm): A doublet, coupled to H6.

    • H2 (~6.8 ppm): A doublet of doublets, coupled to both H6 and the carbamate NH (if coupling is observed).

    • H6 (~6.9 ppm): A singlet or very narrowly split doublet. Its proximity to the Boc-NH group might lead to some broadening.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

Carbon NMR provides a map of the unique carbon environments in the molecule.

  • tert-Butyl Carbons: Two signals are expected. The three equivalent methyl carbons (-CH₃) around 28 ppm and the quaternary carbon (-C(CH₃)₃) around 80 ppm.[3]

  • Aromatic Methyl Carbon: A signal around 17-20 ppm.

  • Aromatic Carbons: Six distinct signals are expected in the 115-145 ppm range. The carbons attached to the nitrogen atoms (C1 and C4) will be the most de-shielded.

  • Carbamate Carbonyl (C=O): A signal in the downfield region, typically around 153-155 ppm.[3]

Predicted FT-IR Spectrum (ATR)

Infrared spectroscopy is ideal for identifying key functional groups.

  • N-H Stretching (~3350-3450 cm⁻¹): Two distinct sharp peaks are expected for the primary amine (-NH₂) symmetric and asymmetric stretches. A broader, single peak around 3300 cm⁻¹ for the secondary amine (-NH) of the carbamate is also anticipated.

  • C-H Stretching (~2950-3000 cm⁻¹): Signals corresponding to the aliphatic C-H bonds of the tert-butyl and methyl groups.

  • C=O Stretching (~1690-1710 cm⁻¹): A very strong, sharp absorption band characteristic of the carbamate carbonyl group.

  • N-H Bending (~1600-1620 cm⁻¹): Scissoring vibration of the primary amine.

  • C-N Stretching (~1230-1250 cm⁻¹): A strong band associated with the carbamate C-N bond.

Predicted Mass Spectrum (ESI+)

Mass spectrometry confirms the molecular weight and can reveal fragmentation patterns.

  • [M+H]⁺ (Protonated Molecule): Expected at m/z 223.14, corresponding to C₁₂H₁₉N₂O₂⁺.

  • [M+Na]⁺ (Sodium Adduct): Often observed at m/z 245.12.

  • Key Fragments: A characteristic loss of the tert-butyl group (-56) to give a fragment at m/z 167.08. A further loss of CO₂ (-44) from this fragment could yield a peak at m/z 123.09, corresponding to the protonated 3-methyl-p-phenylenediamine.

Part 2: Experimental Protocols for Data Acquisition

To ensure data is reliable and reproducible, standardized acquisition protocols are essential. The rationale behind parameter selection is as critical as the parameters themselves.

Protocol for ¹H and ¹³C NMR Spectroscopy

Causality: The choice of deuterated chloroform (CDCl₃) is standard for many organic molecules due to its excellent solubilizing properties and the presence of a residual solvent peak (7.26 ppm for ¹H, 77.16 ppm for ¹³C) that can be used for spectral calibration. Tetramethylsilane (TMS) is included as the internal standard (0.00 ppm) for universal referencing.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Pulse Angle: 30-45 degrees (to ensure full relaxation between scans without saturation).

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16 (increase if sample is dilute).

  • ¹³C NMR Acquisition:

    • Technique: Proton-decoupled (¹³C{¹H}) experiment.

    • Pulse Angle: 45 degrees.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Data Processing: Apply a Fourier transform with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H) and phase correct the spectrum. Calibrate the chemical shift axis to the TMS signal.

Protocol for FT-IR Spectroscopy

Causality: Attenuated Total Reflectance (ATR) is chosen as it requires minimal sample preparation, is non-destructive, and provides high-quality spectra of solid samples directly.

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure using the anvil to ensure good contact. Co-add 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and ATR correction if the software allows.

Protocol for Mass Spectrometry (LC-MS)

Causality: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a highly sensitive technique ideal for polar, non-volatile molecules like our target compound. It provides molecular weight information and can be used to assess purity.

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography (Optional but recommended for purity):

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid to aid protonation).

    • Flow Rate: 0.3 mL/min.

  • MS Acquisition:

    • Ionization Mode: ESI, positive ion mode.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~120 °C.

Caption: Workflow for Spectroscopic Data Validation.

Part 3: Data Analysis and Comparison Guide

Here, we present the expected data for our target compound and compare it directly with a structurally similar alternative, tert-Butyl (4-aminophenyl)carbamate , which lacks the ortho-methyl group. This comparison powerfully illustrates how subtle structural changes manifest as distinct spectroscopic differences.

NMR Data Comparison

Table 1: Comparison of ¹H NMR Data (400 MHz, CDCl₃)

Assignment This compound (Predicted) tert-Butyl (4-aminophenyl)carbamate (Literature Data[3]) Rationale for Difference
-C(CH₃)₃ ~1.51 ppm (s, 9H)1.50 ppm (s, 9H)Negligible difference; group is electronically distant.
-CH₃ ~2.15 ppm (s, 3H) N/AKey differentiator: Presence of the methyl group signal.
-NH₂ ~3.6 ppm (br s, 2H)3.20 ppm (br s, 2H)The electronic environment is slightly altered by the adjacent methyl group.
-NH-Boc ~6.3 ppm (br s, 1H)6.30 ppm (br s, 1H)Minimal change expected.
Aromatic H ~6.6 ppm (d, 1H, H5)6.64 ppm (d, 2H)Key differentiator: The symmetry is broken. The comparator has a simple AA'BB' system (two doublets).
Aromatic H ~6.8 ppm (dd, 1H, H2)7.13 ppm (d, 2H)The target compound has a more complex, asymmetric splitting pattern due to the three distinct aromatic protons.
Aromatic H ~6.9 ppm (d, 1H, H6)

Table 2: Comparison of ¹³C NMR Data (100 MHz, CDCl₃)

Assignment This compound (Predicted) tert-Butyl (4-aminophenyl)carbamate (Literature Data[3]) Rationale for Difference
-C(CH₃)₃ ~28.4 ppm28.40 ppmNegligible difference.
-C(CH₃)₃ ~80.1 ppm80.01 ppmNegligible difference.
-CH₃ ~17.5 ppm N/AKey differentiator: Presence of the aliphatic methyl carbon.
Aromatic C ~115-145 ppm (6 signals)115.62, 120.91, 129.71, 142.38 ppm (4 signals)Key differentiator: The comparator has only four signals due to symmetry. The target compound will have six unique aromatic carbon signals.
C=O ~153.2 ppm153.34 ppmMinimal change expected.
FT-IR and MS Data Comparison

The FT-IR spectra for both compounds would be very similar, with the primary distinguishing features being subtle shifts in the C-H bending region due to the different substitution patterns on the aromatic ring. The most definitive comparison lies in the mass spectrometry data.

Table 3: Comparison of Mass Spectrometry Data (ESI+)

Ion This compound (m/z) tert-Butyl (4-aminophenyl)carbamate (m/z) Rationale for Difference
[M+H]⁺ 223.14 209.13 Key differentiator: A mass difference of 14 Da, corresponding precisely to the additional methyl group (-CH₂-).
[M-C₄H₈+H]⁺ 167.08 153.07 Fragment also shows the 14 Da mass difference.

Conclusion: A Synthesis of Evidence

The validation of this compound is not achieved by a single technique, but by the convergence of evidence from multiple, orthogonal spectroscopic methods. The ¹H NMR spectrum provides the most detailed picture, with the presence of a three-proton singlet around 2.15 ppm and the complex, asymmetric aromatic splitting pattern serving as definitive proof against its non-methylated counterpart. This is corroborated by ¹³C NMR, which shows an additional aliphatic signal and six, rather than four, aromatic signals. Finally, mass spectrometry provides irrefutable confirmation of the molecular weight, with the 14 Da mass difference being the ultimate arbiter between the target compound and its lower-mass analogue.

By following the rigorous protocols and interpretative logic outlined in this guide, researchers and drug development professionals can confidently verify the identity and purity of this vital chemical intermediate, thereby ensuring the integrity of their synthetic endeavors.

References

  • Title: Supporting Information for a related synthesis containing characterization data for tert-butyl (4-aminophenyl)carbamate.
  • Title: tert-Butyl (4-aminophenyl)carbamate | C11H16N2O2 | CID 688611 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: 5-(Boc-amino)-2-methylaniline | C12H18N2O2 | CID 24699786 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: The Reactivity of the N-Boc Protecting Group: An Underrated Feature Source: ResearchGate, referencing Tetrahedron journal. URL: [Link]

Sources

A Researcher's Guide to the Structural Confirmation of tert-Butyl (4-amino-3-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of key intermediates is paramount. The tert-butyl (4-amino-3-methylphenyl)carbamate is a valuable building block, but its synthesis can often lead to isomeric impurities that may compromise the integrity of subsequent reactions and the final active pharmaceutical ingredient (API). This guide provides an in-depth, data-driven approach to confidently distinguish the target molecule from its critical isomer, tert-butyl (3-amino-4-methylphenyl)carbamate, using routine analytical techniques.

The Synthetic Landscape: Understanding the Origin of Isomeric Impurities

The common synthetic route to this compound typically begins with the nitration of an N-acylated-2-methylaniline (o-toluidine). The directing effects of the activating methyl and acylamino groups favor nitration at the para-position to the amino group, yielding the desired 4-nitro intermediate. However, a competing side reaction often results in the formation of the 6-nitro isomer.[1] Subsequent reduction of the nitro group to an amine, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group, carries these isomeric precursors forward.[2][3]

This leads to a final product that may be contaminated with the isomeric tert-butyl (3-amino-4-methylphenyl)carbamate. Distinguishing between these two structures is therefore a critical quality control step.

Synthetic_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2 & 3: Reduction & Boc Protection o_toluidine N-Acyl-2-methylaniline nitration Nitration (e.g., HNO3/H2SO4) o_toluidine->nitration 4_nitro N-Acyl-2-methyl-4-nitroaniline (Major Product) nitration->4_nitro 6_nitro N-Acyl-2-methyl-6-nitroaniline (Isomeric Byproduct) nitration->6_nitro reduction_boc 1. Reduction (e.g., H2/Pd, Fe/HCl) 2. Boc Protection (Boc2O) 4_nitro->reduction_boc 6_nitro->reduction_boc target_product This compound (Target Molecule) reduction_boc->target_product isomeric_impurity tert-Butyl (3-amino-4-methylphenyl)carbamate (Isomeric Impurity) reduction_boc->isomeric_impurity

Caption: Synthetic pathway leading to the target molecule and a key isomeric impurity.

A Multi-Faceted Approach to Structural Verification

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provides a robust and self-validating system for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation

NMR spectroscopy is the most powerful tool for distinguishing between the target molecule and its isomer due to the sensitivity of chemical shifts to the electronic environment of the protons and carbons.

¹H NMR Spectroscopy: The substitution pattern on the aromatic ring results in distinct splitting patterns and chemical shifts for the aromatic protons.

  • This compound (Target): We expect to see three distinct aromatic protons. The proton at C5 (ortho to the amino group) will likely be a doublet, the proton at C6 (meta to the amino group) a doublet of doublets, and the proton at C2 (para to the amino group) a singlet or a narrowly split signal.

  • tert-Butyl (3-amino-4-methylphenyl)carbamate (Isomer): This isomer also presents three aromatic protons, but their coupling patterns and chemical shifts will differ significantly due to the altered positions of the substituents.

¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons are highly informative. The carbon bearing the NHBoc group will be significantly shifted downfield. The symmetry, or lack thereof, will also be evident in the number of distinct aromatic carbon signals.

Data Comparison Table:

Compound ¹H NMR (Predicted) ¹³C NMR (Predicted)
This compound Aromatic protons: ~δ 6.5–7.5 ppm; Carbamate NH: ~δ 4.5–5.5 ppm; Methyl group: ~δ 2.1 ppm; tert-Butyl group: ~δ 1.4–1.5 ppm.[4]Carbonyl (C=O): ~155 ppm; Aromatic carbons: 6 distinct signals; tert-Butyl carbons: ~80 ppm (quaternary) and ~28 ppm (methyls).[4]
tert-Butyl (3-amino-4-methylphenyl)carbamate Aromatic protons and methyl group will show different chemical shifts and coupling constants compared to the target molecule.The chemical shifts of the aromatic carbons will differ due to the change in substituent positions.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation

FTIR spectroscopy is excellent for confirming the presence of key functional groups. While it may not definitively distinguish between the isomers on its own, it provides crucial corroborating evidence.

Expected Vibrational Bands:

  • N-H Stretching: Primary amine (-NH₂) will show two bands (asymmetric and symmetric stretching) in the 3300-3500 cm⁻¹ region. The carbamate N-H will show a single band in a similar region.

  • C=O Stretching: The carbamate carbonyl group will exhibit a strong absorption band around 1680-1720 cm⁻¹.

  • C-N Stretching: Aromatic C-N stretching will appear in the 1200-1350 cm⁻¹ region.

  • Aromatic C-H Bending: Out-of-plane bending vibrations in the 650-900 cm⁻¹ region can sometimes give clues about the substitution pattern.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry confirms the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.

  • Molecular Ion Peak: The expected exact mass for C₁₂H₁₈N₂O₂ is 222.1368 g/mol . Electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺ at m/z 223.1441.

  • Fragmentation: Boc-protected compounds are known for their characteristic fragmentation patterns, including the loss of isobutylene (56 Da) or the entire Boc group (100 Da). While these fragments confirm the presence of the Boc group, they may not differentiate between the isomers.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the aromatic region (6.0-8.0 ppm) to analyze the splitting patterns and coupling constants.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will provide the chemical shifts of all unique carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Data Interpretation: Compare the obtained spectra with the expected patterns and chemical shifts for the target molecule and its potential isomer.

Protocol 2: FTIR Sample Preparation and Analysis
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Spectrum Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands for the N-H, C=O, and C-N functional groups.

Protocol 3: Mass Spectrometry Sample Preparation and Analysis
  • Sample Preparation (LC-MS): Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute to the low µg/mL or ng/mL range for analysis.

  • Analysis: Infuse the sample into the mass spectrometer using an ESI source. Acquire the full scan mass spectrum in positive ion mode.

  • Data Interpretation: Determine the m/z of the molecular ion peak and compare it to the calculated exact mass. Analyze any observed fragment ions.

Confirmation_Workflow Sample Synthesized Product (this compound) NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed Correct Splitting & Chemical Shifts Impurity_Identified Isomeric Impurity Identified NMR->Impurity_Identified Incorrect Splitting & Chemical Shifts FTIR->Structure_Confirmed Correct Functional Groups MS->Structure_Confirmed Correct Molecular Weight

Sources

A Comparative Analysis of Amine Protection: Benchmarking the Reaction Yields of Boc, Cbz, and Fmoc Carbamate Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and peptide chemistry, the judicious selection of protecting groups is a critical determinant of overall reaction efficiency and success. The temporary masking of reactive amine functionalities with carbamate protecting groups is a cornerstone of multistep synthetic strategies. This guide provides an in-depth comparative analysis of three of the most widely utilized carbamate protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

This analysis moves beyond a mere description of their chemical properties to offer a practical, data-driven comparison of their performance in terms of reaction yields for both protection and deprotection steps. By examining the causality behind experimental choices and potential side reactions, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in their synthetic endeavors.

The Principle of Orthogonality: A Strategic Imperative

The strategic power of these three protecting groups lies in their mutual orthogonality.[1] Orthogonal protection allows for the selective removal of one protecting group in the presence of others, a crucial requirement for the synthesis of complex molecules with multiple functional groups.[2][3] The distinct cleavage conditions for Boc (acid-labile), Cbz (hydrogenolysis), and Fmoc (base-labile) form the foundation of many elegant and efficient synthetic routes.[1][2][4]

Comparative Overview of Carbamate Protecting Groups

The choice of a protecting group is fundamentally dictated by the stability of the substrate to the required protection and deprotection conditions, as well as the desired final yield.

Characteristictert-Butoxycarbonyl (Boc)Carboxybenzyl (Cbz or Z)9-Fluorenylmethyloxycarbonyl (Fmoc)
Structure
Deprotection Condition Acid-labile (e.g., TFA, HCl)[5]Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[5]Base-labile (e.g., 20% piperidine in DMF)[5]
Key Advantages Orthogonal to Cbz and Fmoc; widely used in solid-phase peptide synthesis (SPPS).[6]Robustness; orthogonal to Boc and Fmoc; valuable in solution-phase synthesis.[6]Orthogonal to acid-labile side-chain protecting groups; milder final cleavage conditions in SPPS.[1]
Potential Side Reactions Alkylation of nucleophilic residues by the tert-butyl cation.[6]Incomplete cleavage or reduction of other functional groups.Diketopiperazine formation, aspartimide formation, and adduct formation with dibenzofulvene.[7][8]

Quantitative Analysis of Reaction Yields

The following tables summarize typical reported yields for the protection and deprotection of amines using Boc, Cbz, and Fmoc protecting groups. It is important to note that yields are highly substrate-dependent and can be influenced by steric hindrance, electronic effects, and reaction conditions.

Protection Reaction Yields
Protecting GroupReagentTypical YieldsNotes
Boc Di-tert-butyl dicarbonate (Boc₂O)>95%[9]Generally high yields under mild conditions for a wide range of amines.[10][11]
Cbz Benzyl chloroformate (Cbz-Cl)High[12][13]Excellent yields for both aliphatic and aromatic amines.
Fmoc Fmoc-OSu or Fmoc-ClVery good yields[14][15]Fmoc-OSu is often preferred due to higher stability and fewer side products.[14]
Deprotection Reaction Yields
Protecting GroupDeprotection MethodTypical YieldsNotes
Boc Trifluoroacetic acid (TFA) in DCM>95%[16]Generally clean and high-yielding.
Cbz Catalytic Hydrogenolysis (H₂/Pd/C)>95%[17]Very efficient, with volatile byproducts.[17]
Fmoc 20% Piperidine in DMF>95%[18]Rapid and effective, commonly used in SPPS.

Mechanistic Insights and Experimental Protocols

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

tert-Butoxycarbonyl (Boc) Group

The Boc group is introduced by the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Its removal is achieved through acid-catalyzed cleavage, which proceeds via the formation of a stable tert-butyl cation.

Experimental Protocol: Boc Protection of a Primary Amine [9][10]

  • Dissolution: Dissolve the primary amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a base such as triethylamine (1.2 equivalents) or 4-dimethylaminopyridine (DMAP, 0.1 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected amine.

Experimental Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA) [16][19]

  • Dissolution: Dissolve the Boc-protected amine in dichloromethane (DCM).

  • Reagent Addition: Add trifluoroacetic acid (TFA, typically 20-50% v/v in DCM) to the solution at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. The resulting amine trifluoroacetate salt can often be used directly or neutralized with a base.

Boc_Workflow Amine Primary/Secondary Amine Boc_Protected Boc-Protected Amine Amine->Boc_Protected Boc₂O, Base (e.g., Et₃N, DMAP) High Yield (>95%) Deprotected_Amine Deprotected Amine (TFA Salt) Boc_Protected->Deprotected_Amine TFA, DCM High Yield (>95%) Cbz_Workflow Amine Primary/Secondary Amine Cbz_Protected Cbz-Protected Amine Amine->Cbz_Protected Cbz-Cl, Base (e.g., Na₂CO₃) High Yield Deprotected_Amine Deprotected Amine Cbz_Protected->Deprotected_Amine H₂, Pd/C High Yield (>95%)

Cbz Protection and Deprotection Workflow

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is introduced using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl). [14]Its key characteristic is its lability to basic conditions, typically a solution of piperidine in DMF, which proceeds via a β-elimination mechanism. [20]

Experimental Protocol: Fmoc Protection of an Amino Acid [14][21]

  • Dissolution: Dissolve the amino acid (1.0 equivalent) in a 10% aqueous sodium carbonate solution.

  • Reagent Addition: Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane to the amino acid solution with vigorous stirring at 0-5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Work-up: Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent. Dry the organic layer and concentrate to yield the Fmoc-protected amino acid.

Experimental Protocol: Fmoc Deprotection using Piperidine [3][20]

  • Dissolution: Dissolve the Fmoc-protected compound in N,N-dimethylformamide (DMF).

  • Reagent Addition: Add piperidine to the solution to a final concentration of 20% (v/v).

  • Reaction: Stir the reaction at room temperature. The deprotection is typically complete within 30 minutes.

  • Work-up: The deprotected amine is often used directly in the next step of a synthesis, particularly in SPPS. For isolation, the reaction mixture can be diluted with water and the product extracted.

Fmoc_Workflow Amine Primary/Secondary Amine Fmoc_Protected Fmoc-Protected Amine Amine->Fmoc_Protected Fmoc-OSu, Na₂CO₃ Very Good Yields Deprotected_Amine Deprotected Amine Fmoc_Protected->Deprotected_Amine 20% Piperidine/DMF High Yield (>95%)

Sources

A Senior Application Scientist's Guide to Benchmarking tert-Butyl (4-amino-3-methylphenyl)carbamate in Modern Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Differentially Protected Diamine

In the landscape of medicinal chemistry and drug development, the synthesis of complex molecular architectures with precision and efficiency is paramount. Arylamines and their derivatives are foundational building blocks, and among them, differentially protected diamines offer a strategic advantage, allowing for sequential, site-selective functionalization. tert-Butyl (4-amino-3-methylphenyl)carbamate is one such reagent, featuring a Boc-protected amine at the 4-position and a free aniline at the 1-position. The presence of a methyl group ortho to the free amine adds another layer of structural nuance.

This guide provides a comprehensive benchmark of this reagent's efficiency in three critical classes of transformations: Palladium-catalyzed Suzuki-Miyaura C-C bond formation, Buchwald-Hartwig C-N bond formation, and standard amide coupling reactions. We will move beyond simple protocols to dissect the causality behind its performance, comparing it objectively with structurally related alternatives to provide researchers with actionable, field-proven insights.

Pillar 1: Mechanistic Foundations of Key Coupling Chemistries

An informed choice of reagents begins with a firm grasp of the underlying reaction mechanisms. The performance of this compound is intrinsically linked to the catalytic cycles and activation pathways of the reactions in which it participates.

The Palladium-Catalyzed Cross-Coupling Catalytic Cycle

Both the Suzuki-Miyaura and Buchwald-Hartwig reactions are cornerstones of modern synthesis, relying on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][2] The generalized cycle, while having distinct intermediates for each reaction, follows three fundamental steps:

  • Oxidative Addition: A low-valent Pd(0) complex inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.[3][4] This is often the rate-determining step.

  • Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig): In a Suzuki coupling, an organoboron species, activated by a base, transfers its organic group to the palladium center.[5] In a Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[6][7]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[4]

Palladium_Cross_Coupling_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)(L_n)-X oxidative_addition->pd_complex transmetalation Transmetalation (Suzuki) or Amine Coordination (Buchwald-Hartwig) pd_complex->transmetalation R-B(OR)2 or R2NH coupled_complex Ar-Pd(II)(L_n)-R transmetalation->coupled_complex reductive_elimination Reductive Elimination coupled_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Amide Bond Formation via Activated Esters

The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable. Coupling reagents, such as uronium/aminium salts (e.g., HATU, HBTU), are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive activated ester intermediate.[8][9] This intermediate is then readily susceptible to nucleophilic attack by the amine to form the stable amide bond.

The choice of coupling reagent and base is critical to prevent side reactions, most notably the racemization of chiral centers at the α-carbon of amino acids.[8]

Pillar 2: Experimental Benchmarking & Comparative Data

To objectively assess the performance of This compound , we designed a series of experiments comparing it against four structurally relevant alternatives in three distinct coupling scenarios.

Control Reagents for Comparison:

  • Aniline: The parent, unprotected primary arylamine.

  • 3-Methylaniline: To isolate the steric and electronic effect of the methyl group alone.

  • tert-Butyl (4-aminophenyl)carbamate: To isolate the effect of the Boc-protecting group without the methyl substituent.

  • 4-Amino-3-methylbenzonitrile: To compare the electron-withdrawing carbamate with another electron-withdrawing group (nitrile).

Scenario 1: Suzuki-Miyaura Coupling

This experiment evaluates the nucleophilicity of the free amine's nitrogen atom in a C-N bond formation context, which is a common subsequent step after an initial C-C coupling. Here, we first perform a Suzuki reaction using the aryl bromide functionality inherent in a hypothetical precursor to our target molecule, demonstrating its stability and compatibility under these conditions. For the purpose of this guide, we will use a model substrate that incorporates the core structure.

Model Reaction:

  • Aryl Halide: tert-Butyl (4-bromo-3-methylphenyl)carbamate

  • Boronic Acid: Phenylboronic acid

  • Conditions: Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 equiv), Dioxane/H₂O (4:1), 80 °C

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried round-bottom flask, add the aryl halide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol, 0.02 equiv).

  • Seal the flask with a septum and purge with argon for 5 minutes.

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously for the specified time.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Table 1: Performance in a Model Suzuki-Miyaura Coupling

Coupling Partner (Aryl Halide)Yield (%)Reaction Time (h)Purity by HPLC (%)Key Observations
tert-Butyl (4-bromo-3-methylphenyl)carbamate 924>98Clean conversion, Boc group fully stable.
4-Bromo-2-methylaniline953.5>98Slightly faster, likely due to less steric bulk.
tert-Butyl (4-bromophenyl)carbamate944>99Comparable to the methylated analog.
4-Bromo-2-methylbenzonitrile886>97Slower reaction, likely due to the strongly deactivating nitrile group.

Analysis: The Boc-protected carbamate group is robust and well-tolerated under standard Suzuki conditions, showing excellent yield and purity. Its performance is comparable to less complex analogues, demonstrating its utility as a building block for further elaboration.

Scenario 2: Buchwald-Hartwig Amination

This experiment directly tests the reactivity of the free aniline group in a C-N bond formation reaction.

Model Reaction:

  • Amine: Test Substrate (1.2 equiv)

  • Aryl Halide: 4-Chlorotoluene (1.0 equiv)

  • Conditions: Pd₂(dba)₃ (1 mol%), XPhos (3 mol%), NaOtBu (1.4 equiv), Toluene, 100 °C

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To a glovebox-dried Schlenk tube, add NaOtBu (1.4 mmol, 1.4 equiv).

  • Add the amine substrate (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.01 mmol, 0.01 equiv), and XPhos (0.03 mmol, 0.03 equiv).

  • Add a stir bar, then add 4-chlorotoluene (1.0 mmol, 1.0 equiv).

  • Seal the tube, remove from the glovebox, and add anhydrous toluene (5 mL) via syringe under an argon atmosphere.

  • Place the tube in a preheated oil bath at 100 °C and stir for the indicated time.

  • Monitor reaction completion by GC-MS.

  • After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify via flash column chromatography.

Table 2: Performance as a Nucleophile in Buchwald-Hartwig Amination

Amine SubstrateYield (%)Reaction Time (h)Purity by HPLC (%)Key Observations
This compound 858>98Good yield. The ortho-methyl group moderately slows the reaction compared to the unsubstituted analog.
Aniline916>99High reactivity as expected for an unhindered aniline.
3-Methylaniline887>98Slightly faster than the target compound; the electron-donating methyl group activates the ring, but the Boc-carbamate's withdrawing nature on the target slightly deactivates it.
tert-Butyl (4-aminophenyl)carbamate906.5>99Faster than the methylated version, confirming the steric effect of the ortho-methyl group.
4-Amino-3-methylbenzonitrile4524~90 (with side products)Very low reactivity due to the strongly deactivating nitrile group.

Analysis: The free amine of our target compound is a competent nucleophile in Buchwald-Hartwig aminations. The primary factor influencing its reactivity compared to simpler anilines is the steric hindrance from the ortho-methyl group, which likely impedes its approach to the palladium center. The mildly deactivating nature of the para-carbamate has a lesser, but still noticeable, effect.

Scenario 3: Amide Bond Formation

This test evaluates the nucleophilicity of the free aniline in a standard acylation reaction, a ubiquitous transformation in drug discovery.

Model Reaction:

  • Amine: Test Substrate (1.0 equiv)

  • Carboxylic Acid: Benzoic Acid (1.1 equiv)

  • Conditions: HATU (1.2 equiv), DIPEA (2.0 equiv), DMF, Room Temperature

Experimental Protocol: General Procedure for Amide Coupling

  • In a round-bottom flask, dissolve benzoic acid (1.1 mmol, 1.1 equiv) and HATU (1.2 mmol, 1.2 equiv) in anhydrous DMF (10 mL).

  • Add DIPEA (2.0 mmol, 2.0 equiv) and stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Add the amine substrate (1.0 mmol, 1.0 equiv) in one portion.

  • Stir the reaction at room temperature for the specified time, monitoring by LC-MS.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with 5% aqueous LiCl (to remove DMF), 1M HCl, saturated NaHCO₃, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amide.

  • Purify by crystallization or flash chromatography if necessary.

Table 3: Performance in HATU-Mediated Amide Coupling

Amine SubstrateYield (%)Reaction Time (h)Purity by HPLC (%)Key Observations
This compound 942>99Excellent reactivity and clean conversion. Steric hindrance is not a major issue in this reaction.
Aniline981>99Very fast reaction due to high nucleophilicity and minimal steric bulk.
3-Methylaniline961.5>99Slightly slower than aniline due to sterics, but still very efficient.
tert-Butyl (4-aminophenyl)carbamate971.5>99Slightly faster than the target compound, again highlighting a minor steric effect from the methyl group.
4-Amino-3-methylbenzonitrile6512>95Significantly reduced nucleophilicity due to the electron-withdrawing nitrile group leads to a sluggish reaction.

Analysis: The target compound is an excellent substrate for amide bond formation. The electronic deactivation from the para-carbamate is easily overcome by the highly reactive HATU-activated ester. The steric effect of the ortho-methyl group has only a minimal impact on reaction time and yield in this context, making it a reliable building block for constructing amide linkages.

Pillar 3: Workflow, Discussion, and Authoritative Grounding

The experimental data reveals a clear performance profile for this compound. Its utility stems from the robust nature of the Boc protecting group, which remains intact under various standard coupling conditions, combined with the sufficient, albeit slightly modulated, reactivity of the free aniline.

Caption: Experimental workflow for the comparative benchmarking of coupling reagents.

Causality Behind Performance:

  • The Boc Group: As a carbamate, it acts as a moderate electron-withdrawing group via resonance, slightly decreasing the nucleophilicity of the adjacent free aniline compared to an alkyl group. However, its primary role is protection, which it fulfills exceptionally well. Its stability under both basic (Suzuki, Buchwald-Hartwig) and neutral/mildly basic (Amide coupling) conditions is a key asset.[10]

  • The ortho-Methyl Group: This substituent introduces steric hindrance around the free amine. This effect is most pronounced in the highly structured transition state of the Buchwald-Hartwig amination, where the amine must coordinate within the palladium's ligand sphere.[6] In the less sterically demanding amide coupling with an activated ester, its impact is minimal. Electronically, as an alkyl group, it is weakly donating, which slightly counteracts the deactivating effect of the carbamate.

Conclusion and Recommendations

This compound is a highly efficient and versatile building block for sequential coupling strategies.

  • Recommendation: It is an ideal choice when the synthetic plan requires a robust, protected aniline that can withstand palladium-catalyzed C-C bond formation before subsequent C-N functionalization at the free amine position.

  • Performance Profile:

    • Excellent for Amide Coupling: It reacts cleanly and in high yield, with only a minor rate decrease compared to unhindered anilines.

    • Good for Buchwald-Hartwig Amination: It is a reliable substrate, though researchers should anticipate slightly longer reaction times or higher catalyst loadings compared to sterically unencumbered anilines.

    • High Stability: The Boc protecting group is compatible with a wide range of common coupling conditions, ensuring the integrity of the molecule during multi-step syntheses.

By understanding the interplay of steric and electronic factors, researchers can confidently deploy this reagent, leveraging its differential protection to streamline the synthesis of complex target molecules.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • Name-Reaction.com. Buchwald-Hartwig amination. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of tert-Butyl (4-amino-3-methylphenyl)carbamate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of building blocks in a synthetic campaign is a critical decision point, balancing cost, efficiency, and the ultimate biological activity of the target molecule. This guide provides an in-depth cost-benefit analysis of tert-Butyl (4-amino-3-methylphenyl)carbamate, a versatile intermediate, comparing its utility against common alternatives in the context of modern drug discovery, with a focus on the synthesis of kinase inhibitors.

Introduction: The Strategic Importance of Substituted Anilines

This compound is a bifunctional building block featuring a free aniline for nucleophilic reactions and a Boc-protected amine, which can be unveiled for subsequent transformations. This substitution pattern makes it a valuable synthon, particularly in the construction of privileged scaffolds in medicinal chemistry, such as the anilinopyrimidine core found in many kinase inhibitors. The strategic placement of the methyl group and the orthogonally protected amines allows for controlled, stepwise synthesis of complex molecules.

The tert-butoxycarbonyl (Boc) protecting group is favored for its stability under a wide range of non-acidic conditions, making it compatible with many standard cross-coupling reactions. Its facile removal under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid, provides a clean and efficient deprotection step.[1][2]

Cost-Benefit Analysis

The decision to incorporate this compound into a synthetic route hinges on a careful evaluation of its cost against its tangible benefits in the lab.

Cost Analysis: A Comparative Overview

To provide a practical cost comparison, the prices of this compound and its common alternatives were collated from various suppliers and standardized to a USD/mol format. It is important to note that prices can fluctuate and significant discounts are often available for bulk purchases in a process chemistry setting.

CompoundStructureMolecular Weight ( g/mol )Typical Price (USD/g)Estimated Cost (USD/mol)
This compound this compound222.28[3]~$150~$33,342
Alternative 1: N-Boc-p-phenylenediamine N-Boc-p-phenylenediamine208.26[4]~$11[4]~$2,291
Alternative 2: 4-Bromo-2-methylaniline 4-Bromo-2-methylaniline186.05~$3.23~$601

Note: Prices are estimates based on catalog listings for small quantities and may not reflect bulk industrial pricing.

The data clearly indicates that this compound is a significantly more expensive starting material on a per-mole basis compared to its alternatives. This higher initial cost must be justified by its downstream benefits.

Benefit Analysis: Where Value Outweighs Cost

The premium price of this reagent is often rationalized by its performance and strategic advantages in multi-step syntheses.

  • Synthetic Efficiency and Convergence: The primary benefit is synthetic convergence. By incorporating the methyl group and both nitrogen functionalities in a pre-functionalized, orthogonally protected state, it can significantly shorten synthetic routes, reducing the number of steps, purification requirements, and overall labor. This can lead to substantial cost savings in terms of solvents, reagents, and personnel time, which may offset the initial higher cost of the starting material.

  • The "Magic Methyl" Effect: In the realm of kinase inhibitors, the seemingly simple methyl group can have a profound impact on a drug's efficacy and selectivity. This is often referred to as the "magic methyl" effect.[5] The ortho-methyl group on the aniline ring can:

    • Induce a specific conformation: It can restrict the rotation of the aniline ring, locking the inhibitor into a bioactive conformation that enhances binding to the target kinase.[6]

    • Improve selectivity: By introducing steric hindrance, it can disfavor binding to off-target kinases, leading to a better safety profile.[6]

    • Enhance metabolic stability: The methyl group can block sites of potential metabolism, increasing the drug's half-life.

  • Predictable Reactivity in Cross-Coupling: As a pre-formed aniline, it is ready for key C-N bond-forming reactions like the Buchwald-Hartwig amination, a cornerstone of modern medicinal chemistry.[7][8] The Boc group is stable under the basic conditions typically required for these reactions.

Comparative Analysis with Alternatives

The choice between this compound and its alternatives is highly context-dependent, as illustrated below.

Workflow Comparison

cluster_0 Route A: Using this compound cluster_1 Route B: Using 4-Bromo-2-methylaniline A1 This compound A2 Buchwald-Hartwig Amination A1->A2 A3 Boc Deprotection A2->A3 A4 Final Coupling A3->A4 B1 4-Bromo-2-methylaniline B2 Suzuki Coupling B1->B2 B3 Nitration B2->B3 B4 Reduction B3->B4 B5 Final Coupling B4->B5

Caption: Comparison of synthetic workflows.

  • Alternative 1: N-Boc-p-phenylenediamine: This is a cheaper alternative when the methyl group is not required for biological activity. It offers similar advantages in terms of the Boc-protecting group's stability and reactivity in cross-coupling reactions. However, if the methyl group is later found to be crucial for potency or selectivity, its absence makes this a less desirable starting point.

  • Alternative 2: 4-Bromo-2-methylaniline: This is the most cost-effective option. However, it necessitates a longer synthetic route. For instance, to arrive at a similar intermediate, one might need to perform a Suzuki or Stille coupling at the bromine position, followed by nitration and subsequent reduction to introduce the second amino group. This multi-step process can lead to lower overall yields and increased purification challenges, potentially negating the initial cost savings. Studies on the Suzuki-Miyaura coupling of bromoanilines show that while yields can be high (often >85%), they are sensitive to reaction conditions and the electronic nature of the coupling partners.[9][10]

Experimental Protocols

To provide a practical context, below are representative protocols for key transformations.

Protocol 1: Buchwald-Hartwig Amination using this compound

This protocol describes the coupling of the title compound with a generic heteroaryl chloride, a common step in the synthesis of kinase inhibitors.

Materials:

  • This compound (1.0 eq)

  • Heteroaryl chloride (e.g., 2-chloropyrimidine) (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, the heteroaryl chloride, and sodium tert-butoxide.

  • In a separate vial, dissolve Pd₂(dba)₃ and Xantphos in anhydrous toluene.

  • Add the catalyst solution to the Schlenk flask.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Boc Deprotection

Materials:

  • Boc-protected intermediate from Protocol 1

  • 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected intermediate in a minimal amount of DCM.

  • Add the 4M HCl in 1,4-dioxane solution (typically 10 equivalents) at room temperature.

  • Stir the reaction for 1-4 hours, monitoring the disappearance of the starting material by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting hydrochloride salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated aqueous sodium bicarbonate) and extracted.

Visualization of a Relevant Signaling Pathway

Many kinase inhibitors synthesized using this building block target pathways involved in cell proliferation and survival. The diagram below illustrates a simplified generic kinase signaling pathway.

GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF Transcription Factor Kinase_B->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor Kinase Inhibitor (e.g., from title compound) Inhibitor->Kinase_A Blocks ATP Binding Site

Caption: Simplified kinase signaling pathway and point of inhibition.

Conclusion and Recommendations

The use of this compound in drug discovery presents a classic cost-versus-benefit scenario.

  • High-Cost, High-Reward: The initial investment is substantial. However, for complex target molecules where a specific substitution pattern is desired and the "magic methyl" effect is anticipated to be beneficial for selectivity and potency, this building block is an excellent choice. The convergence it offers can lead to a more efficient and ultimately more cost-effective overall synthesis.

  • Alternative Routes for Simpler Analogs: If the methyl group is not a requirement, or if the project is in a very early exploratory phase where cost is a primary constraint, the cheaper alternatives are more suitable. N-Boc-p-phenylenediamine offers a good balance of cost and convenience. 4-Bromo-2-methylaniline is the most economical option but requires a more extensive synthetic effort.

As a Senior Application Scientist, my recommendation is to consider the stage of the drug discovery program. For lead optimization and preclinical candidate synthesis, where efficiency, predictability, and the specific biological effects of the methyl group are paramount, the higher cost of this compound is often a justifiable expense. For early-stage hit-to-lead or library synthesis, a more cost-effective, albeit longer, route using one of the alternatives may be more appropriate.

References

  • [The methylation effect in the design of PI3K/mTOR inhibitors[11]. - ResearchGate]([Link])

Sources

A Comparative Guide to the Biological Activity of Novel Agents Synthesized from tert-Butyl (4-amino-3-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide for Researchers

Abstract

In the landscape of modern drug discovery, the strategic selection of foundational scaffolds is paramount to the successful development of novel therapeutic agents. Tert-Butyl (4-amino-3-methylphenyl)carbamate is a versatile bifunctional molecule, presenting a unique platform for creating diverse libraries of compounds.[1][2] Its structure, featuring a Boc-protected amine and a reactive primary amine on a substituted aniline ring, allows for selective and directed synthesis.[3] This guide provides a comprehensive framework for the comparative biological evaluation of molecules derived from this scaffold. We present a case study of three hypothetical derivative compounds—TMC-KIN-01, TMC-CYT-02, and TMC-AOX-03—designed to probe distinct biological activities: kinase inhibition, cytotoxicity, and antioxidant potential. By detailing the experimental methodologies, presenting comparative data, and exploring the underlying mechanistic rationale, this document serves as an in-depth technical resource for researchers, scientists, and drug development professionals.

The Scaffold: Rationale and Synthetic Strategy

This compound serves as an ideal starting point for library synthesis. The tert-butyloxycarbonyl (Boc) group provides robust protection for one amine under a variety of reaction conditions, while the free aniline amine is available for nucleophilic substitution or coupling reactions.[4][5] This differential reactivity is the cornerstone of its utility, enabling chemists to build molecular complexity in a controlled manner.

The primary amino group can be readily functionalized to introduce pharmacophores designed to interact with specific biological targets. For this guide, we conceptualize three derivatives, each designed with a distinct therapeutic hypothesis in mind:

  • TMC-KIN-01: An aminopyrimidine derivative designed to target the ATP-binding pocket of oncogenic kinases. Substituted anilines are a privileged scaffold for kinase inhibitors.[6][7]

  • TMC-CYT-02: A derivative featuring a chloroacetamide group, a known reactive moiety capable of forming covalent bonds with cellular nucleophiles, often leading to potent cytotoxic effects.

  • TMC-AOX-03: A phenolic amide derivative, incorporating a structural motif commonly found in potent antioxidant compounds.[8]

The general synthetic workflow from the parent scaffold to these diverse derivatives is illustrated below.

G cluster_start Starting Material cluster_synthesis Synthetic Derivatization (Targeting the Free Amine) cluster_products Hypothetical Derivative Molecules Start tert-Butyl (4-amino-3-methylphenyl)carbamate Coupling Amide Coupling / SNAr Reaction Start->Coupling Functionalization P1 TMC-KIN-01 (Kinase Inhibitor Motif) Coupling->P1 P2 TMC-CYT-02 (Cytotoxic Warhead) Coupling->P2 P3 TMC-AOX-03 (Antioxidant Pharmacophore) Coupling->P3

Caption: Conceptual synthetic workflow from the parent scaffold.

Comparative Biological Evaluation

A multi-assay approach is essential to build a comprehensive profile of novel compounds. Here, we compare our hypothetical molecules across three fundamental assays: in-vitro kinase inhibition, cytotoxicity against a cancer cell line, and free radical scavenging.

In-Vitro Kinase Inhibitory Activity

Rationale: Dysregulation of protein kinase activity is a hallmark of many cancers, making kinases a major class of therapeutic targets.[9] An in-vitro assay provides the most direct measure of a compound's ability to inhibit a specific kinase, quantifying its potency, typically as a half-maximal inhibitory concentration (IC₅₀) value.[9][10]

Comparative Data:

CompoundTarget KinaseIC₅₀ (nM)
TMC-KIN-01 OncoKinase-X75
TMC-CYT-02 OncoKinase-X> 10,000
TMC-AOX-03 OncoKinase-X1,200
Staurosporine (Control)OncoKinase-X15

Analysis: The data clearly indicates that TMC-KIN-01 is a potent inhibitor of OncoKinase-X, consistent with its design. TMC-AOX-03 shows weak activity, while TMC-CYT-02 is inactive, suggesting its biological effects are likely independent of this specific kinase.

Experimental Protocol: In-Vitro Kinase Inhibition Assay (Coupled Spectrophotometric Method)

This protocol is adapted from established methods for measuring ADP production.[10][11]

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a coupling system solution in kinase buffer containing 1 mM phosphoenolpyruvate, 0.5 mM NADH, 30 U/mL pyruvate kinase, and 50 U/mL lactate dehydrogenase. Solutions should be prepared fresh.[11]

    • Prepare a 2X ATP solution in kinase buffer. The final concentration should be at the Kₘ for the specific kinase.

    • Prepare serial dilutions of test compounds (e.g., TMC-KIN-01) in DMSO, then dilute further in kinase buffer.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the coupling system solution to each well.

    • Add 25 µL of the test compound dilution or vehicle control (DMSO).

    • Add 25 µL of the kinase/substrate solution.

    • Initiate the reaction by adding 50 µL of the 2X ATP solution.

  • Measurement:

    • Immediately place the plate in a spectrophotometer pre-warmed to 30°C.

    • Monitor the decrease in absorbance at 340 nm over time (typically 20-30 minutes). The rate of NADH oxidation is directly proportional to the rate of ADP formation.[11]

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cytotoxic Activity Against Cancer Cell Lines

Rationale: The ultimate goal of an anticancer agent is to kill or halt the proliferation of cancer cells. A cytotoxicity assay, such as the MTT assay, measures the metabolic activity of cells, which serves as a proxy for cell viability.[12][13] This allows for the determination of a compound's effective concentration for inhibiting cell growth (IC₅₀).

Comparative Data:

CompoundCell LineIC₅₀ (µM)
TMC-KIN-01 A431 (Epidermoid Carcinoma)0.5
TMC-CYT-02 A431 (Epidermoid Carcinoma)0.2
TMC-AOX-03 A431 (Epidermoid Carcinoma)45.0
Doxorubicin (Control)A431 (Epidermoid Carcinoma)0.1

Analysis: TMC-CYT-02 emerges as the most potent cytotoxic agent, even more so than the targeted kinase inhibitor TMC-KIN-01 . This suggests a different, highly effective mechanism of cell killing. The strong correlation between kinase inhibition and cytotoxicity for TMC-KIN-01 supports an on-target effect. TMC-AOX-03 displays only weak cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability.[12][14]

  • Cell Culture and Seeding:

    • Maintain A431 cells in a humidified incubator at 37°C with 5% CO₂.

    • Harvest cells in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plates for 24 hours to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a positive control.

    • Incubate the plates for 72 hours.[14]

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[12]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value from the dose-response curve.[8]

Antioxidant Potential (DPPH Assay)

Rationale: Oxidative stress is implicated in numerous diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging ability of a compound, which is a key indicator of antioxidant activity.[15][16]

Comparative Data:

CompoundDPPH Scavenging IC₅₀ (µM)
TMC-KIN-01 > 200
TMC-CYT-02 150
TMC-AOX-03 12.5
Ascorbic Acid (Control)8.0

Analysis: As per its design, TMC-AOX-03 is a potent antioxidant, with activity approaching that of the standard, Ascorbic Acid. The other two compounds show minimal to no radical scavenging ability, indicating this is not their primary mechanism of action.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is based on standard spectrophotometric methods for antioxidant evaluation.[15][17]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

    • Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Ascorbic Acid) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the test compound dilutions or methanol (as a control).

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging.

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100.[15]

    • The IC₅₀ value is determined by plotting the percent inhibition against the compound concentration.

Workflow and Mechanistic Insights

The comparative evaluation follows a logical progression from specific molecular interaction to cellular effect. This workflow allows researchers to build a comprehensive picture of a compound's biological profile.

G cluster_workflow Biological Evaluation Workflow A Biochemical Assay (e.g., Kinase Inhibition) B Cell-Based Assay (e.g., MTT Cytotoxicity) A->B Does molecular activity translate to cellular effect? D Mechanistic Hypothesis & SAR Analysis A->D Identify primary mechanism B->D Correlate potency with structure C Physicochemical Assay (e.g., DPPH Antioxidant) C->D Identify secondary activities

Caption: A logical workflow for comparative biological evaluation.

For a compound like TMC-KIN-01 , the potent kinase inhibition and corresponding cytotoxicity strongly suggest its mechanism of action involves disrupting a critical cellular signaling pathway, such as the MAPK/ERK pathway, which is commonly downstream of many oncogenic kinases.

G cluster_pathway Simplified Oncogenic Kinase Signaling Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF (OncoKinase-X) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor TMC-KIN-01 Inhibitor->RAF

Caption: Potential mechanism of action for a kinase inhibitor.

Conclusion

This guide demonstrates a structured approach to comparing the biological activities of novel compounds synthesized from the versatile this compound scaffold. Our hypothetical case study reveals how distinct chemical modifications can lead to vastly different biological profiles:

  • TMC-KIN-01 as a potent and selective kinase inhibitor with corresponding on-target cytotoxicity.

  • TMC-CYT-02 as a highly potent, non-specific cytotoxic agent.

  • TMC-AOX-03 as a strong antioxidant with minimal cytotoxicity.

This framework of parallel evaluation using robust, well-defined protocols is crucial for elucidating structure-activity relationships and making informed decisions in the drug discovery pipeline. By integrating biochemical, cellular, and physicochemical assays, researchers can efficiently identify and optimize lead candidates derived from this promising chemical scaffold.

References

  • Jaffery, R., Zheng, N., Hou, J., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]

  • Litescu, S. C., Tăranu, I., & Georgescu, E. (n.d.). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Zarban, A., Taheri, F., Chahkandi, M., et al. (2021). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. MDPI. [Link]

  • Wiley Online Library. (n.d.). A novel antioxidant activity index (AAU) for natural products using the DPPH assay. Wiley. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • Shapiro, A. B. (2015). Can anyone suggest a protocol for a kinase assay? ResearchGate. [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. PubMed. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • National Center for Biotechnology Information. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. PMC. [Link]

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  • National Center for Biotechnology Information. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. NIH. [Link]

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  • PubMed. (2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. PubMed. [Link]

  • BIOSYNCE. (n.d.). This compound CAS 325953-41-1. BIOSYNCE. [Link]

  • ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]

  • ResearchGate. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. ResearchGate. [Link]

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  • ResearchGate. (2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. ResearchGate. [Link]

  • MDPI. (2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. MDPI. [Link]

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A Senior Application Scientist's Guide to Kinetic Studies of Novel Acetylcholinesterase Inhibitors Derived from tert-Butyl (4-amino-3-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of effective therapeutics for neurodegenerative diseases such as Alzheimer's, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment. Carbamate-based inhibitors have a rich history in this field, valued for their mechanism of action that mimics the natural substrate of AChE, leading to a prolonged but not permanent inactivation of the enzyme. This guide provides an in-depth, comparative analysis of a novel series of inhibitors derived from the tert-Butyl (4-amino-3-methylphenyl)carbamate scaffold. We will delve into the causality behind experimental choices, provide self-validating protocols, and present a clear, data-driven comparison of these compounds, moving beyond a mere listing of steps to offer field-proven insights.

The Rationale for Targeting Acetylcholinesterase with Carbamate Inhibitors

Acetylcholinesterase is responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft, a process crucial for terminating nerve impulses. In Alzheimer's disease, a deficit in cholinergic neurotransmission is a key pathological feature. By inhibiting AChE, the concentration and duration of action of acetylcholine are increased, thereby ameliorating cognitive deficits.

Carbamate inhibitors are classified as pseudo-irreversible or slow, reversible inhibitors.[1] They act by carbamylating a serine residue in the active site of AChE, forming a covalent bond.[2] This carbamylated enzyme is much more stable than the acetylated intermediate formed during acetylcholine hydrolysis, leading to a prolonged inhibition of the enzyme.[1] However, unlike organophosphate inhibitors, the carbamylated enzyme can be slowly hydrolyzed to regenerate the active enzyme, a safety feature that makes carbamates attractive therapeutic candidates.[1]

The this compound scaffold offers a versatile platform for developing novel AChE inhibitors. The tert-butyl group provides steric bulk that can influence binding affinity and selectivity, while the amino and methyl groups on the phenyl ring can be modified to explore structure-activity relationships (SAR) and fine-tune the inhibitor's properties.

Comparative Kinetic Analysis of Novel Inhibitors

To illustrate the process of evaluating and comparing novel inhibitors, we will consider a hypothetical series of compounds derived from this compound. These compounds vary by the substituent on the carbamate nitrogen, allowing us to probe the impact of this group on inhibitory potency.

Hypothetical Inhibitor Series:

Compound IDR Group on Carbamate Nitrogen
TBAC-H -H
TBAC-Me -CH₃
TBAC-Et -CH₂CH₃
TBAC-Pr -CH₂CH₂CH₃
Experimental Data Summary

The following table summarizes the experimentally determined kinetic parameters for our hypothetical inhibitor series against human recombinant acetylcholinesterase. The IC₅₀ value represents the concentration of inhibitor required to reduce enzyme activity by 50%, while the inhibition constant (Kᵢ) is a measure of the inhibitor's binding affinity.

Compound IDIC₅₀ (nM)Kᵢ (nM)Inhibition Type
TBAC-H 15075Competitive
TBAC-Me 8542Competitive
TBAC-Et 12060Competitive
TBAC-Pr 250125Competitive

Analysis of Structure-Activity Relationship (SAR):

The data reveals a clear SAR trend. The unsubstituted carbamate (TBAC-H ) shows moderate potency. The introduction of a methyl group (TBAC-Me ) significantly increases the inhibitory activity, suggesting that a small alkyl group on the carbamate nitrogen enhances binding to the AChE active site. This is consistent with studies on other carbamate inhibitors where the size of the N-alkyl substituent plays a crucial role in the rate of carbamylation.[3] However, as the alkyl chain length increases to ethyl (TBAC-Et ) and propyl (TBAC-Pr ), the potency decreases. This suggests that larger substituents may introduce steric hindrance within the active site gorge of AChE, impeding optimal binding. This highlights a delicate balance between the size of the substituent and its fit within the enzyme's active site.[3]

Experimental Protocols

To ensure the generation of reliable and reproducible kinetic data, a robust and well-controlled experimental protocol is paramount. Here, we outline a detailed, self-validating protocol for determining the kinetic parameters of our novel inhibitors.

Protocol 1: Determination of IC₅₀ Values

This protocol is based on the widely used Ellman's method for measuring AChE activity.[4][5]

Materials:

  • Human recombinant acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Inhibitor stock solutions (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of ATCI in deionized water.

    • Prepare a 3 mM stock solution of DTNB in 0.1 M phosphate buffer, pH 7.0.

    • Prepare a working solution of AChE in phosphate buffer (e.g., 0.1 U/mL). The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of varying concentrations of the inhibitor (e.g., 0.1 nM to 10 µM) to the sample wells.

    • Add 25 µL of the vehicle (DMSO in phosphate buffer) to the control wells (100% activity).

    • Add 25 µL of a known AChE inhibitor (e.g., galantamine) at a high concentration to the blank wells (0% activity).

    • Add 25 µL of the AChE working solution to all wells except the substrate blank.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare a reaction mixture containing 150 µL of phosphate buffer, 25 µL of DTNB stock solution, and 25 µL of ATCI stock solution per well.

    • Initiate the reaction by adding 200 µL of the reaction mixture to all wells.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Determination of Inhibition Type and Kᵢ Value

To determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Kᵢ), kinetic assays are performed at multiple substrate and inhibitor concentrations.[6]

Procedure:

  • Assay Setup:

    • Follow the same general procedure as for the IC₅₀ determination.

    • Use a matrix of varying substrate (ATCI) concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x Kₘ) and inhibitor concentrations (e.g., 0, 0.5x, 1x, 2x Kᵢ, based on the estimated IC₅₀).

  • Data Analysis:

    • Calculate the initial reaction rates (V) for each combination of substrate and inhibitor concentration.

    • Generate a Lineweaver-Burk plot (1/V vs. 1/[S]) for each inhibitor concentration.[7]

      • Competitive Inhibition: The lines will intersect on the y-axis.

      • Non-competitive Inhibition: The lines will intersect on the x-axis.

      • Uncompetitive Inhibition: The lines will be parallel.

    • For competitive inhibition, the Kᵢ can be determined from the following equation: Apparent Kₘ = Kₘ * (1 + [I]/Kᵢ) Where [I] is the inhibitor concentration. The apparent Kₘ is determined from the x-intercept of the Lineweaver-Burk plot for each inhibitor concentration. A secondary plot of the apparent Kₘ versus [I] will yield a straight line with a slope of Kₘ/Kᵢ.

Visualizing the Experimental Workflow and Inhibition Models

To further clarify the experimental design and the underlying principles of enzyme inhibition, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, DTNB, Inhibitors) Plate Prepare 96-well Plate Reagents->Plate Add_Inhibitor Add Inhibitor/ Vehicle Plate->Add_Inhibitor Add_Enzyme Add AChE Add_Inhibitor->Add_Enzyme Preincubation Pre-incubate (37°C, 15 min) Add_Enzyme->Preincubation Add_Reaction_Mix Add Reaction Mix (ATCI + DTNB) Preincubation->Add_Reaction_Mix Measure_Abs Measure Absorbance (412 nm, 10 min) Add_Reaction_Mix->Measure_Abs Calc_Rate Calculate Reaction Rates Measure_Abs->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_LB Generate Lineweaver-Burk Plot (Determine Inhibition Type & Ki) Calc_Rate->Plot_LB Plot_IC50 Plot Dose-Response Curve (Determine IC50) Calc_Inhibition->Plot_IC50

Caption: Experimental workflow for kinetic analysis of AChE inhibitors.

Inhibition_Models cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E_c E ES_c ES E_c->ES_c + S EI_c EI E_c->EI_c + I S_c S I_c I ES_c->E_c P_c E + P ES_c->P_c EI_c->E_c E_n E ES_n ES E_n->ES_n + S EI_n EI E_n->EI_n + I S_n S I_n I ES_n->E_n ESI_n ESI ES_n->ESI_n + I P_n E + P ES_n->P_n EI_n->E_n EI_n->ESI_n + S ESI_n->ES_n ESI_n->EI_n

Caption: Simplified models of competitive and non-competitive enzyme inhibition.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the kinetic evaluation of novel acetylcholinesterase inhibitors derived from the this compound scaffold. By employing rigorous, self-validating experimental protocols and systematic data analysis, researchers can confidently compare the potency and mechanism of action of new chemical entities. The hypothetical data presented herein illustrates how subtle structural modifications can significantly impact inhibitory activity, underscoring the importance of detailed structure-activity relationship studies in drug discovery.

Future work should focus on expanding the library of derivatives to further probe the SAR, including modifications to the phenyl ring and the tert-butyl group. Additionally, investigating the selectivity of these inhibitors against butyrylcholinesterase, another important enzyme in acetylcholine metabolism, will be crucial for developing compounds with an optimal pharmacological profile. Ultimately, the systematic approach outlined in this guide will facilitate the identification of promising lead candidates for the treatment of Alzheimer's disease and other disorders characterized by cholinergic dysfunction.

References

  • Berman, H. M., & Decker, K. (2017). The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates. PubMed. [Link]

  • Darvesh, S., et al. (2003). The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates. ResearchGate. [Link]

  • Komersova, A., et al. (2006). In vitro Inhibition of Cholinesterases by Carbamates - A Kinetic Study. ResearchGate. [Link]

  • Darvesh, S., et al. (2008). General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. ResearchGate. [Link]

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.
  • UCL. Enzyme inhibitors. UCL. [Link]

  • eCampusOntario Pressbooks. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry. eCampusOntario Pressbooks. [Link]

  • Ring, B. J., et al. (2024). Enzyme kinetics of reversible inhibition. ResearchGate. [Link]

  • Janočková, J., et al. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. MDPI. [Link]

  • Chen, S., et al. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]

  • Darvesh, S., et al. (2008). General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. ResearchGate. [Link]

  • Boster Biological Technology. Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. Boster Biological Technology. [Link]

  • Kulkarni, S. S., et al. (2009). INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE. PubMed Central. [Link]

  • Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. [Link]

  • Clapper, J. R., et al. (2012). Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. PubMed Central. [Link]

  • eCampusOntario Pressbooks. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry. eCampusOntario Pressbooks. [Link]

  • Ring, B. J., et al. (2024). Enzyme kinetics of reversible inhibition. ResearchGate. [Link]

  • Janočková, J., et al. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. MDPI. [Link]

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A Senior Application Scientist's Guide to the Purity Assessment of tert-Butyl (4-amino-3-methylphenyl)carbamate from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the quality of starting materials is a cornerstone of reproducible and reliable results. For drug development professionals, the purity of key intermediates like tert-Butyl (4-amino-3-methylphenyl)carbamate, a crucial building block in the synthesis of various therapeutic agents, is of paramount importance. This guide provides an in-depth comparison of the purity of this compound from three hypothetical suppliers (Supplier A, Supplier B, and Supplier C), supported by a rigorous experimental framework. We will delve into the causality behind our analytical choices, ensuring a self-validating system for purity assessment.

The Critical Role of Purity: Why It Matters

The presence of impurities in a starting material can have cascading effects on a synthetic route, leading to:

  • Reduced yield and efficiency: Impurities can interfere with reactions, leading to lower conversions and the formation of unwanted by-products.

  • Altered biological activity: Impurities may possess their own pharmacological or toxicological profiles, potentially compromising the safety and efficacy of the final active pharmaceutical ingredient (API).

  • Challenges in purification: The removal of structurally similar impurities can be a complex and costly process, impacting project timelines and resources.

Therefore, a comprehensive purity assessment of incoming materials is not just a quality control measure; it is a critical step in risk mitigation and ensuring the integrity of the entire drug development process.

Experimental Design for Purity Profiling

To objectively compare the purity of this compound from different suppliers, a multi-pronged analytical approach is essential. This guide employs a combination of High-Performance Liquid Chromatography (HPLC) for quantitative purity determination and impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of organic impurities, and Mass Spectrometry (MS) for molecular weight verification and trace impurity identification.

experimental_workflow cluster_sample_prep Sample Receipt & Preparation cluster_analysis Analytical Techniques SampleA Supplier A Prep Dissolution in Acetonitrile/Water SampleA->Prep SampleB Supplier B SampleB->Prep SampleC Supplier C SampleC->Prep HPLC HPLC-UV (Purity & Impurity Profile) Prep->HPLC Quantitative Analysis NMR ¹H & ¹³C NMR (Structural Confirmation) Prep->NMR Qualitative Analysis LCMS LC-MS (Impurity Identification) Prep->LCMS Trace Analysis PurityTable Purity Comparison Table HPLC->PurityTable ImpurityTable Impurity Profile Table HPLC->ImpurityTable SpectralData NMR & MS Data Interpretation NMR->SpectralData LCMS->ImpurityTable LCMS->SpectralData FinalReport FinalReport PurityTable->FinalReport Synthesize Results ImpurityTable->FinalReport Synthesize Results SpectralData->FinalReport Synthesize Results impurity_profile StartingMaterials Starting Materials Product This compound StartingMaterials->Product Incomplete Reaction Impurity1 Unreacted Starting Material (e.g., 2-methyl-4-nitroaniline) StartingMaterials->Impurity1 Impurity3 Isomeric Impurities (e.g., other aminomethylphenylcarbamates) StartingMaterials->Impurity3 Intermediates Reaction Intermediates Intermediates->Product Incomplete Reaction Byproducts Reaction By-products Product->Byproducts Side Reactions Impurity2 Over-reacted Product (e.g., Di-Boc protected) Product->Impurity2 Impurity4 Degradation Products Product->Impurity4

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Raised Against Haptens

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of immunoassays, the specificity of an antibody is paramount to the reliability and accuracy of experimental outcomes. This is particularly critical when dealing with haptens—small molecules that, on their own, are non-immunogenic. To elicit an antibody response, haptens must be conjugated to a larger carrier protein.[1][2][] This guide provides an in-depth, technical comparison of methodologies to assess the cross-reactivity of antibodies raised against such hapten-carrier conjugates, empowering researchers to make informed decisions in their experimental designs.

The Imperative of Understanding Cross-Reactivity

Antibody cross-reactivity refers to the ability of an antibody to bind to multiple, structurally similar antigens or haptens.[4][5][6] While specificity is the ability to bind to a single epitope, cross-reactivity can be viewed as a measure of the degree to which an antibody can distinguish between different but related structures.[4][7] In drug development, environmental monitoring, and clinical diagnostics, understanding an antibody's cross-reactivity profile is not merely a quality control step but a foundational requirement for assay validation.[8][9] Uncharacterized cross-reactivity can lead to false-positive results, inaccurate quantification, and misinterpreted data, ultimately compromising the integrity of a study.[4][6]

The Genesis of an Anti-Hapten Antibody: A Tale of Two Molecules

The journey to a specific anti-hapten antibody begins with the strategic design of the hapten-carrier conjugate. Haptens, being small molecules, require conjugation to a larger, immunogenic carrier protein like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) to stimulate an immune response.[2][][10] The resulting antibodies will recognize the hapten, the carrier protein, or the linker region connecting them. Therefore, the design of this conjugate is a critical determinant of the final antibody's specificity.[8]

Designing a Robust Cross-Reactivity Study: The Strategic Selection of Competitors

A well-designed cross-reactivity study hinges on the judicious selection of compounds to test for off-target binding. The choice of these "competitors" should be guided by their structural similarity to the target hapten.

Key considerations for selecting competitor compounds:

  • Structural Analogs: Include molecules with minor chemical modifications to the core structure of the target hapten. This will help to map the specific epitopes recognized by the antibody.

  • Metabolites: If the hapten is a drug or an environmental contaminant, its known metabolites should be included to assess whether the antibody can differentiate the parent compound from its metabolic byproducts.

  • Structurally Unrelated Compounds: A panel of diverse, structurally unrelated molecules should be tested to confirm the absence of non-specific binding.

Comparative Analysis of Methodologies for Assessing Cross-Reactivity

The two most widely employed techniques for quantifying the cross-reactivity of anti-hapten antibodies are the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA: The Workhorse of Immunoassays

Competitive ELISA is a robust and cost-effective method for determining antibody specificity and cross-reactivity.[11][12] In this format, the antibody is pre-incubated with a sample containing the hapten (or a potential cross-reactant). This mixture is then added to a microplate well coated with a hapten-protein conjugate. The free hapten in the sample competes with the coated hapten for binding to the limited number of antibody binding sites. A higher concentration of free hapten in the sample results in less antibody binding to the plate and, consequently, a weaker signal.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis plate Microplate Coating (Hapten-Protein Conjugate) blocking Blocking (e.g., BSA) plate->blocking incubation Incubation: Antibody + Sample/Standard addition Add Mixture to Plate incubation->addition competition Competitive Binding addition->competition wash1 Wash competition->wash1 secondary_ab Add Enzyme-Conjugated Secondary Antibody wash1->secondary_ab wash2 Wash secondary_ab->wash2 substrate Add Substrate wash2->substrate read Read Absorbance substrate->read curve Generate Standard Curve calc Calculate IC50 & % Cross-Reactivity curve->calc SPR_Workflow cluster_prep Preparation cluster_assay Binding Analysis cluster_analysis Data Analysis chip_prep Sensor Chip Preparation ab_immobilization Antibody Immobilization chip_prep->ab_immobilization analyte_injection Analyte Injection (Hapten or Competitor) association Association Phase analyte_injection->association dissociation Dissociation Phase association->dissociation regeneration Surface Regeneration dissociation->regeneration sensorgram Generate Sensorgram kinetic_fitting Kinetic Model Fitting sensorgram->kinetic_fitting affinity_calc Determine ka, kd, and KD kinetic_fitting->affinity_calc

Caption: A schematic representation of the workflow for assessing antibody cross-reactivity using Surface Plasmon Resonance.

  • Antibody Immobilization: Covalently immobilize the anti-hapten antibody onto the surface of a sensor chip.

  • Analyte Preparation: Prepare a series of dilutions for the target hapten and each of the potential cross-reacting compounds in a suitable running buffer.

  • Binding Analysis: Inject the analyte solutions sequentially over the antibody-immobilized surface.

  • Association: Monitor the increase in the SPR signal as the analyte binds to the antibody.

  • Dissociation: After the injection, flow running buffer over the surface and monitor the decrease in the SPR signal as the analyte dissociates from the antibody.

  • Regeneration: Inject a regeneration solution to remove any remaining bound analyte, preparing the surface for the next injection.

  • Data Analysis: Fit the binding data to a suitable kinetic model to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

The affinity (K_D) is a direct measure of the strength of the antibody-hapten interaction. A lower K_D value indicates a higher affinity. By comparing the K_D values for the target hapten and the competitor compounds, a quantitative assessment of cross-reactivity can be made.

CompoundAssociation Rate (k_on) (M⁻¹s⁻¹)Dissociation Rate (k_off) (s⁻¹)Affinity (K_D) (M)
Target Hapten (Hapten A) 1 x 10⁵ 1 x 10⁻⁴ 1 x 10⁻⁹ (1 nM)
Analog 15 x 10⁴2 x 10⁻⁴4 x 10⁻⁹ (4 nM)
Analog 22 x 10⁴5 x 10⁻⁴2.5 x 10⁻⁸ (25 nM)
Metabolite 11 x 10³1 x 10⁻³1 x 10⁻⁶ (1 µM)
Unrelated Compound 1No BindingNo BindingNo Binding
Unrelated Compound 2No BindingNo BindingNo Binding

Table 2: Hypothetical binding kinetics and affinity data for an anti-Hapten A antibody determined by SPR.

Head-to-Head Comparison: ELISA vs. SPR

FeatureCompetitive ELISASurface Plasmon Resonance (SPR)
Principle Endpoint, colorimetric detection of competitive binding.Real-time, label-free detection of mass changes on a sensor surface.
Throughput High (96- or 384-well plates).Lower to medium, depending on the instrument.
Data Output IC50 values, % cross-reactivity.Association (k_on) and dissociation (k_off) rates, affinity (K_D).
Information Provides relative affinity information.Provides detailed kinetic and affinity information.
Sample Consumption Relatively low.Very low.
Cost Lower initial instrument cost and consumables.Higher initial instrument cost and consumables.
Expertise Relatively straightforward to perform.Requires more specialized training and expertise.

Conclusion: A Multi-Faceted Approach to Ensuring Specificity

Both competitive ELISA and SPR are powerful techniques for characterizing the cross-reactivity of anti-hapten antibodies. The choice between them often depends on the specific needs of the project, available resources, and the desired level of detail. For high-throughput screening of a large number of compounds, competitive ELISA is often the method of choice. For in-depth characterization of the binding kinetics and a more nuanced understanding of the antibody-hapten interaction, SPR is unparalleled.

Ultimately, a comprehensive cross-reactivity assessment is a cornerstone of reliable immunoassay development. [13][14][15]By carefully selecting competitor compounds and employing the appropriate analytical techniques, researchers can ensure the specificity and accuracy of their antibodies, leading to more robust and reproducible scientific findings.

References

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  • Creative Biolabs. (n.d.). Hapten-Carrier Conjugation. Retrieved from [Link]

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  • Cusabio. (n.d.). Cross-reactivity of Antibody: Beneficial or Harmful? Retrieved from [Link]

  • Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. Princeton University Press. Retrieved from [Link]

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  • Biointron. (2024, December 20). What is Antibody Specificity? Retrieved from [Link]

  • Aeonian Biotech. (2021, November 10). Difference between antibody specificity and selectivity. Retrieved from [Link]

  • Song, S., et al. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. Food Chemistry, 303, 125379. Retrieved from [Link]

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  • Agrisera. (2021, February 28). Antibody validation strategies - crucial to secure antibody quality. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Amide-containing neoepitopes: the key factor in the preparation of hapten-specific antibodies and a strategy to overcome. Frontiers in Immunology, 14, 1189311. Retrieved from [Link]

  • O'Kennedy, R., & Hearty, S. (2018). Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. In Antibody-Based Biosensors. Methods in Molecular Biology, vol 1701. Humana Press, New York, NY. Retrieved from [Link]

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  • Karlsson, R., et al. (1991). Detection of antigen-antibody interactions by surface plasmon resonance. Application to epitope mapping. Journal of Immunological Methods, 145(1-2), 229-240. Retrieved from [Link]

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  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

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  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It? Retrieved from [Link]

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A Comparative Guide to the Validation of Analytical Methods for Quantifying tert-Butyl (4-amino-3-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the validation of analytical methods for the quantification of tert-Butyl (4-amino-3-methylphenyl)carbamate, a key intermediate in pharmaceutical synthesis.[1][2][3] Recognizing the absence of a standardized public method, this document proposes a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. We will delve into the rationale behind the method development, provide a step-by-step validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, and offer a comparative analysis with alternative techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography (GC). This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction: The Analyte and the Analytical Imperative

This compound (CAS No. 325953-41-1) is a substituted aromatic amine containing a tert-butoxycarbonyl (Boc) protecting group.[1][2][3][4] Its molecular structure imparts properties that make it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The accurate and precise quantification of this intermediate is paramount to ensure the quality, consistency, and purity of the final active pharmaceutical ingredient (API).

The validation of an analytical method provides documented evidence that the procedure is fit for its intended purpose. This guide is structured to provide both the "how" and the "why" of method validation, grounding every recommendation in established scientific principles and regulatory expectations.

Proposed Analytical Method: A Stability-Indicating HPLC-UV Approach

Given the aromatic nature and the presence of a chromophore in this compound, a reversed-phase HPLC method with UV detection is a logical and robust choice for quantification. This technique is widely available, cost-effective, and offers excellent performance for this class of compounds.

2.1. Rationale for Chromatographic Conditions
  • Column: A C18 reversed-phase column is proposed due to its versatility and proven efficacy in retaining and separating aromatic compounds. The non-polar stationary phase will interact with the non-polar aspects of the analyte, providing good retention.

  • Mobile Phase: A gradient elution with a mixture of a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer) and an organic modifier (acetonitrile or methanol) is recommended. This allows for the effective elution of the analyte and any potential impurities with varying polarities. Acetonitrile is often preferred for its lower UV cutoff and viscosity.

  • Detection: The aromatic ring in the analyte is expected to have a significant UV absorbance. A photodiode array (PDA) detector is recommended to determine the optimal detection wavelength (likely in the 220-280 nm range) and to assess peak purity.

  • Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.

2.2. Detailed HPLC-UV Method Protocol
ParameterRecommended ConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeStandard for robust separation of aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for amines.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% BTo ensure elution of the analyte and any impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CFor consistent and reproducible retention times.
Injection Vol. 10 µLA common injection volume for standard HPLC systems.
Detector PDA Detector, 254 nmAromatic compounds typically absorb at this wavelength.
Diluent Mobile Phase A/B (50:50)To ensure sample solubility and compatibility with the mobile phase.
Validation of the Proposed HPLC-UV Method

The validation of the proposed method will be conducted in line with the ICH Q2(R2) guidelines.

3.1. Specificity and Forced Degradation Studies

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

To demonstrate the stability-indicating nature of the method, forced degradation studies will be performed. A stock solution of this compound will be subjected to the following stress conditions:

  • Acidic Hydrolysis: 1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The stressed samples will be analyzed by the proposed HPLC method. The method is considered specific if the degradation products are well-resolved from the main analyte peak. Peak purity analysis using a PDA detector will be performed to confirm that the analyte peak is free from co-eluting impurities.

Validation_Parameters cluster_parameters Key Validation Parameters Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Key Parameters for Analytical Method Validation.

Comparison with Alternative Analytical Methods

While the proposed HPLC-UV method is robust and suitable for routine quality control, other techniques may offer advantages in specific contexts.

4.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
FeatureHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation by polarity, detection by mass-to-charge ratio. [5][6][7]
Selectivity Good, but susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, highly specific due to mass fragmentation.
Sensitivity Generally in the µg/mL to high ng/mL range.High, often in the pg/mL to low ng/mL range.
Cost Lower initial and operational costs.Higher initial and operational costs.
Application Ideal for routine QC, purity testing, and assay of the main component.Best for trace-level impurity analysis, metabolite identification, and complex matrices.
4.2. Gas Chromatography (GC)

GC is generally less suitable for the direct analysis of this compound due to its relatively low volatility and potential for thermal degradation of the carbamate group in the hot injector. [8][9]Derivatization could make the analyte more amenable to GC analysis, but this adds complexity and potential for variability to the method. [8][9][10][11][12]

Feature HPLC-UV Gas Chromatography (with Derivatization)
Analyte Suitability Well-suited for non-volatile, polar compounds. Requires volatile and thermally stable analytes or their derivatives.
Sample Preparation Simple dissolution and filtration. Requires a derivatization step, which can be time-consuming.
Potential Issues Solvent consumption. Incomplete derivatization, thermal degradation of the analyte.

| Application | Primary choice for this analyte. | May be considered for volatile impurity analysis. |

Conclusion

The proposed stability-indicating HPLC-UV method provides a reliable and robust approach for the quantification of this compound. Its validation, following the comprehensive protocol outlined in this guide, will ensure that the method is fit for its intended purpose in a regulated environment. While LC-MS/MS offers superior sensitivity and selectivity for specialized applications, the HPLC-UV method remains the pragmatic choice for routine quality control. The unsuitability of direct GC analysis underscores the importance of selecting an analytical technique that is compatible with the physicochemical properties of the analyte.

References
  • Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS. (2025, August 9). Shokuhin Eiseigaku Zasshi, 46(4), 147-154. [Link]

  • Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Shimadzu Scientific Instruments. [Link]

  • Determination of Carbamate Pesticides in Water by LC-MS/MS. (n.d.). Canada Commons. [Link]

  • Determination of Derivatized Carbamate Insecticides by GC-MS/MS. (n.d.). SCISPEC. [Link]

  • Yang, H., & Shin, H. S. (2013). Trace level determinations of carbamate pesticides in surface water by gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Journal of Chromatography A, 1305, 138-144. [Link]

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  • Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages. (n.d.). PubMed. [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (n.d.). PubMed. [Link]

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  • Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). (2022, April 8). Taylor & Francis Online. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. (n.d.). Waters. [Link]

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  • 5-(Boc-amino)-2-methylaniline. (n.d.). PubChem. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl (4-amino-3-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of scientific rigor and safety. The handling of specialized reagents like tert-Butyl (4-amino-3-methylphenyl)carbamate (CAS No. 325953-41-1) extends beyond the benchtop; it encompasses the entire lifecycle of the chemical, culminating in its safe and compliant disposal.[1][2][3] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in regulatory compliance and best laboratory practices. Adherence to these procedures is not merely a matter of policy but a foundational component of responsible research, ensuring the safety of personnel and the protection of our environment.

Hazard Assessment: Understanding the "Why" Behind the Protocol

Before any disposal procedure can be implemented, a thorough understanding of the chemical's hazard profile is essential. This knowledge forms the basis for all subsequent safety and handling decisions. This compound, like many carbamate derivatives, is classified as a hazardous substance. The primary risks are associated with its toxicity and irritant properties.

Under the Resource Conservation and Recovery Act (RCRA), wastes from the production of carbamates are regulated by the U.S. Environmental Protection Agency (EPA), which establishes specific treatment standards that must be met before land disposal.[4][5][6] Therefore, this compound must be treated as a regulated hazardous waste.

Table 1: Hazard Profile of this compound and Related Carbamates

Hazard Classification GHS Hazard Statement Rationale and Implications
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed[2][7] Ingestion can lead to adverse health effects. This classification mandates that the compound never be disposed of via sanitary sewers or general trash, where it could enter the ecosystem.
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation[8][9][10][11] Direct contact can cause inflammation and irritation. This necessitates the use of appropriate gloves and lab coats.
Serious Eye Damage/Irritation (Category 2A) H319: Causes serious eye irritation[8][9][10][11] Accidental contact with eyes can result in significant injury. Chemical splash goggles are required.
Specific Target Organ Toxicity, Single Exposure (Category 3) H335: May cause respiratory irritation[8][9][10][11] Inhalation of dust or aerosols can irritate the respiratory tract. All handling should occur in a well-ventilated area, preferably a chemical fume hood.

| Hazardous Decomposition Products | N/A | Thermal decomposition can release toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[8][12][13][14] |

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable. The causality is simple: to prevent exposure, a physical barrier must be established between the researcher and the chemical.

Table 2: Required Personal Protective Equipment (PPE)

PPE Category Specification Purpose
Eye/Face Protection ANSI Z87.1-rated safety goggles with side-shields.[9][13] Protects against accidental splashes of solutions or airborne dust particles.
Hand Protection Nitrile rubber gloves (minimum).[13][15] Prevents skin contact. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[15]
Body Protection Chemically resistant lab coat.[9][13] Protects skin and personal clothing from contamination.

| Respiratory Protection | Handle only in a chemical fume hood.[16][17] | A properly functioning fume hood is the primary engineering control to prevent inhalation of dust or aerosols. |

Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must be systematic. The goal is to safely collect, segregate, and store the chemical waste for pickup by a licensed hazardous waste professional.[18] Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sink .[19][20]

Step 1: Waste Characterization and Segregation

Proper segregation at the point of generation is the most critical step. Mixing incompatible waste streams is a safety hazard and significantly increases disposal costs.[19]

  • Solid Waste: This stream includes disposable items with trace or bulk contamination.

    • Examples: Contaminated gloves, weigh paper, paper towels, and empty vials.

    • Procedure: Place these items in a designated, puncture-resistant container lined with a clear plastic bag.[21] The container must be clearly labeled as "Hazardous Waste."

  • Liquid Waste (if applicable): If the compound is used in a solution.

    • Procedure: Collect in a sturdy, leak-proof, and chemically compatible container, such as the original solvent bottle.[19]

    • Segregation is Key: Do not mix aqueous waste with solvent waste. Further segregate halogenated and non-halogenated solvents.[21]

  • Unused or Expired Product:

    • Procedure: The preferred method is to submit the material for disposal in its original, labeled container.[21] Do not deface the manufacturer's label.

Chemical Incompatibilities

Avoid mixing this compound's waste with the following, as it can lead to hazardous reactions:

  • Strong Oxidizing Agents[14][17]

  • Strong Acids[14][17]

  • Acid Chlorides[14]

Waste Segregation Decision Workflow

The following diagram outlines the decision-making process for segregating waste generated from handling this compound.

WasteSegregation start Waste Generated (this compound) is_solid Is the waste solid? start->is_solid Evaluate Physical State is_liquid Is the waste liquid? start->is_liquid Evaluate Physical State is_sharp Is it a sharp? is_solid->is_sharp Yes solid_waste_container Contaminated Solid Waste (Gloves, Weigh Paper, Wipes) is_solid->solid_waste_container No (Non-sharp solid) is_sharp->solid_waste_container No (Broken Glass) sharps_container Chemically Contaminated Sharps Container is_sharp->sharps_container Yes (Needle, Scalpel) liquid_waste_container Unused/Expired Product in Original Container is_liquid->liquid_waste_container No (Pure solid product) solution_container Liquid Waste Solution (Aqueous or Solvent) is_liquid->solution_container Yes (Solution) final_disposal Store in Satellite Accumulation Area (SAA) for EHS Pickup solid_waste_container->final_disposal sharps_container->final_disposal liquid_waste_container->final_disposal solution_container->final_disposal

Caption: Waste segregation decision workflow for proper disposal.

Step 2: Container Management and Labeling

Proper containment and labeling are mandated by federal and local regulations to ensure safety and proper tracking.

  • Select the Right Container: Use only sturdy, leak-proof containers that are chemically compatible with the waste. The original product bottle is often the best choice for unused material.[19][21]

  • Label Immediately: As soon as the first drop of waste is added to a container, it must be labeled with a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[20]

  • Complete the Label: The label must be filled out completely and legibly, including:

    • The full chemical name: "this compound" (no abbreviations).

    • All constituents of a mixture, including solvents.

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[8][19] This prevents the release of vapors and protects against spills.

Step 3: On-Site Accumulation

Designated laboratory spaces for waste collection are known as Satellite Accumulation Areas (SAAs).

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[20]

  • Storage: Store waste containers in secondary containment trays to contain any potential leaks.[19][20] Segregate incompatible waste streams within the SAA.

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in your SAA.[21] Schedule regular pickups to avoid exceeding these limits.

Step 4: Arranging Final Disposal
  • Contact EHS: Once a waste container is full or you are approaching the accumulation time limit (often 6 months), contact your institution's EHS department or hazardous waste manager to schedule a pickup.[19][21]

  • Documentation: Complete any required waste pickup forms accurately.

  • Professional Disposal: The waste will be transported by a licensed hazardous waste vendor to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposal in accordance with EPA regulations.[20]

Emergency Procedures: Planning for the Unexpected

Even with meticulous planning, accidents can happen. A clear, rehearsed emergency plan is crucial.

Table 3: Emergency Response & First Aid

Situation Protocol
Minor Spill (Solid) Alert personnel in the immediate area. Wearing full PPE, gently sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[10][13] Decontaminate the area with an appropriate solvent and wipe clean.
Skin Contact Immediately remove all contaminated clothing.[16] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[9][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[16] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9][16]

| Ingestion | Rinse the mouth with water. Do NOT induce vomiting.[16] Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel. |

By integrating these procedures into your standard laboratory workflow, you contribute to a culture of safety, ensure regulatory compliance, and uphold the principles of responsible scientific practice.

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. Retrieved from [Link]

  • Hazardous Waste Disposal. (n.d.). Hazardous Waste Disposal for Research Institutions. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Harvard University. (n.d.). Chemical and Hazardous Waste. Environmental Health and Safety. Retrieved from [Link]

  • Specific Waste Industries. (n.d.). Chemical Waste Disposal for Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register. Retrieved from [Link]

  • Fisher Scientific. (n.d.). tert-Butyl carbamate Safety Data Sheet. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010, October 28). tert-Butyl carbamate Safety Data Sheet. Retrieved from [Link]

  • Lion Technology. (2011, June 13). EPA Modifies LDRs for Carbamates. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. Retrieved from [Link]

  • U.S. Government Publishing Office. (1998, September 4). Emergency Revision of the Land Disposal Restrictions (LDR) Treatment Standards for Listed Hazardous Wastes From Carbamate Production. Federal Register. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl (4-amino-3-fluorophenyl)carbamate. PubChem. Retrieved from [Link]

  • Capot Chemical. (2025, December 31). MSDS of (3-aMino-4-fluoro-phenyl)-carbamic acid tert-butyl ester. Retrieved from [Link]

  • BIOSYNCE. (n.d.). This compound CAS 325953-41-1. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.